molecular formula C4O4-2 B1228247 Acetylenedicarboxylate

Acetylenedicarboxylate

Cat. No.: B1228247
M. Wt: 112.04 g/mol
InChI Key: YTIVTFGABIZHHX-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Acetylenedicarboxylate (ADC), the dianion of acetylenedicarboxylic acid, is a simple, rigid, and short linear alkyne-based dicarboxylate linker with significant value in advanced materials science and synthetic chemistry . Its molecular structure, with a carbon-carbon triple bond and carboxylate groups at each end, makes it a fundamental building block for constructing complex architectures. In materials research, this compound is a key ligand for engineering coordination polymers (CPs) and metal-organic frameworks (MOFs) . Its rod-like geometry and ability to connect to metal ions from across the periodic table facilitate the creation of one-, two-, and three-dimensional networks with intriguing properties. These ADC-based materials show potential for applications such as carbon dioxide capture, gas separation, and water harvesting from air, with the triple bond in the backbone contributing to high hydrophilicity and strong CO2 adsorption . Furthermore, these frameworks can exhibit negative thermal expansion, long-range magnetic ordering, and can undergo solid-state polymerization . In organic synthesis, esters of acetylenedicarboxylic acid, particularly dimethyl this compound (DMAD), are highly versatile reagents . As a strong electron-deficient alkyne, DMAD is a potent dienophile in Diels-Alder reactions and a Michael acceptor . It is widely used to synthesize various nitrogen-containing heterocycles—including imidazo[1,5-b]pyridazines, triazoles, and pyrimidinones—through [3+2] cycloadditions, multi-component reactions, and other annulation pathways . This makes it an indispensable tool in pharmaceutical development for creating novel scaffolds and in combinatorial chemistry . Safety and Handling: This product is For Research Use Only and is not intended for diagnostic or therapeutic uses in humans or animals. Acetylenedicarboxylic acid and its derivatives require careful handling, as they can cause severe skin burns and eye damage . Researchers should consult the Safety Data Sheet (SDS) prior to use and perform all risk assessments.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C4O4-2

Molecular Weight

112.04 g/mol

IUPAC Name

but-2-ynedioate

InChI

InChI=1S/C4H2O4/c5-3(6)1-2-4(7)8/h(H,5,6)(H,7,8)/p-2

InChI Key

YTIVTFGABIZHHX-UHFFFAOYSA-L

SMILES

C(#CC(=O)[O-])C(=O)[O-]

Canonical SMILES

C(#CC(=O)[O-])C(=O)[O-]

Origin of Product

United States

Foundational & Exploratory

Synthesis of Acetylenedicarboxylic Acid from meso-Dibromosuccinic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of acetylenedicarboxylic acid from meso-dibromosuccinic acid. The core of this process lies in a twofold elimination reaction, specifically a dehydrobromination, facilitated by a strong base. This document outlines the reaction mechanism, detailed experimental protocols, and quantitative data to support researchers in the replication and optimization of this synthesis.

Reaction Principle and Mechanism

The synthesis of acetylenedicarboxylic acid from meso-dibromosuccinic acid is a classic example of a double dehydrobromination reaction.[1] In this process, two molecules of hydrogen bromide (HBr) are eliminated from the starting material, meso-dibromosuccinic acid, to form a carbon-carbon triple bond, resulting in acetylenedicarboxylic acid. This reaction is typically carried out in the presence of a strong base, such as potassium hydroxide (B78521) (KOH), in an alcoholic solvent like ethanol (B145695) or methanol.[2][3][4]

The reaction proceeds in a stepwise manner. The first dehydrobromination yields an intermediate bromoalkene, which then undergoes a second, more forcing, elimination to form the alkyne. The overall transformation can be represented as follows:

Overall Reaction: HOOC-CH(Br)-CH(Br)-COOH + 2 KOH → HOOC-C≡C-COOH + 2 KBr + 2 H₂O

Quantitative Data Summary

The following tables summarize the key quantitative data from various cited experimental protocols for the synthesis of acetylenedicarboxylic acid.

Table 1: Reagent Quantities and Ratios

ReagentMolecular Weight ( g/mol )Amount (mmol)Mass (g)Volume (mL)Molar Ratio (to meso-dibromosuccinic acid)Reference
meso-Dibromosuccinic Acid275.910027.6-1[2]
meso-Dibromosuccinic Acid275.9360100-1[3]
Potassium Hydroxide56.155031-5.5[2]
Potassium Hydroxide56.12200122-6.1[3]
Ethanol (95%)---180-[2]
Methanol (95%)---700-[3]

Table 2: Reaction Conditions and Yields

ParameterValueReference
Reaction Time45 minutes[2]
Reaction Time1 hour and 15 minutes[3]
Reaction TemperatureReflux[2][3]
SolventEthanol (95%)[2]
SolventMethanol (95%)[3]
Product Yield69%[2]
Product Yield73-88%[3]
Melting Point179-181 °C (decomposition)[2]
Melting Point175-176 °C (decomposition)[3]

Detailed Experimental Protocols

Two representative experimental protocols are detailed below, providing step-by-step instructions for the synthesis.

Protocol 1: Synthesis in Ethanol[2]

Materials:

  • meso-Dibromosuccinic acid: 27.6 g (100 mmol)

  • Potassium hydroxide: 31 g (550 mmol)

  • Ethanol (95%): 180 mL

  • Concentrated Sulfuric Acid

  • tert-Butyl methyl ether

  • Sodium sulfate (B86663) (for drying)

Equipment:

  • 500 mL round-bottom flask

  • Reflux condenser

  • Heatable magnetic stirrer with stir bar

  • Büchner funnel and suction flask

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • A solution of 31 g (550 mmol) of potassium hydroxide in 180 mL of 95% ethanol is prepared in a 500 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

  • To this solution, 27.6 g (100 mmol) of meso-dibromosuccinic acid is added.

  • The reaction mixture is heated to reflux with stirring for 45 minutes.

  • After cooling, the solid precipitate (a mixture of potassium bromide and dipotassium (B57713) acetylenedicarboxylate) is collected by suction filtration and washed with a small amount of ethanol.[2][3]

  • The solid is dissolved in 65 mL of water, and a solution of 2 mL of concentrated sulfuric acid in 7.5 mL of water is added to precipitate the monopotassium salt of acetylenedicarboxylic acid.

  • The mixture is allowed to stand for at least 3 hours to ensure complete crystallization.

  • The precipitated monopotassium salt is collected by suction filtration.

  • The salt is then dissolved in a mixture of 15 mL of concentrated sulfuric acid and 60 mL of water.

  • The aqueous solution is extracted five times with 50 mL portions of tert-butyl methyl ether.

  • The combined ether extracts are dried over anhydrous sodium sulfate.

  • The solvent is removed using a rotary evaporator to yield acetylenedicarboxylic acid as a colorless solid.

Protocol 2: Synthesis in Methanol[3]

Materials:

  • α,β-Dibromosuccinic acid: 100 g (0.36 mole)

  • Potassium hydroxide: 122 g (2.2 moles)

  • Methanol (95%): 700 mL

  • Concentrated Sulfuric Acid

  • Ether

Equipment:

  • 2 L round-bottom flask

  • Reflux condenser

  • Steam bath

  • Büchner funnel and suction flask

  • Separatory funnel

Procedure:

  • A solution of potassium hydroxide is prepared by dissolving 122 g (2.2 moles) of potassium hydroxide in 700 cc of 95% methyl alcohol in a 2-L round-bottomed flask fitted with a reflux condenser.[3]

  • To this alkaline solution, 100 g (0.36 mole) of α,β-dibromosuccinic acid is added.[3]

  • The mixture is refluxed for one hour and fifteen minutes on a steam bath.[3]

  • The reaction mixture is cooled and the precipitated salts are collected by suction filtration.[3]

  • The mixed salts are washed with 200 cc of methyl alcohol.[3]

  • The salt mixture is dissolved in 270 cc of water, and the acid potassium salt is precipitated by adding 8 cc of concentrated sulfuric acid in 30 cc of water.[3]

  • After standing for at least three hours, the acid salt is collected by filtration.[3]

  • The acid salt is dissolved in 240 cc of water to which 60 cc of concentrated sulfuric acid has been added.[3]

  • The solution is extracted with five 100-cc portions of ether.[3]

  • The combined ether solutions are evaporated to dryness on a steam bath to yield hydrated crystals of acetylenedicarboxylic acid.[3]

  • The crystals are dried in a vacuum desiccator over concentrated sulfuric acid.[3]

Visualizations

Reaction Pathway

The following diagram illustrates the two-step elimination reaction for the synthesis of acetylenedicarboxylic acid.

ReactionPathway meso_dibromo meso-Dibromosuccinic Acid HOOC-CH(Br)-CH(Br)-COOH intermediate Bromoalkene Intermediate meso_dibromo->intermediate Step 1: Elimination acetylene Acetylenedicarboxylic Acid HOOC-C≡C-COOH intermediate->acetylene Step 2: Elimination koh KOH, Ethanol/Methanol - HBr koh2 KOH, Ethanol/Methanol - HBr

Caption: Reaction pathway from meso-dibromosuccinic acid.

Experimental Workflow

This diagram outlines the general experimental workflow for the synthesis and purification of acetylenedicarboxylic acid.

ExperimentalWorkflow start Start: meso-Dibromosuccinic Acid + KOH in Alcohol reflux Heat under Reflux start->reflux cool_filter Cool and Filter (Collect Solid Salts) reflux->cool_filter dissolve Dissolve Salts in Water cool_filter->dissolve acidify Acidify with H₂SO₄ (Precipitate Monopotassium Salt) dissolve->acidify filter_salt Filter Monopotassium Salt acidify->filter_salt dissolve_acid Dissolve Salt in Acidified Water filter_salt->dissolve_acid extract Extract with Ether or tert-Butyl Methyl Ether dissolve_acid->extract dry Dry Organic Layer (e.g., with Na₂SO₄) extract->dry evaporate Evaporate Solvent dry->evaporate product Final Product: Acetylenedicarboxylic Acid evaporate->product

Caption: General experimental workflow for the synthesis.

References

An In-depth Technical Guide to the Physicochemical Properties and Synthetic Applications of Dimethyl Acetylenedicarboxylate (DMAD)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dimethyl acetylenedicarboxylate (DMAD) is a highly versatile and reactive organic compound that serves as a pivotal building block in modern organic synthesis. Its unique electronic and structural features, characterized by an electron-deficient carbon-carbon triple bond flanked by two methoxycarbonyl groups, render it an exceptional reagent for the construction of a wide array of carbocyclic and heterocyclic frameworks. This technical guide provides a comprehensive overview of the physicochemical properties of DMAD, detailed experimental protocols for its key reactions, and highlights its significance in the synthesis of complex molecules relevant to pharmaceutical and materials science research.

Physicochemical Properties

DMAD is a colorless to pale yellow liquid with a distinctive fruity odor.[1] It is soluble in most common organic solvents but possesses limited solubility in water.[1][2][3] Due to its high reactivity and potential toxicity, it should be handled with appropriate safety precautions in a well-ventilated fume hood.[1][4]

Identification and General Properties
PropertyValueReference(s)
IUPAC Name dimethyl but-2-ynedioate[5][6]
Synonyms DMAD, Acetylenedicarboxylic acid dimethyl ester[5][6]
CAS Number 762-42-5[5][7]
Molecular Formula C₆H₆O₄[5][7]
Molecular Weight 142.11 g/mol [5][7]
Appearance Colorless to pale yellow liquid[1][7]
Physical and Chemical Constants
PropertyValueReference(s)
Melting Point -18 °C[2][8]
Boiling Point 95-98 °C at 19 mmHg; 195-198 °C at 760 mmHg[2][8][9]
Density 1.156 g/mL at 25 °C[7][9][10]
Refractive Index (n²⁰/D) 1.447[9][10]
Flash Point 86 °C (187 °F)[2]
Solubility Soluble in most organic solvents; insoluble in water.[2][3]

Spectroscopic Data

The structural features of DMAD can be unequivocally confirmed through various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NucleusChemical Shift (δ) ppmMultiplicityReference(s)
¹H NMR (CDCl₃) 3.79s[11]
¹³C NMR (CDCl₃) 53.0 (CH₃), 74.9 (C≡C), 151.0 (C=O)[10][12]
Infrared (IR) Spectroscopy

The IR spectrum of DMAD exhibits characteristic absorption bands corresponding to its functional groups.

Wavenumber (cm⁻¹)AssignmentReference(s)
~2960C-H stretch (methyl)[1]
~2250C≡C stretch (alkyne)[1]
~1720C=O stretch (ester)[1]
~1250C-O stretch (ester)[1]
Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum of DMAD shows a molecular ion peak and characteristic fragmentation patterns.

m/zRelative IntensityAssignmentReference(s)
142[M]⁺Molecular ion[5][7]
111[M - OCH₃]⁺Loss of a methoxy (B1213986) group[7]
83[M - CO₂CH₃]⁺Loss of a carbomethoxy group[7]
59[CO₂CH₃]⁺Carbomethoxy fragment[7]

Reactivity and Synthetic Applications

DMAD's electrophilic nature makes it a versatile reagent in a multitude of organic transformations, most notably in cycloaddition and Michael addition reactions.[13][14]

DMAD_Reactions cluster_cycloaddition Cycloaddition Reactions cluster_michael Michael Addition cluster_multicomponent Multi-component Reactions DMAD Dimethyl this compound (DMAD) DielsAlder [4+2] Cycloaddition (Diels-Alder) DMAD->DielsAlder Diene Dipolar [3+2] Cycloaddition (1,3-Dipolar) DMAD->Dipolar 1,3-Dipole Michael Nucleophilic Addition DMAD->Michael Nucleophile MCR One-Pot Synthesis DMAD->MCR Multiple Reactants Carbocycles Carbocycles DielsAlder->Carbocycles e.g., Substituted Benzenes Heterocycles1 Heterocycles1 Dipolar->Heterocycles1 e.g., Pyrazoles, Isoxazoles Heterocycles2 Heterocycles2 Michael->Heterocycles2 e.g., Pyridines, Thiophenes ComplexHeterocycles ComplexHeterocycles MCR->ComplexHeterocycles e.g., Dihydropyridines

Key reaction pathways of Dimethyl this compound (DMAD).
Experimental Protocols

This procedure is adapted from the method described in Organic Syntheses.[15][16]

Workflow:

Synthesis_Workflow Start Potassium this compound + Methanol (B129727) + Sulfuric Acid Reaction Stir at Room Temperature (4 days) Start->Reaction Workup Aqueous Workup & Ether Extraction Reaction->Workup Purification Distillation under Reduced Pressure Workup->Purification Product Pure Dimethyl This compound Purification->Product

Workflow for the synthesis of Dimethyl this compound.

Procedure:

  • To 400 g (510 mL) of methanol in a 2-L round-bottomed flask, cautiously add 200 g (111 mL) of concentrated sulfuric acid in portions with cooling.

  • To this cooled solution, add 100 g (0.66 mole) of the potassium acid salt of acetylenedicarboxylic acid.

  • Stopper the flask with a drying tube and allow the mixture to stand at room temperature for 4 days with occasional swirling.

  • Decant the liquid from the inorganic salt and wash the salt with 500 mL of cold water.

  • Combine the liquid and the washings and extract with five 500-mL portions of diethyl ether.

  • Combine the ether extracts and wash successively with 200 mL of cold water, 150 mL of saturated sodium bicarbonate solution, and 200 mL of cold water.

  • Dry the ether solution over anhydrous calcium chloride.

  • Remove the ether by distillation on a steam bath.

  • Distill the residue under reduced pressure. The fraction boiling at 95–98 °C/19 mm Hg is collected, yielding 67–82 g (72–88%) of dimethyl this compound.[15]

This protocol is a representative example of a [4+2] cycloaddition reaction.[17]

Procedure:

  • In a round-bottomed flask equipped with a magnetic stirrer and a reflux condenser, dissolve dimethyl this compound (1.42 g, 10 mmol) in an excess of furan (B31954) (10 mL).

  • Heat the reaction mixture at 50 °C for 24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, remove the excess furan under reduced pressure.

  • The resulting crude product can be purified by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate) to afford the Diels-Alder adduct.

This procedure illustrates the conjugate addition of a nucleophile to DMAD.[18]

Procedure:

  • Dissolve dimethyl this compound (1.42 g, 10 mmol) in 20 mL of a suitable solvent (e.g., methanol or dichloromethane) in a round-bottomed flask at 0 °C.

  • To this solution, add a solution of the amine (e.g., benzylamine, 1.07 g, 10 mmol) in the same solvent dropwise with stirring.

  • Allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction by TLC.

  • After completion, remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography to yield the corresponding enamine.

This protocol is an example of a one-pot synthesis utilizing DMAD.[3][19]

Procedure:

  • To a solution of an aromatic aldehyde (1 mmol) and malononitrile (B47326) (1.05 mmol) in ethanol (B145695) (5 mL), add a catalytic amount of a base (e.g., piperidine (B6355638) or morpholine, 0.1 mmol).

  • Stir the mixture at room temperature for 10-15 minutes.

  • Add an aromatic amine (1 mmol) to the reaction mixture and continue stirring for another 10 minutes.

  • Finally, add dimethyl this compound (1 mmol) and stir the reaction mixture at room temperature for the specified time (typically a few hours, monitored by TLC).

  • The resulting precipitate is collected by filtration, washed with cold ethanol, and dried to afford the highly functionalized dihydropyridine (B1217469) derivative.

Safety and Handling

Dimethyl this compound is a lachrymator and vesicant, causing severe skin burns and eye damage.[4][20][21] It is also harmful if swallowed or inhaled.[22][23] All manipulations should be carried out in a well-ventilated chemical fume hood, and appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn.[20] It is sensitive to light and heat and should be stored in a cool, dry, and dark place under an inert atmosphere.[20][24]

Conclusion

Dimethyl this compound is an exceptionally valuable and versatile reagent in organic synthesis. Its high electrophilicity and reactivity enable the construction of a diverse range of molecular architectures through cycloaddition, Michael addition, and multi-component reactions. The experimental protocols provided in this guide serve as a practical resource for researchers engaged in the synthesis of novel organic compounds for applications in drug discovery, materials science, and beyond. A thorough understanding of its physicochemical properties and careful handling are essential for its safe and effective utilization in the laboratory.

References

Unraveling the Thermal Decomposition of Acetylenedicarboxylates: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acetylenedicarboxylate esters, particularly dimethyl this compound (DMAD), are pivotal reagents in organic synthesis, valued for their electrophilicity and utility in constructing complex molecular architectures. Despite their widespread use, a comprehensive understanding of their thermal stability and decomposition mechanisms remains elusive in publicly accessible literature. This technical guide synthesizes available data, proposes potential decomposition pathways based on fundamental chemical principles, and outlines the requisite experimental and computational methodologies to fully elucidate these mechanisms. This document serves as a foundational resource for researchers working with these compounds, particularly in contexts where thermal stability is a critical parameter, such as in process chemistry, materials science, and drug development.

Introduction to Acetylenedicarboxylates

Acetylenedicarboxylic acid and its esters are characterized by a carbon-carbon triple bond conjugated with two carboxyl groups. This arrangement renders the alkyne highly electron-deficient, making it a potent electrophile and a versatile building block in numerous chemical transformations, including Diels-Alder reactions, Michael additions, and the synthesis of heterocyclic compounds. Dimethyl this compound (DMAD) and diethyl this compound (DEAD) are the most commonly employed derivatives. While their reactivity is well-documented, their behavior at elevated temperatures, independent of other reagents, is a critical knowledge gap. Understanding the thermal decomposition mechanism is essential for ensuring safety, optimizing reaction conditions, and assessing the long-term stability of materials incorporating this moiety.

Current Understanding of Thermal Stability

Direct experimental studies on the thermal decomposition mechanism of simple this compound esters are scarce. However, insights can be gleaned from the behavior of the parent acid and from observations during synthesis and various reactions.

  • Acetylenedicarboxylic Acid: The parent acid is known to be thermally sensitive. It decomposes sharply at temperatures between 175-176°C. In aqueous solutions, it undergoes a slow, temperature-dependent decarboxylation to yield propiolic acid. This suggests that the loss of carbon dioxide is a facile decomposition pathway for the core this compound structure.

  • This compound Esters: Anecdotal evidence suggests that the esters possess greater thermal stability than the parent acid but are not entirely inert.

    • Synthesis and Purification: Organic synthesis procedures note that significant decomposition can occur during the distillation of DMAD (boiling point 95-98°C at 19 mmHg) if acidic impurities are not removed, implying that the decomposition can be catalyzed.

    • High-Temperature Reactions: DMAD is frequently used in reactions requiring high temperatures (e.g., refluxing in solvents like diphenyl ether), where it participates as a reactant rather than decomposing. This indicates a threshold of thermal stability under specific reaction conditions.

    • Polymer Systems: Polyesters incorporating the this compound unit have been reported to undergo highly exothermic decompositions and carbonization at elevated temperatures, highlighting the inherent instability of the moiety when constrained within a polymer backbone.

Proposed Thermal Decomposition Mechanisms

Given the lack of direct β-hydrogens on the methyl groups of DMAD, the classic Ei (syn-elimination) pyrolysis pathway common for many esters is not viable. Therefore, other mechanisms must be considered. For esters with β-hydrogens, such as diethyl this compound, the Ei pathway is plausible.

For Dimethyl this compound (DMAD):

Without a β-hydrogen, decomposition likely proceeds through higher energy pathways, such as radical mechanisms or rearrangements.

  • Radical Chain Mechanism: At sufficiently high temperatures, the weakest bonds will cleave homolytically to initiate a radical chain reaction. The C-O single bond in the ester is a likely candidate for initial cleavage.

    • Initiation: Homolysis of the C-O bond to form a methoxy (B1213986) radical (•OCH₃) and an acyl radical.

    • Propagation: These initial radicals can abstract atoms from other DMAD molecules, leading to a cascade of fragmentation.

    • Termination: Combination of radical species.

  • Decarboxylation/Decarbonylation:

    • Decarboxylation (Loss of CO₂): Analogous to the parent acid, a potential pathway involves the loss of CO₂. This could proceed through complex rearrangements or radical processes, ultimately leading to species like methyl propiolate and further degradation products.

    • Decarbonylation (Loss of CO): Cleavage of the C(acyl)-C(alkyne) bond could lead to the formation of CO.

For Diethyl this compound (DEAD):

DEAD possesses β-hydrogens, making the concerted syn-elimination pathway possible, in addition to the radical pathways described for DMAD.

  • Ester Pyrolysis (Syn-Elimination): This concerted reaction proceeds through a six-membered cyclic transition state, yielding acetylenedicarboxylic acid and ethylene. The resulting acid would then likely undergo rapid decarboxylation as previously discussed.

The following diagram illustrates the logical relationship between the type of ester and its potential primary decomposition pathways.

G Logical Flow of this compound Decomposition Pathways cluster_esters This compound Ester cluster_mechanisms Potential Mechanisms cluster_products Primary Products Ester Thermal Input DMAD Dimethyl this compound (No β-Hydrogens) Ester->DMAD e.g. DEAD Diethyl this compound (Has β-Hydrogens) Ester->DEAD e.g. Radical Radical Chain (Bond Homolysis) DMAD->Radical Primary Pathway Decarboxylation Decarboxylation (Loss of CO₂) DMAD->Decarboxylation Possible DEAD->Radical At higher temp. SynElimination Syn-Elimination (Ei) (Concerted Pathway) DEAD->SynElimination Primary Pathway RadicalProducts Small Radicals (•OCH₃, •CH₃, etc.) Radical->RadicalProducts DecarboxProducts Propiolate Derivatives, CO₂ Decarboxylation->DecarboxProducts SynProducts Acetylenedicarboxylic Acid, Ethylene SynElimination->SynProducts

Caption: Potential decomposition pathways for different this compound esters.

Recommended Experimental Protocols

To rigorously determine the thermal decomposition mechanism, a multi-faceted approach employing modern analytical techniques is required.

Protocol for Thermogravimetric Analysis Coupled with Evolved Gas Analysis (TGA-EGA)
  • Objective: To determine the thermal stability, decomposition temperatures, and identify gaseous products simultaneously.

  • Instrumentation: A thermogravimetric analyzer coupled to a mass spectrometer (MS) and a Fourier-transform infrared spectrometer (FTIR).

  • Methodology:

    • Sample Preparation: Place 5-10 mg of the this compound ester into an alumina (B75360) crucible.

    • TGA Program:

      • Equilibrate the sample at 30°C.

      • Ramp the temperature from 30°C to 600°C at a heating rate of 10°C/min.

      • Use a high-purity inert atmosphere (e.g., Nitrogen or Argon) with a flow rate of 50 mL/min to prevent oxidation.

    • EGA Parameters:

      • MS: Scan a mass-to-charge ratio (m/z) range of 10-200 amu. Monitor specific ions corresponding to expected products (e.g., m/z 44 for CO₂, 28 for CO and C₂H₄, 18 for H₂O, 31 for •OCH₃ fragment).

      • FTIR: Continuously collect infrared spectra of the evolved gas in a heated gas cell.

  • Data Analysis: Correlate the mass loss steps observed in the TGA curve with the evolution of specific gases detected by MS and FTIR.

The following diagram outlines the experimental workflow for TGA-EGA.

TGA_Workflow Workflow for TGA-EGA Analysis Sample This compound Sample (5-10 mg) TGA TGA Instrument Sample->TGA Heating Heat from 30°C to 600°C @ 10°C/min (Inert Atmosphere) TGA->Heating Data Mass Loss Curve (TGA Data) Heating->Data EvolvedGas Evolved Gases Heating->EvolvedGas Analysis Correlated Data Analysis: Identify Products at each Decomposition Step Data->Analysis TransferLine Heated Transfer Line EvolvedGas->TransferLine Splitter Gas Splitter TransferLine->Splitter MS Mass Spectrometer (MS) Splitter->MS FTIR FTIR Spectrometer Splitter->FTIR MS_Data Mass Spectra vs. Temp MS->MS_Data FTIR_Data IR Spectra vs. Temp FTIR->FTIR_Data MS_Data->Analysis FTIR_Data->Analysis

Caption: Experimental workflow for TGA coupled with evolved gas analysis (MS and FTIR).

Protocol for Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)
  • Objective: To separate and identify the full range of volatile and semi-volatile decomposition products.

  • Instrumentation: A pyrolysis unit directly coupled to a gas chromatograph with a mass selective detector.

  • Methodology:

    • Sample Preparation: Place approximately 0.1-0.5 mg of the ester into a pyrolysis sample cup.

    • Pyrolysis Program: Heat the sample rapidly (e.g., 20°C/ms) to a final temperature determined from TGA data (e.g., the peak decomposition temperature). Hold for 10-20 seconds.

    • GC Program:

      • Use a suitable capillary column (e.g., DB-5ms).

      • Inject the pyrolysis products directly onto the GC column.

      • Run a temperature program to separate the components, for example, hold at 40°C for 2 minutes, then ramp to 280°C at 10°C/min.

    • MS Program: Operate the mass spectrometer in electron ionization (EI) mode, scanning from m/z 35-500.

  • Data Analysis: Identify the separated compounds by comparing their mass spectra to a reference library (e.g., NIST).

Quantitative Data Summary (Hypothetical)

As no direct experimental data for the thermal decomposition of DMAD or DEAD exists in the literature, the following table presents hypothetical, yet plausible, data based on the behavior of related compounds. This serves as a template for what would be expected from the proposed experiments.

ParameterDimethyl this compound (DMAD)Diethyl this compound (DEAD)Notes
Onset of Decomposition (Tonset) ~220 - 250 °C~200 - 230 °CDEAD may be slightly less stable due to the availability of the Ei pathway.
Peak Decomposition Temp (Tpeak) ~280 °C~260 °CThe temperature at the maximum rate of mass loss from DTG curve.
Decomposition Steps (from TGA) One or two major stepsLikely two distinct stepsFor DEAD, the first step could be the Ei elimination, followed by decomposition of the resulting acid.
Activation Energy (Ea) 150 - 200 kJ/mol120 - 170 kJ/molHigher Ea for DMAD reflects the lack of a low-energy concerted pathway. (Calculated via isoconversional methods).
Primary Gaseous Products CO₂, CO, CH₄, H₂O, Methanol fragmentsC₂H₄, CO₂, H₂OC₂H₄ would be a key indicator of the syn-elimination pathway in DEAD.

The Role of Computational Chemistry

Computational modeling, particularly using Density Functional Theory (DFT), is a powerful tool for corroborating experimental findings and exploring transient species that are difficult to detect.

  • Methodology:

    • Model Systems: Use DMAD and DEAD as the model molecules.

    • Software: Gaussian, ORCA, or similar quantum chemistry packages.

    • Calculations:

      • Geometry Optimization: Optimize the ground state geometries of reactants, transition states, intermediates, and products.

      • Frequency Analysis: Confirm transition states (one imaginary frequency) and minima (all real frequencies) and calculate zero-point vibrational energies.

      • Reaction Pathway Mapping: Use methods like Intrinsic Reaction Coordinate (IRC) calculations to connect transition states with their corresponding reactants and products.

      • Bond Dissociation Energies (BDE): Calculate the energy required to homolytically cleave each bond in the molecule to identify the weakest link and the likely initiation step for radical mechanisms.

  • Expected Outcomes:

    • Energy profiles for competing reaction pathways (e.g., radical vs. concerted).

    • Calculated activation energies to compare with experimental kinetic data.

    • Predicted structures of intermediates and transition states.

Conclusion and Outlook

The thermal decomposition mechanism of this compound esters is a significant but underexplored area of research. Based on chemical principles and indirect evidence, it is proposed that dimethyl this compound likely decomposes via a high-energy radical pathway, while diethyl this compound may initially follow a lower-energy concerted syn-elimination route.

This guide provides a comprehensive framework for a systematic investigation into this topic. The detailed experimental protocols for TGA-EGA and Py-GC-MS, combined with the outlined computational strategies, offer a clear roadmap for researchers. Elucidating these mechanisms will not only enhance our fundamental understanding of these important reagents but also provide critical data for improving the safety, efficiency, and robustness of chemical processes and materials in which they are employed. Further experimental and theoretical studies are strongly encouraged to validate and expand upon the hypotheses presented herein.

Spectroscopic Characterization of Acetylenedicarboxylate Esters: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetylenedicarboxylate esters are a class of organic compounds that serve as versatile building blocks in a wide array of chemical syntheses, including the formation of heterocyclic compounds and as dienophiles in Diels-Alder reactions. Their reactivity is largely governed by the electron-withdrawing nature of the two ester groups flanking the acetylene (B1199291) moiety. A thorough understanding of their structural and electronic properties is paramount for their effective utilization in research and development. This technical guide provides a comprehensive overview of the spectroscopic techniques used to characterize these esters, with a focus on Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy. This guide presents key quantitative data in tabular format for easy comparison, detailed experimental protocols, and visual workflows to aid in the practical application of these analytical techniques.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for three common this compound esters: dimethyl this compound (DMAD), diethyl this compound (DEAD), and di-tert-butyl this compound (DTBAD).

Table 1: ¹H NMR Spectroscopic Data
CompoundSolventChemical Shift (δ) of Ester Protons (ppm)
Dimethyl this compound (DMAD)CDCl₃3.78 (s, 6H)[1]
Diethyl this compound (DEAD)CDCl₃1.34 (t, 6H), 4.26 (q, 4H)[2]
Di-tert-butyl this compound (DTBAD)CDCl₃1.50 (s, 18H)[3]
Table 2: ¹³C NMR Spectroscopic Data
CompoundSolventChemical Shift (δ) of Carbonyl Carbon (C=O) (ppm)Chemical Shift (δ) of Acetylenic Carbon (C≡C) (ppm)Chemical Shift (δ) of Ester Alkyl Carbons (ppm)
Dimethyl this compound (DMAD)CDCl₃151.975.553.2
Diethyl this compound (DEAD)CDCl₃151.376.162.9, 13.9[4]
Di-tert-butyl this compound (DTBAD)CDCl₃150.179.284.1, 27.9
Table 3: IR Spectroscopic Data
CompoundMediumC≡C Stretch (cm⁻¹)C=O Stretch (cm⁻¹)C-O Stretch (cm⁻¹)
Dimethyl this compound (DMAD)Neat22501725[5]1250
Diethyl this compound (DEAD)Neat22501720[6]1260
Di-tert-butyl this compound (DTBAD)KBr224517101270
Table 4: Mass Spectrometry Data
CompoundIonization ModeMolecular Ion (m/z)Key Fragment Ions (m/z)
Dimethyl this compound (DMAD)EI142[7]111, 83, 59[7]
Diethyl this compound (DEAD)EI170[4]142, 125, 97, 29[4]
Di-tert-butyl this compound (DTBAD)EI226170, 114, 57
Table 5: UV-Vis Spectroscopic Data
CompoundSolventλmax (nm)
Dimethyl this compound (DMAD)Methanol220
Diethyl this compound (DEAD)Ethanol222
Di-tert-butyl this compound (DTBAD)1,4-dioxane218[8]

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below. These protocols are intended as a general guide and may require optimization based on the specific instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical structure and purity of this compound esters.

Methodology:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the this compound ester.

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry vial.

    • Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if quantitative analysis is required.

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer onto the deuterium (B1214612) signal of the solvent.

    • Shim the magnetic field to achieve a homogeneous field, indicated by a sharp and symmetrical lock signal.

    • Tune and match the probe for the desired nucleus (¹H or ¹³C).

  • Data Acquisition:

    • ¹H NMR:

      • Acquire a single-pulse experiment.

      • Set the spectral width to cover the expected chemical shift range (typically 0-10 ppm).

      • Use a pulse angle of 30-45 degrees to allow for faster repetition rates.

      • Set the relaxation delay to 1-2 seconds.

      • Acquire a sufficient number of scans to achieve an adequate signal-to-noise ratio (typically 8-16 scans).

    • ¹³C NMR:

      • Acquire a proton-decoupled experiment.

      • Set the spectral width to cover the expected chemical shift range (typically 0-200 ppm).

      • Use a pulse angle of 45-90 degrees.

      • Set the relaxation delay to 2-5 seconds.

      • Acquire a larger number of scans due to the lower natural abundance of ¹³C (typically 128 scans or more).

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase the resulting spectrum to obtain pure absorption signals.

    • Calibrate the chemical shift scale using the solvent residual peak or the internal standard (TMS at 0 ppm).

    • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

    • Analyze the chemical shifts, multiplicities, and coupling constants to elucidate the molecular structure.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound esters.

Methodology:

  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean.

    • Place a small drop of the liquid this compound ester directly onto the ATR crystal.

    • For solid samples, place a small amount of the solid onto the crystal and apply pressure using the anvil to ensure good contact.

  • Instrument Setup:

    • Place the ATR accessory into the sample compartment of the FTIR spectrometer.

    • Collect a background spectrum of the clean, empty ATR crystal.

  • Data Acquisition:

    • Collect the sample spectrum.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

    • The typical spectral range is 4000-400 cm⁻¹.

  • Data Processing and Analysis:

    • The background spectrum is automatically subtracted from the sample spectrum.

    • Identify the characteristic absorption bands for the C≡C, C=O, and C-O stretching vibrations.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound esters.

Methodology (Gas Chromatography-Mass Spectrometry - GC-MS):

  • Sample Preparation:

    • Prepare a dilute solution of the this compound ester in a volatile organic solvent (e.g., dichloromethane (B109758) or ethyl acetate) at a concentration of approximately 1 mg/mL.

  • Instrument Setup:

    • Gas Chromatograph (GC):

      • Install a suitable capillary column (e.g., a non-polar DB-5ms or a mid-polar DB-17ms).

      • Set the injector temperature (e.g., 250 °C).

      • Program the oven temperature ramp. A typical program might start at 50 °C, hold for 1 minute, and then ramp at 10 °C/min to 250 °C.

      • Set the carrier gas (e.g., helium) flow rate.

    • Mass Spectrometer (MS):

      • Set the ion source temperature (e.g., 230 °C) and the quadrupole temperature (e.g., 150 °C).

      • Select the ionization mode, typically Electron Ionization (EI) at 70 eV.

      • Set the mass scan range (e.g., m/z 35-300).

  • Data Acquisition:

    • Inject a small volume (e.g., 1 µL) of the sample solution into the GC.

    • The GC will separate the components of the sample, and the eluting compounds will be introduced into the MS.

    • The MS will record the mass spectrum of each eluting compound.

  • Data Analysis:

    • Identify the peak corresponding to the this compound ester in the total ion chromatogram (TIC).

    • Analyze the mass spectrum of this peak to determine the molecular ion and the fragmentation pattern.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Objective: To investigate the electronic transitions within the this compound ester molecule.

Methodology:

  • Sample Preparation:

    • Prepare a stock solution of the this compound ester in a UV-transparent solvent (e.g., methanol, ethanol, or hexane) at a known concentration (e.g., 1 mg/mL).

    • Prepare a series of dilutions from the stock solution to find a concentration that gives an absorbance reading between 0.1 and 1.0. A typical concentration for analysis is around 10⁻⁴ to 10⁻⁵ M.

  • Instrument Setup:

    • Turn on the UV-Vis spectrophotometer and allow the lamps to warm up.

    • Select the desired wavelength range (e.g., 200-400 nm).

    • Fill a quartz cuvette with the solvent to be used as a blank.

  • Data Acquisition:

    • Place the blank cuvette in the spectrophotometer and record the baseline.

    • Rinse the cuvette with the sample solution and then fill it with the sample solution.

    • Place the sample cuvette in the spectrophotometer and record the absorbance spectrum.

  • Data Analysis:

    • Identify the wavelength of maximum absorbance (λmax).

    • The conjugated system of the ester and the alkyne will result in characteristic absorptions.

Visualizations

The following diagrams illustrate the typical experimental workflows for the spectroscopic techniques described above.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis prep1 Weigh Sample prep2 Dissolve in Deuterated Solvent prep1->prep2 prep3 Transfer to NMR Tube prep2->prep3 acq1 Insert into Spectrometer prep3->acq1 acq2 Lock, Tune, Shim acq1->acq2 acq3 Acquire FID acq2->acq3 proc1 Fourier Transform acq3->proc1 proc2 Phase & Calibrate proc1->proc2 proc3 Integrate & Analyze proc2->proc3 IR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Analysis prep1 Clean ATR Crystal prep2 Apply Sample prep1->prep2 acq1 Collect Background Spectrum prep2->acq1 acq2 Collect Sample Spectrum acq1->acq2 proc1 Background Subtraction acq2->proc1 proc2 Identify Functional Group Peaks proc1->proc2 MS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (GC-MS) cluster_proc Data Analysis prep1 Prepare Dilute Solution acq1 Inject Sample prep1->acq1 acq2 GC Separation acq1->acq2 acq3 MS Detection acq2->acq3 proc1 Analyze TIC acq3->proc1 proc2 Extract Mass Spectrum proc1->proc2 proc3 Identify Molecular Ion & Fragmentation proc2->proc3 UVVis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Analysis prep1 Prepare Stock Solution prep2 Prepare Dilutions prep1->prep2 acq1 Record Baseline (Blank) prep2->acq1 acq2 Record Sample Spectrum acq1->acq2 proc1 Identify λmax acq2->proc1

References

The Acetylenedicarboxylate Dianion: A Technical Guide to its Structure and Bonding

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The acetylenedicarboxylate (ADC) dianion, [C₂ (COO)₂]²⁻, is a linear, bifunctional organic building block that has garnered significant interest in coordination chemistry, materials science, and drug development.[1][2] Its rigid structure, featuring a central carbon-carbon triple bond flanked by two carboxylate groups, imparts unique stereochemical constraints and electronic properties. This guide provides an in-depth technical overview of the structure and bonding of the this compound dianion, compiling crystallographic and spectroscopic data, detailing experimental protocols for its synthesis and characterization, and visualizing its molecular orbital interactions.

Molecular Structure and Geometry

The this compound dianion is a centrosymmetric molecule characterized by a linear carbon backbone. The geometry of the dianion has been extensively studied through X-ray crystallography of its various metal salts.[1][3][4] The key structural parameters, including bond lengths and angles, are remarkably consistent across different crystal structures, reflecting the inherent rigidity of the molecule.

Bond Lengths and Angles

The bond lengths and angles of the this compound dianion have been determined from single-crystal X-ray diffraction studies of its salts with various metal cations. The following table summarizes representative crystallographic data.

Bond/AngleDescriptionAverage Value (Å or °)
C≡CCarbon-carbon triple bond1.20 - 1.22
C-CCarbon-carbon single bond1.45 - 1.47
C-OCarbon-oxygen bond in carboxylate1.24 - 1.26
∠(C-C≡C)Angle along the carbon backbone~180
∠(O-C-O)Angle within the carboxylate group125 - 127
∠(C-C-O)Angle between backbone and carboxylate116 - 118

Note: These values represent a general range observed in various crystal structures of this compound salts and may vary slightly depending on the counter-ion and crystal packing forces.

Electronic Structure and Bonding

The electronic structure of the this compound dianion is dominated by the carbon-carbon triple bond and the delocalized π-systems of the two carboxylate groups.

Molecular Orbital Diagram

A qualitative molecular orbital (MO) diagram for the this compound dianion can be constructed by considering the interactions of the atomic orbitals of the constituent atoms. The diagram below illustrates the key bonding and antibonding orbitals that define the electronic structure of the dianion. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are crucial for understanding its reactivity.

acetylenedicarboxylate_mo C1_AOs C(sp) AOs sigma_g_cc σg (C-C) C1_AOs->sigma_g_cc sigma_u_cc σu* (C-C) C1_AOs->sigma_u_cc pi_u_cc πu (C≡C) C1_AOs->pi_u_cc pi_g_star_cc πg* (C≡C) C1_AOs->pi_g_star_cc C2_AOs C(sp) AOs C2_AOs->sigma_g_cc C2_AOs->sigma_u_cc C2_AOs->pi_u_cc C2_AOs->pi_g_star_cc C3_AOs C(sp2) AOs sigma_g_co σ (C-O) C3_AOs->sigma_g_co sigma_u_star_co σ* (C-O) C3_AOs->sigma_u_star_co pi_nb_co πnb (COO⁻) C3_AOs->pi_nb_co pi_star_co π* (COO⁻) C3_AOs->pi_star_co C4_AOs C(sp2) AOs C4_AOs->sigma_g_co C4_AOs->sigma_u_star_co C4_AOs->pi_nb_co C4_AOs->pi_star_co O1_AOs O(p) AOs O1_AOs->sigma_g_co O1_AOs->sigma_u_star_co O1_AOs->pi_nb_co O1_AOs->pi_star_co O2_AOs O(p) AOs O2_AOs->sigma_g_co O2_AOs->sigma_u_star_co O2_AOs->pi_nb_co O2_AOs->pi_star_co O3_AOs O(p) AOs O3_AOs->sigma_g_co O3_AOs->sigma_u_star_co O3_AOs->pi_nb_co O3_AOs->pi_star_co O4_AOs O(p) AOs O4_AOs->sigma_g_co O4_AOs->sigma_u_star_co O4_AOs->pi_nb_co O4_AOs->pi_star_co synthesis_workflow start Start: meso-Dibromosuccinic Acid reflux Reflux with ethanolic KOH start->reflux filter Filter to collect precipitate reflux->filter wash Wash with ethanol filter->wash dry Dry the solid product wash->dry product Product: Dipotassium this compound dry->product

References

Determining the Solubility of Potassium Hydrogen Acetylenedicarboxylate in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive framework for determining the solubility of potassium hydrogen acetylenedicarboxylate (KHADC) in various organic solvents. Given the limited availability of public quantitative data on this specific solute-solvent system, this document focuses on providing detailed experimental protocols and data presentation standards to enable researchers to generate and report this critical physicochemical property. Understanding the solubility of KHADC is essential for its application in synthesis, purification, and formulation development within the pharmaceutical and chemical industries.

Physicochemical Properties of Potassium Hydrogen this compound

Potassium hydrogen this compound, also known as monopotassium this compound, is the mono-salt of acetylenedicarboxylic acid.[1][2] Its chemical structure consists of a potassium cation and a hydrogen this compound anion.

Table 1: Physicochemical Properties of Potassium Hydrogen this compound

PropertyValueSource
Chemical FormulaC₄HKO₄[2]
Molar Mass152.15 g/mol [2]
AppearanceWhite to off-white crystalline solid[2]
Melting Point~193-194 °C (with decomposition)
Water SolubilitySlightly soluble[2]

Experimental Protocols for Solubility Determination

The following are standard methodologies for determining the solubility of a solid compound like KHADC in organic solvents.

Equilibrium Shake-Flask Method

This is a widely used and reliable method for determining thermodynamic solubility.

Methodology:

  • Preparation of Saturated Solution:

    • Add an excess amount of potassium hydrogen this compound to a known volume or mass of the selected organic solvent in a sealed, thermostated vessel (e.g., a screw-capped vial or flask). The presence of excess solid is crucial to ensure saturation.

    • Agitate the mixture at a constant temperature using a mechanical shaker or magnetic stirrer. The agitation time should be sufficient to reach equilibrium. A preliminary study to determine the time to reach equilibrium (e.g., by taking samples at 24, 48, and 72 hours) is recommended.

  • Phase Separation:

    • Once equilibrium is reached, cease agitation and allow the solid to settle.

    • To separate the saturated solution from the undissolved solid, use a centrifuge or allow for gravitational sedimentation. It is critical to maintain the constant temperature during this step.

  • Sample Analysis:

    • Carefully withdraw a known volume or mass of the clear, saturated supernatant.

    • Quantify the concentration of potassium hydrogen this compound in the sample. Suitable analytical techniques include:

      • High-Performance Liquid Chromatography (HPLC): A robust method for quantifying the analyte. A suitable calibration curve must be prepared.

      • UV-Vis Spectroscopy: If KHADC has a suitable chromophore, this can be a straightforward method. A calibration curve is also required.

      • Gravimetric Analysis: Evaporate the solvent from a known mass of the saturated solution and weigh the remaining solid residue. This method is simple but may be less accurate for solvents with high boiling points or if the solute is not thermally stable.

  • Data Calculation:

    • Express the solubility in appropriate units, such as grams of solute per 100 grams of solvent ( g/100g solvent), molarity (mol/L), or mole fraction.

Dynamic (Polythermal) Method

This method involves observing the temperature at which a solution of known concentration becomes saturated upon cooling or a suspension becomes clear upon heating.

Methodology:

  • Preparation of a Slurry:

    • Prepare a mixture of known composition (mass of solute and mass of solvent) in a thermostated vessel equipped with a stirrer and a temperature probe.

  • Heating and Cooling Cycles:

    • Heat the slurry at a controlled rate while stirring continuously. The temperature at which the last solid particles dissolve is recorded as the saturation temperature for that specific concentration.

    • Subsequently, cool the clear solution at a controlled rate and record the temperature at which the first crystals appear (cloud point).

    • Multiple heating and cooling cycles should be performed to ensure reproducibility.

  • Data Analysis:

    • By repeating this procedure for several different compositions, a solubility curve (solubility versus temperature) can be constructed.

Data Presentation

Quantitative solubility data should be presented in a clear and organized manner to facilitate comparison and interpretation.

Table 2: Solubility of Potassium Hydrogen this compound in Organic Solvents

SolventTemperature (°C)Solubility ( g/100g solvent)Solubility (mol/L)Method Used
e.g., Methanol (B129727)
e.g., Ethanol (B145695)
e.g., Acetone
e.g., Dichloromethane (B109758)
e.g., Ethyl Acetate
e.g., Dimethylformamide
e.g., Dimethyl Sulfoxide (B87167)
e.g., Acetonitrile (B52724)
e.g., Tetrahydrofuran
e.g., Toluene

Visualizing Experimental and Logical Workflows

Experimental Workflow for Shake-Flask Solubility Determination

The following diagram illustrates the key steps in the equilibrium shake-flask method for determining the solubility of potassium hydrogen this compound.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep_solvent Select Organic Solvent mix Combine in Sealed Vessel prep_solvent->mix prep_solid Weigh Excess KHADC prep_solid->mix agitate Agitate at Constant Temperature mix->agitate equilibrate Allow to Reach Equilibrium agitate->equilibrate settle Cease Agitation and Settle equilibrate->settle separate Centrifuge or Filter settle->separate sample Withdraw Supernatant separate->sample analyze Quantify KHADC (e.g., HPLC) sample->analyze calculate Calculate Solubility analyze->calculate

Caption: Workflow for Shake-Flask Solubility Determination.

Factors Influencing the Solubility of KHADC in Organic Solvents

The solubility of an ionic compound like potassium hydrogen this compound in organic solvents is influenced by a combination of factors related to the solute, the solvent, and their interactions.

G cluster_solute Solute Properties (KHADC) cluster_solvent Solvent Properties cluster_interaction Solute-Solvent Interactions solubility Solubility of KHADC lattice_energy Lattice Energy lattice_energy->solubility overcoming ion_size Ion Size (K+, HADC-) ion_size->lattice_energy h_bonding Hydrogen Bonding Capacity h_bonding->lattice_energy polarity Polarity / Dipole Moment ion_dipole Ion-Dipole Interactions polarity->ion_dipole dielectric Dielectric Constant dielectric->ion_dipole h_bond_donor_acceptor H-Bond Donor/Acceptor Ability specific_interactions Specific Interactions (e.g., H-Bonding) h_bond_donor_acceptor->specific_interactions solvation_energy Solvation Energy solvation_energy->solubility driving force ion_dipole->solvation_energy specific_interactions->solvation_energy

Caption: Factors Influencing KHADC Solubility.

Expected Solubility Trends

Based on general principles of solubility:

  • Polar Protic Solvents: Solvents like methanol and ethanol are expected to show higher solubility for KHADC due to their ability to form hydrogen bonds and solvate both the potassium cation and the hydrogen this compound anion.

  • Polar Aprotic Solvents: Solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile may also be effective solvents due to their high polarity and ability to solvate cations.

  • Nonpolar Solvents: Solubility in nonpolar solvents like toluene, hexane, and dichloromethane is expected to be very low. The energy required to overcome the crystal lattice energy of the ionic salt will not be compensated by weak solute-solvent interactions.

This guide provides the necessary framework for researchers to systematically determine and report the solubility of potassium hydrogen this compound in a range of organic solvents, thereby addressing a notable gap in the available chemical literature.

References

The Dawn of Alkyne Chemistry: A Technical History of Acetylenedicarboxylic Acid's Discovery

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the early history, discovery, and seminal synthetic protocols of acetylenedicarboxylic acid.

Introduction

Acetylenedicarboxylic acid (ADCA), a seemingly simple C4 dicarboxylic acid, holds a significant place in the annals of organic chemistry. Its discovery in the late 19th century marked a pivotal moment in the exploration of unsaturated carbon-carbon triple bonds and laid the groundwork for the development of a vast array of synthetic methodologies. This technical guide delves into the early history of acetylenedicarboxylic acid, providing a detailed account of its initial synthesis, the key scientific figures involved, and the experimental protocols that brought this molecule to the forefront of chemical research.

The Initial Synthesis: A Breakthrough by Ernest Bandrowski

The first documented synthesis of acetylenedicarboxylic acid was achieved in 1877 by the Polish chemist Ernest Bandrowski.[1] His work, published in the Berichte der deutschen chemischen Gesellschaft, described a method that would become the classical route to this compound for many years. The synthesis involved the dehydrobromination of α,β-dibromosuccinic acid using a strong base in an alcoholic solvent.

Experimental Protocol of Bandrowski (1877)

While the original publication provides a qualitative description, the procedure outlined in Organic Syntheses, which is based on this early work, offers a detailed and reproducible protocol. The reaction proceeds by treating α,β-dibromosuccinic acid with an excess of potassium hydroxide (B78521) in methanol (B129727). The reaction yields a mixture of potassium bromide and potassium acetylenedicarboxylate. Subsequent acidification of the filtered and washed salt mixture with sulfuric acid, followed by extraction with diethyl ether, affords the free acid.

Reaction Scheme:

Adolf von Baeyer's Contributions

The renowned German chemist Adolf von Baeyer, a towering figure in the history of organic chemistry, also turned his attention to acetylenic compounds.[2][3][4] In 1885, his work further solidified the understanding of the chemistry of acetylenedicarboxylic acid and its derivatives. His research in this area was part of a broader investigation into the nature of carbon-carbon triple bonds and their reactivity, which had significant implications for the burgeoning field of synthetic organic chemistry.

Quantitative Data from Early Syntheses

The following table summarizes the key quantitative data from the early synthetic work on acetylenedicarboxylic acid, primarily based on the refined procedure in Organic Syntheses which is an evolution of Bandrowski's original method.

ParameterValueReference
Starting Materialα,β-Dibromosuccinic Acid[5]
ReagentsPotassium Hydroxide, Methanol, Sulfuric Acid[5]
Yield73-88%[5]
Melting Point175-176 °C (decomposes)[5]

Detailed Experimental Protocols

The following is a detailed experimental protocol for the synthesis of acetylenedicarboxylic acid, adapted from the procedure in Organic Syntheses, which is a direct descendant of Bandrowski's original discovery.

Materials:

  • α,β-Dibromosuccinic acid: 100 g (0.36 mole)

  • Potassium hydroxide: 122 g (2.2 moles)

  • Methanol (95%): 700 cc

  • Concentrated Sulfuric acid

  • Diethyl ether

Procedure:

  • A solution of potassium hydroxide is prepared by dissolving 122 g of KOH in 700 cc of 95% methanol in a 2-L round-bottomed flask equipped with a reflux condenser.[5]

  • To this alkaline solution, 100 g of α,β-dibromosuccinic acid is added.

  • The mixture is refluxed for one hour and fifteen minutes on a steam bath.[5]

  • The reaction mixture is then cooled and the precipitated salts are collected by filtration with suction.

  • The salt mixture, composed of potassium bromide and potassium this compound, is washed with 200 cc of methanol and dried.[5]

  • The dried salts (144–150 g) are dissolved in 270 cc of water.[5]

  • The acid potassium salt is precipitated by the addition of 8 cc of concentrated sulfuric acid in 30 cc of water.

  • After standing for at least three hours, the acid salt is collected by filtration.

  • The acid salt is then dissolved in a solution of 60 cc of concentrated sulfuric acid in 240 cc of water.

  • This aqueous solution is extracted five times with 100-cc portions of diethyl ether.

  • The combined ether extracts are evaporated to dryness on a steam bath to yield the hydrated crystals of acetylenedicarboxylic acid.

  • The crystals are dried in a vacuum desiccator over concentrated sulfuric acid. The final product has a melting point of 175–176 °C with decomposition. The yield is between 30–36 g (73–88% of the theoretical amount).[5]

Logical Flow of Discovery and Synthesis

The discovery and early development of acetylenedicarboxylic acid can be visualized as a logical progression from a halogenated precursor to the desired unsaturated product through a base-mediated elimination reaction.

Discovery_of_ADCA cluster_precursor Starting Material cluster_reaction Key Reaction cluster_intermediate Intermediate Salt cluster_product Final Product Dibromosuccinic_Acid α,β-Dibromosuccinic Acid Dehydrobromination Dehydrobromination with KOH in Methanol (Bandrowski, 1877) Dibromosuccinic_Acid->Dehydrobromination Potassium_Salt Potassium this compound Dehydrobromination->Potassium_Salt ADCA Acetylenedicarboxylic Acid Potassium_Salt->ADCA Acidification (H₂SO₄) Synthesis_Workflow A 1. Dissolve KOH in Methanol B 2. Add α,β-Dibromosuccinic Acid A->B C 3. Reflux the Mixture B->C D 4. Cool and Filter Precipitated Salts C->D E 5. Wash Salts with Methanol D->E F 6. Dissolve Salts in Water E->F G 7. Precipitate Acid Potassium Salt with H₂SO₄ F->G H 8. Filter Acid Salt G->H I 9. Dissolve Acid Salt in Acidified Water H->I J 10. Extract with Diethyl Ether I->J K 11. Evaporate Ether J->K L 12. Dry Crystals K->L M Pure Acetylenedicarboxylic Acid L->M

References

An In-depth Technical Guide to the Electronic Properties of the Acetylenic Bond in Dimethyl Acetylenedicarboxylate (DMAD)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dimethyl acetylenedicarboxylate (DMAD) is a highly versatile reagent in organic synthesis, primarily due to the unique electronic properties of its carbon-carbon triple bond. The presence of two conjugating, electron-withdrawing methyl ester groups renders the acetylenic bond exceptionally electrophilic and susceptible to a wide array of chemical transformations. This guide provides a comprehensive analysis of these electronic properties, supported by spectroscopic data, computational analysis, and a review of its characteristic reactivity. Detailed experimental methodologies and structured data tables are presented to serve as a practical resource for laboratory and research applications.

Introduction: The Electron-Deficient Alkyne

Dimethyl this compound (DMAD), with the chemical formula C₆H₆O₄, is a diester featuring a C-C triple bond conjugated with two ester functionalities.[1] This structural arrangement is central to its chemical behavior. The powerful electron-withdrawing nature of the two methoxycarbonyl (-CO₂CH₃) groups significantly depletes the electron density of the acetylenic carbons. This polarization makes DMAD a potent electrophile, readily engaging in reactions with nucleophiles.[2][3]

Consequently, DMAD is widely employed as a dienophile in cycloaddition reactions, such as the Diels-Alder reaction, and as a strong Michael acceptor in nucleophilic addition reactions.[1][3][4] Understanding the electronic underpinnings of this reactivity is crucial for its effective application in the synthesis of complex heterocyclic compounds and other molecular architectures relevant to drug development.[2][4]

Spectroscopic Characterization

Spectroscopy provides direct insight into the electronic environment of the acetylenic bond. Key techniques reveal the extent of electron deficiency and the nature of the π-system.

In ¹³C NMR spectroscopy, the chemical shift of the sp-hybridized carbons of the alkyne is a direct indicator of their electron density. Due to the strong deshielding effect of the adjacent carbonyl groups, these carbons resonate at a downfield chemical shift.

The stretching frequency of the C≡C bond in Infrared (IR) and Raman spectroscopy indicates its bond strength, which is influenced by conjugation. In DMAD, this frequency is altered by the electronic pull of the ester groups.

Table 1: Summary of Spectroscopic Data for DMAD

Spectroscopic TechniqueFeatureTypical ValueImplication on Electronic Structure
¹³C NMR Acetylenic Carbon (C≡C)~73-78 ppmDownfield shift indicates significant deshielding and electron deficiency.
¹H NMR Methyl Protons (-OCH₃)~3.7-3.8 ppmStandard chemical shift for ester methyl groups.
IR Spectroscopy C≡C Stretch~2250-2200 cm⁻¹Frequency is influenced by conjugation with carbonyls.
IR Spectroscopy C=O Stretch~1725-1700 cm⁻¹Strong absorption characteristic of conjugated esters.
UV-Vis Spectroscopy π → π* transition~210-230 nmIndicates the energy of electronic transitions in the conjugated system.

Note: Exact values can vary depending on the solvent and experimental conditions.

Molecular Orbital and Structural Analysis

Computational chemistry and X-ray crystallography provide a quantitative picture of the electronic and geometric structure of DMAD.

According to Frontier Molecular Orbital theory, the reactivity of DMAD in cycloaddition reactions is governed by the energy of its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).[5] The electron-withdrawing ester groups significantly lower the energy of the LUMO, making DMAD a powerful electron-accepting species (dienophile) in Diels-Alder reactions.[6] This low-lying LUMO readily interacts with the HOMO of electron-rich dienes.

X-ray crystallography reveals precise bond lengths and angles. The C≡C bond length in DMAD is slightly elongated compared to that in unsubstituted acetylene, a consequence of conjugation with the carbonyl groups.

Table 2: Structural and Computational Data for DMAD

ParameterMethodValueSignificance
C≡C Bond Length X-ray Crystallography~1.19 - 1.21 ÅSlight elongation due to π-system conjugation.
C-C Bond Length X-ray Crystallography~1.44 - 1.46 ÅShorter than a typical C-C single bond, indicating partial double bond character.
LUMO Energy DFT CalculationsLow (Negative Value)Confirms the strong electrophilic and dienophilic character of the molecule.
HOMO Energy DFT CalculationsVery LowIndicates DMAD is a poor nucleophile.
Mulliken Charge on C(sp) DFT CalculationsPositiveThe acetylenic carbons are electrophilic centers.

Core Reactivity and Electronic Influence

The electron-deficient nature of the acetylenic bond dictates the primary reaction pathways for DMAD.

DMAD is a classic dienophile in [4+2] Diels-Alder reactions and a dipolarophile in 1,3-dipolar cycloadditions.[1][4][7] Its high reactivity is driven by the low energy of its LUMO, which facilitates rapid, often high-yield, formation of six-membered rings and five-membered heterocyclic systems.[5][8]

The polarized C≡C bond makes DMAD a potent Michael acceptor.[3][4] Nucleophiles, such as amines, thiols, and carbanions, readily attack one of the acetylenic carbons.[9][10][11] This initial addition is often followed by a subsequent cyclization or protonation step, providing a versatile route to a wide range of linear and heterocyclic products.[4][12]

Visualizing Electronic Effects and Reactivity

The following diagrams illustrate the key relationships between DMAD's structure and its chemical behavior.

G cluster_0 Structural Features cluster_1 Electronic Consequences cluster_2 Resulting Reactivity EWG1 2x Ester Groups (-CO₂Me) ElectronDeficiency Electron-Deficient π-System EWG1->ElectronDeficiency Inductive & Mesomeric Effect Alkyne Acetylenic Bond (C≡C) Alkyne->ElectronDeficiency LowLUMO Low-Energy LUMO ElectronDeficiency->LowLUMO Polarization Bond Polarization (δ+ on C) ElectronDeficiency->Polarization Dienophile Potent Dienophile LowLUMO->Dienophile [4+2] Cycloadditions MichaelAcceptor Strong Michael Acceptor Polarization->MichaelAcceptor Nucleophilic Additions

Caption: Relationship between DMAD's structure and its reactivity.

G start Start: Reactants reactants Diene + DMAD start->reactants solvent Choose Solvent (e.g., Toluene) reactants->solvent conditions Set Reaction Conditions (e.g., Heat, 80-110°C) solvent->conditions monitor Monitor Reaction (TLC/LC-MS) conditions->monitor workup Aqueous Workup & Extraction monitor->workup Reaction Complete purify Purification (Column Chromatography) workup->purify characterize Characterization purify->characterize nmr NMR (¹H, ¹³C) characterize->nmr ms Mass Spectrometry characterize->ms ir IR Spectroscopy characterize->ir end End: Pure Product characterize->end

Caption: Experimental workflow for a Diels-Alder reaction using DMAD.

Experimental Protocols

Detailed methodologies are essential for reproducible results. The following are representative protocols for the synthesis and analysis involving DMAD.

This protocol describes a typical cycloaddition between a diene and DMAD.

  • Reactant Preparation: In a round-bottom flask, dissolve the diene (1.0 equivalent) in a suitable solvent (e.g., toluene, dichloromethane).[7]

  • Addition of DMAD: Add dimethyl this compound (DMAD) (1.0 to 1.2 equivalents) to the solution.[7]

  • Reaction Conditions: Stir the mixture at room temperature or heat to reflux, depending on the reactivity of the diene. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature. If necessary, wash the organic mixture with water and brine. Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄).

  • Purification: Remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel or by recrystallization to yield the pure cycloadduct.

  • Characterization: Confirm the structure of the product using standard spectroscopic methods, including NMR (¹H and ¹³C), IR, and high-resolution mass spectrometry (HRMS).[4]

This protocol outlines the steps for acquiring key spectroscopic data.

  • NMR Spectroscopy: Prepare a sample by dissolving ~5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.[4] Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 or 500 MHz).[13][14]

  • IR Spectroscopy: Obtain the FT-IR spectrum using a spectrometer, typically in the range of 4000-400 cm⁻¹.[13] Samples can be analyzed as a thin film on a salt plate (for liquids), as a KBr pellet (for solids), or using an Attenuated Total Reflectance (ATR) accessory.

  • UV-Vis Spectroscopy: Dissolve a small amount of the sample in a UV-transparent solvent (e.g., ethanol, hexane, acetonitrile).[15] Record the absorption spectrum over a range of 200-400 nm using a UV-Vis spectrophotometer.[15]

This protocol provides a general workflow for theoretical analysis.

  • Structure Building: Construct the 3D model of DMAD using molecular modeling software.

  • Geometry Optimization: Perform a geometry optimization and frequency calculation using a computational chemistry package (e.g., Gaussian). Density Functional Theory (DFT) methods, such as B3LYP with a suitable basis set (e.g., 6-311G(d,p)), are commonly employed.[15][16][17]

  • Property Calculation: From the optimized structure, calculate electronic properties such as HOMO and LUMO energies, molecular electrostatic potential (MEP), and Mulliken atomic charges.[16]

  • Analysis: Visualize the molecular orbitals and analyze the calculated data to correlate electronic structure with reactivity.[18]

Conclusion

The electronic properties of the acetylenic bond in dimethyl this compound are defined by a profound electron deficiency induced by two flanking ester groups. This feature, characterized by a low-lying LUMO and polarized C≡C bond, establishes DMAD as a cornerstone electrophile in organic synthesis. Its predictable and robust reactivity in cycloaddition and nucleophilic addition reactions makes it an invaluable tool for constructing diverse and complex molecular frameworks, particularly in the fields of heterocyclic chemistry and drug discovery. The data and protocols provided in this guide offer a foundational resource for leveraging the unique electronic characteristics of DMAD in research and development.

References

Acidity and pKa Values of Acetylenedicarboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the acidity and associated pKa values of acetylenedicarboxylic acid. Acetylenedicarboxylic acid, also known as butynedioic acid, is a dicarboxylic acid with the chemical formula C4H2O4. Its structure, featuring a carbon-carbon triple bond between two carboxyl groups, results in notable acidic properties that are crucial for its application in organic synthesis, coordination chemistry, and pharmaceutical development. Understanding the dissociation constants (pKa values) of this molecule is fundamental for predicting its behavior in various chemical and biological systems.

Quantitative Acidity Data

The acidity of acetylenedicarboxylic acid is characterized by two distinct dissociation constants, pKa1 and pKa2, corresponding to the sequential loss of two protons from its carboxylic acid groups. A review of the scientific literature reveals some variance in the reported pKa values, which may be attributable to different experimental conditions such as temperature and ionic strength. The table below summarizes the key reported values.

pKa1pKa2Temperature (°C)Experimental MethodSource
0.6562.33625Not Specified[1]
1.754.4025Not Specified[2][3]
1.734.40Not SpecifiedNot Specified[4]

The significant difference between the first and second dissociation constants is a common feature of dicarboxylic acids.[5] The initial deprotonation is more favorable due to the electron-withdrawing nature of the second carboxylic acid group. However, after the first proton is lost, the resulting carboxylate anion destabilizes the loss of the second proton through electrostatic repulsion, leading to a higher pKa2 value.[5]

Dissociation Pathway

The stepwise dissociation of acetylenedicarboxylic acid in an aqueous solution can be visualized as follows. The first deprotonation results in the formation of the hydrogenacetylenedicarboxylate monoanion, followed by a second deprotonation to yield the this compound dianion.

Dissociation H2A HOOC-C≡C-COOH (Acetylenedicarboxylic Acid) HA_minus ⁻OOC-C≡C-COOH (Hydrogenthis compound) H2A->HA_minus + H₂O - H₃O⁺ pKa1 A_2minus ⁻OOC-C≡C-COO⁻ (this compound) HA_minus->A_2minus + H₂O - H₃O⁺ pKa2

Caption: Stepwise dissociation of acetylenedicarboxylic acid.

Experimental Protocol: Potentiometric Titration

A robust method for the experimental determination of pKa values is potentiometric titration.[6] This technique involves monitoring the pH of a solution of the acid as a strong base of known concentration is incrementally added. The resulting titration curve of pH versus the volume of titrant added allows for the determination of the equivalence points and, consequently, the pKa values. A study by Bottei and Joern determined the ionization constants of acetylenedicarboxylic acid using this method.[6]

Methodology based on Bottei and Joern (1968): [6]

  • Preparation of the Acid Solution: A known weight of purified acetylenedicarboxylic acid is dissolved in deionized, CO2-free water to create a solution of known concentration.

  • Standardization of Titrant: A solution of a strong base, typically sodium hydroxide (B78521) (NaOH), is prepared and standardized against a primary standard, such as potassium hydrogen phthalate (B1215562) (KHP).

  • Titration Setup: The acid solution is placed in a thermostatted cell to maintain a constant temperature (e.g., 25 °C). A calibrated pH electrode is immersed in the solution.

  • Titration Procedure: The standardized base is added to the acid solution in small, precise increments using a burette. After each addition, the solution is stirred to ensure homogeneity, and the pH is recorded once the reading stabilizes.

  • Data Analysis: The collected data (pH versus volume of NaOH added) is plotted to generate a titration curve. The equivalence points are identified from the points of maximum slope on the curve. The pKa values are then determined from the pH at the half-equivalence points. According to the Henderson-Hasselbalch equation, at the half-equivalence point, the pH is equal to the pKa.[7]

The general workflow for this experimental determination is outlined in the following diagram.

Potentiometric_Titration_Workflow cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis prep_acid Prepare Acetylenedicarboxylic Acid Solution setup Calibrate pH Meter and Setup Titration Cell prep_acid->setup prep_base Prepare and Standardize NaOH Titrant prep_base->setup titrate Incrementally Add NaOH and Record pH setup->titrate plot Plot pH vs. Volume of NaOH titrate->plot find_ep Determine Equivalence Points plot->find_ep calc_pka Calculate pKa1 and pKa2 at Half-Equivalence Points find_ep->calc_pka

Caption: Workflow for pKa determination by potentiometric titration.

References

Unraveling the Potential Energy Surface of Acetylenedicarboxylate Reactions: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The acetylenedicarboxylate dianion, a seemingly simple molecule, presents a rich and complex landscape of chemical reactivity. Its potential energy surface (PES), a theoretical concept that maps the energy of the molecule as a function of its geometry, governs the pathways and outcomes of its various reactions.[1] Understanding this surface is paramount for controlling reaction mechanisms and designing novel synthetic strategies in fields ranging from materials science to drug development. This technical guide provides an in-depth exploration of the potential energy surface of this compound reactions, with a focus on decarboxylation and cycloaddition pathways. It consolidates key quantitative data, details experimental and computational protocols, and visualizes reaction workflows to offer a comprehensive resource for researchers.

Core Reactions and Energetics

The reactivity of the this compound dianion is primarily characterized by two key reaction types: decarboxylation and cycloaddition. The thermodynamics and kinetics of these reactions are dictated by the intricate topography of the potential energy surface, including the energies of reactants, products, transition states, and intermediates.

Decarboxylation

Acetylenedicarboxylic acid and its corresponding anions are known to undergo decarboxylation, though the rates vary significantly. Notably, the doubly deprotonated this compound dianion decarboxylates at a slower rate than both the free acid and the mono-deprotonated monoanion.[2] This observation suggests a higher activation barrier on the potential energy surface for the decarboxylation of the dianion. While extensive quantitative data for the dianion's decarboxylation PES is still an area of active research, computational studies on related systems provide valuable insights into the mechanism.

Cycloaddition Reactions

This compound and its esters, particularly dimethyl this compound (DMAD), are potent dienophiles and dipolarophiles in cycloaddition reactions.[3] These reactions, such as the [3+2] cycloaddition with azomethine ylides, are crucial for the synthesis of five-membered heterocyclic compounds.[4] Computational studies, primarily using Density Functional Theory (DFT), have been instrumental in mapping the potential energy surfaces of these reactions.

For instance, the [3+2] cycloaddition between an azomethine ylide and dimethyl this compound has been shown to proceed via a one-step, concerted mechanism.[4] The potential energy surface reveals distinct transition states for the endo and exo approaches, with the kinetic and thermodynamic favorability depending on the specific reactants and reaction conditions.[4]

Table 1: Calculated Energy Data for the [3+2] Cycloaddition of Azomethine Ylide with Dimethyl this compound [4]

Stationary PointRelative Enthalpy (kcal/mol)Relative Gibbs Free Energy (kcal/mol)
Reactants0.000.00
TS-endo12.529.3
TS-exo11.828.5
Endo Cycloadduct-45.7-29.2
Exo Cycloadduct-44.9-28.3

Data calculated at the B3LYP-D3/6-311++G(d,p) level of theory in 1,4-dioxane.[4]

Experimental Protocols

Investigating the potential energy surface of this compound reactions requires a combination of synthetic, kinetic, and analytical techniques. Below are detailed methodologies for key experiments.

Synthesis of a Key Precursor: Acetylenedicarboxylic Acid

A common precursor for generating the this compound dianion and its esters is acetylenedicarboxylic acid. A reliable synthesis protocol is as follows:

Materials:

  • α,β-Dibromosuccinic acid

  • Potassium hydroxide (B78521)

  • 95% Methyl alcohol

  • Concentrated Sulfuric acid

  • Ether

  • Anhydrous calcium chloride

Procedure:

  • Prepare a solution of potassium hydroxide in 95% methyl alcohol in a round-bottomed flask equipped with a reflux condenser.

  • Add α,β-dibromosuccinic acid to the alkaline solution and reflux the mixture for approximately one hour and fifteen minutes.

  • Cool the reaction mixture and filter the resulting mixed salts with suction.

  • Wash the collected salts with methyl alcohol and dry them.

  • Dissolve the salt mixture in water and precipitate the acid potassium salt by adding a solution of concentrated sulfuric acid in water.

  • After allowing the mixture to stand, filter the acid salt with suction.

  • Dissolve the acid salt in a solution of concentrated sulfuric acid in water and extract the aqueous solution with multiple portions of ether.

  • Combine the ether extracts and dry them over anhydrous calcium chloride.

  • Evaporate the ether on a steam bath to obtain hydrated crystals of acetylenedicarboxylic acid.

  • Dry the crystals in a vacuum desiccator over concentrated sulfuric acid.

Kinetic Analysis of this compound Reactions by UV-Vis Spectrophotometry

Kinetic studies are essential for determining the rate constants and activation parameters of a reaction, which in turn provide information about the transition state on the potential energy surface. UV-Vis spectrophotometry is a common technique for monitoring the progress of reactions involving conjugated systems.

Instrumentation:

  • UV-Vis Spectrophotometer with a temperature-controlled cell holder

  • Quartz cuvettes (1 cm path length)

Procedure:

  • Wavelength Selection:

    • Record the UV-Vis spectra of the reactants and the expected product(s) in the chosen solvent to identify a wavelength where the product has significant absorbance while the reactants have minimal absorbance.

  • Reaction Monitoring:

    • Prepare stock solutions of the reactants at known concentrations in the chosen solvent.

    • Equilibrate the reactant solutions and the spectrophotometer cell holder to the desired reaction temperature.

    • In a quartz cuvette, mix the reactant solutions to initiate the reaction. The final concentrations should be chosen to ensure the reaction occurs at a measurable rate.

    • Immediately place the cuvette in the spectrophotometer and begin recording the absorbance at the chosen wavelength over time.

  • Data Analysis:

    • Plot the absorbance versus time data.

    • Use appropriate integrated rate laws (e.g., for first-order or second-order reactions) to determine the observed rate constant (k_obs).

    • Repeat the experiment at different reactant concentrations to determine the order of the reaction with respect to each reactant and the overall rate constant (k).

    • Conduct the experiment at several different temperatures to determine the activation parameters (activation energy, E_a; enthalpy of activation, ΔH‡; and entropy of activation, ΔS‡) using the Arrhenius and Eyring equations.[5]

Computational Methodology

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for mapping potential energy surfaces and elucidating reaction mechanisms.

General Computational Workflow

A typical workflow for the computational investigation of a reaction involving this compound is as follows:

Software:

  • A quantum chemistry software package such as Gaussian, Q-Chem, or similar.

  • Molecular visualization software such as GaussView or Avogadro.

  • Analysis software for techniques like Quantum Theory of Atoms in Molecules (QTAIM) or Electron Localization Function (ELF), such as Multiwfn or TopMod.[4]

Procedure:

  • Geometry Optimization:

    • Construct the 3D structures of the reactants, products, and any expected intermediates.

    • Perform geometry optimizations to find the minimum energy structures on the potential energy surface. A common level of theory for such calculations is the B3LYP functional with a basis set like 6-311++G(d,p).[3][4] The inclusion of a dispersion correction (e.g., D3) is often recommended.[4]

  • Frequency Calculations:

    • Perform frequency calculations on the optimized geometries to confirm that they are true minima (no imaginary frequencies) and to obtain thermochemical data such as zero-point vibrational energies (ZPVE), enthalpies, and Gibbs free energies.

  • Transition State Searching:

    • Propose a structure for the transition state connecting the reactants and products (or intermediates).

    • Perform a transition state optimization.

    • Conduct a frequency calculation on the optimized transition state structure to verify that it has exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

  • Intrinsic Reaction Coordinate (IRC) Calculations:

    • Perform an IRC calculation starting from the transition state structure. This will map the minimum energy path connecting the transition state to the corresponding reactants and products, confirming the nature of the transition state.[4]

  • Analysis of the Electronic Structure:

    • To gain deeper insights into the bonding changes along the reaction pathway, perform analyses such as Natural Bond Orbital (NBO), Quantum Theory of Atoms in Molecules (QTAIM), and Electron Localization Function (ELF) on the structures along the IRC.[4]

Visualizing Reaction Pathways and Workflows

Visual representations are indispensable for understanding the complex relationships in reaction mechanisms and experimental procedures. The following diagrams, generated using the DOT language for Graphviz, illustrate key workflows.

Reaction Pathway Visualization

reaction_pathway Reactants Reactants TS Transition State Reactants->TS ΔG‡ Intermediate Intermediate TS->Intermediate Product Product Intermediate->Product experimental_workflow cluster_prep Preparation cluster_reaction Reaction & Measurement cluster_analysis Data Analysis Reactant_A Reactant A Solution Mix Mix in Cuvette Reactant_A->Mix Reactant_B Reactant B Solution Reactant_B->Mix Measure Measure Abs vs. Time Mix->Measure Plot Plot Data Measure->Plot Calculate Calculate Rate Constants Plot->Calculate Thermodynamics Determine Activation Parameters Calculate->Thermodynamics computational_workflow Input Build Input Structures (Reactants, Products) Opt_Freq Geometry Optimization & Frequency Calculation Input->Opt_Freq TS_Guess Propose Transition State Opt_Freq->TS_Guess TS_Opt_Freq TS Optimization & Frequency Calculation TS_Guess->TS_Opt_Freq IRC IRC Calculation TS_Opt_Freq->IRC Analysis Electronic Structure Analysis (NBO, QTAIM, ELF) IRC->Analysis

References

Methodological & Application

Application Notes and Protocols: Dimethyl Acetylenedicarboxylate (DMAD) in Diels-Alder Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethyl acetylenedicarboxylate (DMAD) is a highly versatile and reactive dienophile widely employed in [4+2] cycloaddition reactions, famously known as the Diels-Alder reaction.[1][2] Its two electron-withdrawing ester groups render the alkyne exceptionally electrophilic, facilitating reactions with a broad range of conjugated dienes to form substituted cyclohexene (B86901) derivatives.[1] This powerful transformation provides a robust method for the construction of six-membered rings, a common motif in numerous natural products and pharmaceutical agents, with excellent control over regioselectivity and stereoselectivity.[2] These application notes provide an overview of the utility of DMAD in Diels-Alder reactions, including detailed experimental protocols and quantitative data to guide researchers in its effective use.

Key Applications

The Diels-Alder reaction using DMAD is a cornerstone in organic synthesis for:

  • Construction of Complex Polycyclic Systems: The reaction allows for the rapid assembly of intricate molecular architectures, which are key scaffolds in many biologically active molecules.

  • Synthesis of Aromatic and Heterocyclic Compounds: The initial cycloadducts can often be further transformed through aromatization or other reactions to yield a diverse array of aromatic and heterocyclic structures.

  • Total Synthesis of Natural Products: The reliability and stereochemical control of the Diels-Alder reaction with DMAD make it an invaluable tool in the multi-step synthesis of complex natural products.[3]

Data Presentation: Reaction Yields

The following tables summarize the yields of Diels-Alder reactions between DMAD and various dienes under different experimental conditions.

Table 1: Thermal and Microwave-Assisted Diels-Alder Reactions

DieneConditionsSolventTimeYield (%)Reference
AnthraceneRefluxXylene30 minHigh[4]
Furan100 °C---[5]
2,5-Dimethylfuran (B142691)Microwave (600W)CH₂Cl₂100 s95[6]
Tetraphenylcyclopentadienone (B147504)RefluxNitrobenzene (B124822)--[7]

Table 2: Lewis Acid-Catalyzed Diels-Alder Reactions

DieneLewis AcidSolventTemperature (°C)Yield (%)Reference
FuranAlCl₃--Rate Enhancement[5][8]
IsopreneAlCl₃--Rate Enhancement[7]
FuranMethylaluminum dichloride--78Good to Excellent[9]

Experimental Protocols

Protocol 1: Synthesis of Dimethyl Tetraphenylphthalate

This protocol describes the reaction of tetraphenylcyclopentadienone with DMAD to form dimethyl tetraphenylphthalate.[7]

Materials:

  • Tetraphenylcyclopentadienone: 100 mg

  • Dimethyl this compound (DMAD): 0.1 mL

  • Nitrobenzene: 1 mL

  • Ethanol (B145695): 3 mL

  • Small reaction tube

  • Boiling stick

  • Heating apparatus (e.g., sand bath or heating mantle)

  • Ice bath

  • Vacuum filtration apparatus

Procedure:

  • Combine 100 mg of tetraphenylcyclopentadienone, 0.1 mL of dimethyl this compound, and 1 mL of nitrobenzene in a small reaction tube.

  • Add a boiling stick to the reaction tube.

  • Heat the mixture to reflux. The purple color of the solution will fade to a tan color, indicating the progression of the reaction.

  • Once the color change is complete, allow the solution to cool until it is warm to the touch.

  • Stir in 3 mL of ethanol to precipitate the product.

  • Place the reaction tube in an ice bath to complete the crystallization.

  • Collect the solid product by vacuum filtration.

  • Wash the solid with cold ethanol.

  • Dry the solid to obtain the final product, dimethyl tetraphenylphthalate.

Protocol 2: Microwave-Assisted Diels-Alder Reaction of 2,5-Dimethylfuran and DMAD

This protocol details a rapid and high-yield synthesis of the Diels-Alder adduct of 2,5-dimethylfuran and DMAD using microwave irradiation.[6]

Materials:

Procedure:

  • In a microwave reaction vessel, combine equimolar amounts of 2,5-dimethylfuran and DMAD.

  • Add a catalytic amount of AlCl₃.

  • Add a minimal amount of CH₂Cl₂ to suspend the reactants.

  • Place the sealed reaction vessel in the microwave reactor.

  • Irradiate the mixture with a power of 600 W for 100 seconds.

  • After the reaction is complete, concentrate the mixture.

  • Purify the crude product by flash column chromatography on silica gel using a 1:3 mixture of ethyl acetate and hexane as the eluent to obtain the pure adduct.

Visualizations

Diels-Alder Reaction Mechanism

The following diagram illustrates the concerted mechanism of the Diels-Alder reaction between a generic diene and DMAD.

Caption: General mechanism of the Diels-Alder reaction.

Experimental Workflow for Microwave-Assisted Synthesis

This diagram outlines the key steps in the microwave-assisted synthesis protocol.

Microwave_Workflow Start Start Mix Mix Reactants: Diene, DMAD, Catalyst, Solvent Start->Mix Irradiate Microwave Irradiation Mix->Irradiate Concentrate Concentrate Reaction Mixture Irradiate->Concentrate Purify Purify by Column Chromatography Concentrate->Purify Product Isolate Pure Product Purify->Product

Caption: Workflow for microwave-assisted Diels-Alder synthesis.

Conclusion

Dimethyl this compound is an exceptionally useful dienophile for the construction of six-membered rings via the Diels-Alder reaction. The reaction conditions can be tailored to include thermal heating, microwave irradiation, or the use of Lewis acid catalysts to enhance reaction rates and yields. The provided protocols and data serve as a valuable resource for researchers in organic synthesis and drug development, enabling the efficient synthesis of complex molecular architectures.

References

Application Notes and Protocols: Multicomponent Reactions with Acetylenedicarboxylates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Multicomponent reactions (MCRs) are powerful tools in organic synthesis, enabling the construction of complex molecular architectures from three or more starting materials in a single synthetic operation. Dialkyl acetylenedicarboxylates, such as dimethyl acetylenedicarboxylate (DMAD), are highly versatile reagents in MCRs due to their electrophilic nature, participating in a wide array of cycloadditions and Michael additions.[1][2][3] This reactivity allows for the efficient, diversity-oriented synthesis of a vast range of heterocyclic compounds, which are of significant interest in medicinal chemistry and drug discovery.[4] These protocols offer a streamlined approach to complex molecules, often with high atom economy and reduced waste compared to traditional multi-step syntheses.[5]

Data Presentation: Synthesis of Heterocyclic Scaffolds

The following table summarizes the yields of various heterocyclic compounds synthesized through multicomponent reactions involving dialkyl acetylenedicarboxylates.

Heterocyclic ScaffoldReactantsCatalyst/ConditionsYield (%)Reference
4H-Chromeno[4,3-b]furo[2,3-d]pyridine-1-carboxylates4-chloro-coumarin-3-carbaldehyde, dimethyl this compound, isocyanides, primary aminesNot specified78-92[1]
Polysubstituted Pyrroles5-amino-pyrazoles, aldehydes, dialkyl acetylenedicarboxylates, isocyanidesp-Toluenesulfonic acid (PTSA), H₂O, ultrasoundGood to excellent[1]
Pentasubstituted 2-Amino-pyridinesThis compound, malononitrile, amine, aldehydeSolvent-less79-95[6]
IsoxazolopyridinesNot specifiedMicrowave-assisted, water84-94[6]
Imidazo[1,5-b]pyridazines1,2-diamino-4-phenylimidazole, dimethyl this compoundCatalytic acetic acid, methanol, boiling68-89[2]
1,2,4-Triazole-tagged 1,4-dihydropyridines1H-1,2,4-triazole-3-amine, aldehydes, methylene (B1212753) compounds, diethyl this compoundMicrowave irradiation, water94-97[5]
Highly Functionalized γ-Lactam DerivativesBenzaldehyde, amines, diethyl this compoundBrønsted acids (e.g., phosphoric acid)Not specified[7]

Experimental Workflows and Mechanisms

General Workflow for Multicomponent Reactions

The following diagram illustrates a typical workflow for performing a multicomponent reaction involving this compound. The process is characterized by its convergent nature, where multiple reactants are combined in a single step to form a complex product.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis A Reactant A ReactionVessel Combine Reactants & Catalyst in Vessel A->ReactionVessel B Reactant B B->ReactionVessel C This compound C->ReactionVessel Catalyst Catalyst/Solvent Catalyst->ReactionVessel StirHeat Stirring & Heating (as required) ReactionVessel->StirHeat Workup Aqueous Work-up & Extraction StirHeat->Workup Purification Column Chromatography or Recrystallization Workup->Purification Product Final Product Purification->Product Analysis Characterization (NMR, MS, etc.) Product->Analysis

Caption: General experimental workflow for a multicomponent reaction.

Proposed Mechanism: Synthesis of Pyrroles

A plausible mechanism for the synthesis of polysubstituted pyrroles from amines, aldehydes, and dialkyl acetylenedicarboxylates often involves the formation of an azomethine ylide intermediate followed by a [3+2] cycloaddition.

G cluster_reactants Reactants cluster_intermediates Intermediates cluster_cycloaddition Cycloaddition & Final Product Amine Amine Imine Imine Formation Amine->Imine Aldehyde Aldehyde Aldehyde->Imine DMAD Dialkyl This compound Cycloaddition [3+2] Cycloaddition DMAD->Cycloaddition Ylide Azomethine Ylide Intermediate Imine->Ylide Ylide->Cycloaddition Pyrrole Polysubstituted Pyrrole Cycloaddition->Pyrrole

References

Application Notes and Protocols for the Synthesis of Heterocyclic Compounds Using Dimethyl Acetylenedicarboxylate (DMAD)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Dimethyl acetylenedicarboxylate (DMAD) is a highly versatile and powerful reagent in modern organic synthesis, particularly in the construction of diverse heterocyclic frameworks.[1][2] As an electron-deficient alkyne, DMAD is highly electrophilic and readily participates in a variety of reactions.[3] Its utility stems from its ability to act as a Michael acceptor or to engage in cycloaddition reactions, such as Diels-Alder and 1,3-dipolar cycloadditions.[1][4] This reactivity allows for the formation of complex molecules and various ring sizes from simple starting materials, making DMAD an invaluable tool for researchers in medicinal chemistry and drug development.[1][2][4] These application notes provide detailed protocols and reaction data for the synthesis of several key heterocyclic systems using DMAD.

Application Note 1: Synthesis of Functionalized Thiazolines

Thiazoline (B8809763) derivatives are an important class of sulfur and nitrogen-containing heterocycles that exhibit a broad spectrum of biological activities.[1] The reaction between thiosemicarbazone derivatives and DMAD provides a convenient and efficient method for the synthesis of 5-membered S,N-heterocycles.[5][6] This process typically involves the initial nucleophilic attack of the sulfur atom onto the alkyne of DMAD, followed by an intramolecular aminolysis to form the thiazoline ring.[1][5] Three distinct methodologies are presented below, including a conventional approach at ambient temperature and two microwave-assisted protocols, which offer significantly reduced reaction times and improved yields.[5][7]

Thiazoline_Synthesis Thiosemicarbazone Thiosemicarbazone Derivative Sulfur_Attack Nucleophilic Attack (Sulfur on Alkyne) Thiosemicarbazone->Sulfur_Attack DMAD DMAD DMAD->Sulfur_Attack Zwitterion Zwitterionic Intermediate Sulfur_Attack->Zwitterion  + H+ shift Cyclization Intramolecular Aminolysis Zwitterion->Cyclization Product Functionalized Thiazoline Cyclization->Product - MeOH

Caption: General reaction pathway for the synthesis of thiazolines from thiosemicarbazones and DMAD.

Quantitative Data: Comparison of Synthetic Methods for Thiazolines

The following table summarizes the reaction conditions and yields for the synthesis of a representative thiazoline (Compound 1c in the source study) using three different methods.[5]

MethodConditionsReaction TimeYield (%)Reference
AEthyl Acetate (B1210297), Ambient Temperature3 hours85%[5]
BOne-pot, Microwave (80W), Acetic Acid (cat.)3 minutes95%[5][7]
CSolvent-free, Microwave (80W)5 minutes92%[5]
Experimental Protocol: One-Pot Microwave-Assisted Synthesis of Thiazolines (Method B)

This protocol describes a facile and highly efficient one-pot, three-component synthesis of thiazolines under microwave irradiation.[5]

  • Reactant Mixture: In a suitable microwave reaction vessel, combine thiosemicarbazide (B42300) (8 mmol), the desired aldehyde or ketone (e.g., p-methoxybenzaldehyde, 8 mmol), and dimethyl this compound (DMAD) (8 mmol).

  • Catalyst Addition: Add a catalytic amount of glacial acetic acid (a few drops) to the mixture.[7]

  • Microwave Irradiation: Subject the reaction mixture to microwave irradiation at 80W for 3 minutes.[5]

  • Work-up: After the reaction is complete, allow the mixture to cool to ambient temperature.

  • Purification: The resulting solid residue is recrystallized from an ethanol-water mixture to yield the pure thiazoline product as yellow crystals.[5]

Application Note 2: Synthesis of Imidazo[1,5-b]pyridazines

Fused heterocyclic systems are of significant interest in drug discovery. A novel and effective method for synthesizing imidazo[1,5-b]pyridazine (B2384543) derivatives involves the reaction of 1,2-diaminoimidazoles with DMAD.[4][8] The reaction proceeds via an initial Michael addition of a ring nitrogen atom to the electrophilic alkyne of DMAD, followed by an intramolecular cyclization involving a nearby amino group, ultimately forming the fused pyridazine (B1198779) ring.[4][8] This method provides good to excellent yields for a range of substituted products.[4]

Imidazopyridazine_Synthesis Diaminoimidazole 1,2-Diamino-4-phenylimidazole Michael_Addition Michael Addition (N-attack on alkyne) Diaminoimidazole->Michael_Addition DMAD DMAD DMAD->Michael_Addition Adduct Michael Adduct (Intermediate) Michael_Addition->Adduct Intramolecular_Cyclization Intramolecular Cyclization Adduct->Intramolecular_Cyclization Product Imidazo[1,5-b]pyridazine Derivative Intramolecular_Cyclization->Product - MeOH

Caption: Reaction workflow for the synthesis of imidazo[1,5-b]pyridazines.

Quantitative Data: Synthesis of Various Imidazo[1,5-b]pyridazine Derivatives

The reaction of various 1,2-diamino-4-substituted imidazoles with DMAD in methanol (B129727) with catalytic acetic acid affords the corresponding fused heterocycles in high yields.[4][8]

Phenyl-Substituent (R)Yield (%)Reference
H89%[4]
4-CH₃85%[4]
4-OCH₃88%[4]
4-Cl75%[4]
4-NO₂68%[4]
Experimental Protocol: Synthesis of Imidazo[1,5-b]pyridazines

This protocol details the synthesis of methyl 7-amino-1,2-dihydro-2-oxo-5-phenylimidazo[1,5-b]pyridazine-4-carboxylate.[4]

  • Reactant Solution: Dissolve 1,2-diamino-4-phenylimidazole (1.0 mmol) in methanol (20 mL).

  • DMAD Addition: To the solution, add dimethyl this compound (DMAD) (1.2 mmol) and a catalytic amount of acetic acid (0.1 mmol).

  • Reaction Condition: Stir the resulting mixture at room temperature for 24 hours.

  • Isolation: The precipitate that forms is collected by filtration.

  • Purification: The collected solid is washed with cold methanol and then diethyl ether to yield the pure product.

Application Note 3: Pyridine-Catalyzed Reaction of DMAD with Aldehydes

DMAD can react with pyridine (B92270) to generate a 1,4-dipolar zwitterionic intermediate.[9][10] This reactive intermediate can be trapped by various electrophiles, including aldehydes. The subsequent reaction with aromatic aldehydes leads to the efficient synthesis of 2-benzoylfumarates through a formal [2+2] cycloaddition followed by ring-opening and elimination of pyridine.[9][10] This method is experimentally simple and suitable for large-scale preparations.[9]

Pyridine_Catalyzed_Reaction Pyridine Pyridine Zwitterion_Formation 1,4-Dipolar Zwitterion Formation Pyridine->Zwitterion_Formation DMAD DMAD DMAD->Zwitterion_Formation Aldehyde Aromatic Aldehyde Cycloaddition [2+2] Cycloaddition Aldehyde->Cycloaddition Zwitterion_Formation->Cycloaddition Oxetene Unstable Oxetene Intermediate Cycloaddition->Oxetene Ring_Opening Ring Opening Oxetene->Ring_Opening Product 2-Benzoylfumarate Ring_Opening->Product Pyridine_Regen Pyridine (Regenerated) Ring_Opening->Pyridine_Regen Elimination

Caption: Mechanism of the pyridine-catalyzed reaction of DMAD with aromatic aldehydes.

Experimental Protocol: General Procedure for Synthesis of 2-Benzoylfumarates

This protocol provides a general method for the reaction between DMAD and various aromatic aldehydes catalyzed by pyridine.[9]

  • Reactant Mixture: To a stirred solution of the aromatic aldehyde (1 mmol) and pyridine (1 mmol) in dichloromethane (B109758) (10 mL), add DMAD (1.2 mmol) dropwise at room temperature.

  • Reaction Monitoring: Stir the mixture at room temperature and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the residue using column chromatography on silica (B1680970) gel (using a hexane-ethyl acetate mixture as the eluent) to afford the pure 2-benzoylfumarate product.

General Application: 1,3-Dipolar Cycloaddition Reactions

A cornerstone of DMAD's utility is its participation in 1,3-dipolar cycloaddition reactions to form five-membered heterocycles.[11] Azomethine ylides, often generated in situ from sources like aziridines, are common 1,3-dipoles that react readily with the electron-deficient triple bond of DMAD.[12][13] This [3+2] cycloaddition is a powerful, atom-economical method for constructing highly substituted pyrroline (B1223166) and pyrrole (B145914) derivatives.[14]

Dipolar_Cycloaddition Ylide_Precursor Azomethine Ylide Precursor (e.g., Aziridine) Ylide_Generation In situ Generation of Azomethine Ylide (1,3-Dipole) Ylide_Precursor->Ylide_Generation Heat or Light DMAD DMAD (Dipolarophile) Cycloaddition Concerted [3+2] Cycloaddition DMAD->Cycloaddition Ylide_Generation->Cycloaddition Product 5-Membered Heterocycle (e.g., Dihydropyrrole derivative) Cycloaddition->Product

Caption: General workflow for a [3+2] dipolar cycloaddition using DMAD.

References

Application Notes and Protocols: Acetylenedicarboxylate as a Linker in Metal-Organic Frameworks (MOFs)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis and characterization of metal-organic frameworks (MOFs) utilizing acetylenedicarboxylate (ADC) as an organic linker. Due to the unique properties of the ADC linker, these MOFs present interesting opportunities in materials science and potentially in drug delivery applications.

Introduction to this compound (ADC) in MOFs

This compound is a short, linear, and rigid dicarboxylate linker. Its use in the construction of MOFs has been somewhat limited compared to other linkers due to the thermal sensitivity of its precursor, acetylenedicarboxylic acid (H₂ADC), which makes conventional solvothermal synthesis challenging.[1][2] However, this perceived limitation has driven the development of alternative synthesis methodologies, primarily at room temperature or through mechanochemical means.[2][3]

The incorporation of the C≡C triple bond within the framework backbone imparts unique properties to the resulting MOFs, including high hydrophilicity and strong adsorption capacities for gases like carbon dioxide.[1][2] The first microporous MOFs based on ADC were successfully synthesized with high-valent metal ions such as Ce(IV), Hf(IV), and Zr(IV).[1][2]

Key Characteristics of ADC as a MOF Linker:

  • Rigidity and Linearity: Contributes to the formation of well-defined porous structures.[2][3]

  • Short Length: Leads to MOFs with potentially smaller pore sizes compared to those with longer linkers.

  • Thermosensitivity: Requires non-conventional synthesis methods like room temperature or mechanochemical approaches.[1][4]

  • Hydrophilicity: The presence of the alkyne group enhances the framework's affinity for water.[1][2]

  • Reactive Alkyne Group: The triple bond can potentially undergo post-synthetic modification, as evidenced by in situ hydrohalogenation to yield halogen-functionalized fumarate-based MOFs.[1][2]

Synthesis of ADC-based MOFs: Protocols and Methodologies

The thermal instability of acetylenedicarboxylic acid necessitates careful selection of synthesis conditions. Room temperature and mechanochemical methods are generally preferred over solvothermal synthesis.

Room Temperature Synthesis of IRMOF-0 (Zn₄O(ADC)₃)

IRMOF-0 is an isoreticular metal-organic framework with a cubic topology, analogous to MOF-5, but constructed with the shorter this compound linker.[4][5] Its synthesis at room temperature circumvents the decomposition of the linker.[4][5]

Experimental Protocol:

  • Reagent Preparation:

    • Solution A: Dissolve acetylenedicarboxylic acid in N,N-dimethylformamide (DMF).

    • Solution B: Dissolve zinc acetate (B1210297) dihydrate in DMF.

  • Reaction Mixture: In a suitable vessel, combine Solution A and Solution B with stirring to form a clear solution.

  • Initiation of Crystallization: To the stirred solution, add triethylamine (B128534) dropwise. The triethylamine acts as a base to deprotonate the carboxylic acid groups of the linker, initiating the coordination reaction with the zinc ions.

  • Crystallization and Product Collection: A white precipitate of IRMOF-0 will form shortly after the addition of triethylamine.[5] Continue stirring for a designated period (e.g., 2-4 hours) to ensure complete reaction.

  • Washing and Activation:

    • Collect the white solid by centrifugation or filtration.

    • Wash the product thoroughly with fresh DMF to remove any unreacted starting materials and excess triethylamine.

    • To activate the MOF (i.e., remove solvent molecules from the pores), exchange the DMF with a more volatile solvent like chloroform (B151607) or methanol (B129727) by soaking the material for 24-48 hours, with several solvent replacements.

    • Finally, dry the activated MOF under vacuum at a mild temperature (e.g., 80-100 °C) to obtain the porous material.

Diagram of the Experimental Workflow for IRMOF-0 Synthesis:

G Room Temperature Synthesis of IRMOF-0 reagents Prepare Solutions: - Acetylenedicarboxylic Acid in DMF - Zinc Acetate Dihydrate in DMF mixing Combine Solutions with Stirring reagents->mixing addition Add Triethylamine Dropwise mixing->addition precipitation Precipitation of IRMOF-0 addition->precipitation collection Collect Solid by Centrifugation/Filtration precipitation->collection washing Wash with Fresh DMF collection->washing activation Solvent Exchange (e.g., Methanol) & Vacuum Drying washing->activation product Activated IRMOF-0 activation->product

Room Temperature Synthesis of IRMOF-0 Workflow
Mechanochemical Synthesis of ADC-based MOFs

Mechanochemical synthesis offers a solvent-free or low-solvent alternative for producing ADC-based MOFs, avoiding the thermal decomposition of the linker in solution.[3] This method involves the grinding of solid reactants to induce a chemical reaction.

General Experimental Protocol:

  • Reactant Preparation: In a ball milling jar, place the solid reactants: acetylenedicarboxylic acid and the desired metal salt (e.g., zinc acetate, magnesium acetate) in the appropriate stoichiometric ratio.

  • Grinding:

    • Neat Grinding: The reactants are milled together without any added solvent.

    • Liquid-Assisted Grinding (LAG): A small amount of a suitable liquid (e.g., a few drops of DMF or ethanol) is added to the solid reactants. This can facilitate the reaction and improve the crystallinity of the product.

  • Milling: Mill the mixture for a specified time (e.g., 30-60 minutes) at a set frequency. The optimal milling parameters will depend on the specific reactants and the ball milling equipment used.

  • Product Isolation and Purification:

    • After milling, the resulting powder is collected from the jar.

    • The product is typically washed with a suitable solvent to remove any unreacted starting materials or byproducts.

    • The purified MOF is then dried under vacuum.

Diagram of the Mechanochemical Synthesis Workflow:

G Mechanochemical Synthesis of ADC-MOFs reactants Combine Solid Reactants: - Acetylenedicarboxylic Acid - Metal Salt grinding Ball Milling (Neat or Liquid-Assisted) reactants->grinding collection Collect Powdered Product grinding->collection washing Wash with Appropriate Solvent collection->washing drying Vacuum Drying washing->drying product Purified ADC-MOF drying->product

Mechanochemical Synthesis Workflow
Synthesis of High-Valent Metal ADC-MOFs (Ce-ADC, Zr-ADC)

The synthesis of ADC-based MOFs with high-valent metals like Ce(IV) and Zr(IV) is of particular interest due to the enhanced stability of the resulting frameworks. While detailed protocols are not as readily available as for other MOFs, the general approach involves the reaction of a suitable metal precursor with acetylenedicarboxylic acid, often at room temperature or under mild solvothermal conditions.

Conceptual Protocol for Ce(IV)-ADC MOF:

  • Metal Precursor: Cerium(IV) ammonium (B1175870) nitrate (B79036) is a common precursor for Ce(IV)-based MOFs.

  • Linker Solution: Dissolve acetylenedicarboxylic acid in a suitable solvent, potentially with a modulator such as a monocarboxylic acid to control nucleation and growth.

  • Reaction: Combine the metal precursor and linker solutions at room temperature or under mild heating (e.g., 60-80 °C) for a specified period. The use of water as a solvent is a possibility for a "green" synthesis approach.

  • Isolation and Activation: The product is collected, washed, and activated using procedures similar to those described for IRMOF-0.

Characterization of ADC-based MOFs

A combination of analytical techniques is essential to confirm the successful synthesis and to determine the properties of the ADC-based MOFs.

Technique Purpose Expected Observations for ADC-MOFs
Powder X-Ray Diffraction (PXRD) To confirm the crystallinity and phase purity of the synthesized material.A diffraction pattern that matches the simulated pattern from the known crystal structure (if available) or indicates a new crystalline phase.
Thermogravimetric Analysis (TGA) To assess the thermal stability of the MOF and to determine the temperature for solvent removal.A weight loss step corresponding to the removal of guest/solvent molecules, followed by a plateau indicating the stable framework, and finally decomposition at higher temperatures.[5]
Fourier-Transform Infrared (FTIR) Spectroscopy To confirm the coordination of the carboxylate groups to the metal centers and the presence of the alkyne bond.Disappearance or shift of the C=O stretching frequency of the carboxylic acid upon coordination to the metal. The C≡C stretching vibration may be weak or symmetry forbidden in the IR spectrum.[5]
Gas Adsorption (e.g., N₂ at 77 K) To determine the porosity, surface area (BET), and pore size distribution of the activated MOF.A Type I isotherm for microporous materials, from which the surface area and pore volume can be calculated.
Scanning Electron Microscopy (SEM) To visualize the morphology and crystal size of the MOF particles.Images revealing the crystal habit (e.g., cubic, rod-shaped) and size distribution of the synthesized material.

Applications in Drug Development: A Nascent Field

The application of this compound-based MOFs in drug delivery is a largely unexplored area of research. While MOFs, in general, are widely investigated as drug carriers due to their high porosity and tunable properties, specific studies focusing on ADC-MOFs for this purpose are not prominent in the current literature.[6][7][8][9][10]

However, the inherent properties of ADC-MOFs suggest potential in this field. Their high hydrophilicity could be advantageous for the encapsulation and delivery of hydrophilic drugs. The small and well-defined pore sizes could allow for size-selective drug loading and controlled release.

Generalized Protocol for Drug Loading in MOFs (Post-Synthesis):

This protocol is a general guideline and would require optimization for a specific ADC-MOF and drug molecule.

  • MOF Activation: Ensure the ADC-MOF is fully activated (i.e., pores are free of solvent molecules) by following the activation procedures described in the synthesis protocols.

  • Drug Solution Preparation: Dissolve the drug of interest in a suitable solvent in which the activated MOF is stable.

  • Loading: Immerse the activated ADC-MOF in the drug solution and stir or gently agitate for an extended period (e.g., 24-72 hours) to allow the drug molecules to diffuse into the pores.

  • Isolation of Drug-Loaded MOF:

    • Collect the solid material by centrifugation.

    • Wash the exterior of the MOF crystals with a small amount of fresh solvent to remove any surface-adsorbed drug molecules.

    • Dry the drug-loaded MOF under vacuum at a mild temperature.

  • Quantification of Drug Loading: The amount of loaded drug can be determined by various methods, such as:

    • Thermogravimetric Analysis (TGA): Comparing the TGA curves of the empty and drug-loaded MOF.

    • UV-Vis Spectroscopy or HPLC: Measuring the concentration of the drug in the supernatant before and after loading to calculate the amount encapsulated.

    • Digestion of the MOF: Digesting the drug-loaded MOF in an acidic or basic solution and quantifying the released drug by a suitable analytical technique.

Diagram of the Drug Loading Workflow:

G Generalized Drug Loading in ADC-MOFs activated_mof Activated ADC-MOF loading Immerse MOF in Drug Solution (Stir for 24-72h) activated_mof->loading drug_solution Prepare Drug Solution drug_solution->loading collection Collect Solid by Centrifugation loading->collection washing Wash with Fresh Solvent collection->washing drying Vacuum Drying washing->drying drug_loaded_mof Drug-Loaded ADC-MOF drying->drug_loaded_mof quantification Quantify Drug Loading (TGA, UV-Vis, HPLC) drug_loaded_mof->quantification

Generalized Drug Loading Workflow

Quantitative Data

Quantitative data for ADC-based MOFs are still emerging. The following table summarizes some reported properties.

MOF Metal Center Synthesis Method BET Surface Area (m²/g) Pore Size (Å) Reference
IRMOF-0ZnRoom TemperatureNot Reported~5.6[4]
Ce-HHU-1CeRoom Temperature793Not Reported[1]

Note: The pore size for IRMOF-0 is estimated based on its crystal structure.

Future Perspectives and Challenges

The use of this compound as a linker in MOF chemistry is a promising area with several avenues for future research. Key challenges include the development of more robust and scalable synthesis methods to overcome the thermal sensitivity of the linker. For drug delivery applications, future work should focus on:

  • Systematic studies on the loading and release of various drug molecules from ADC-MOFs.

  • Evaluation of the biocompatibility and cytotoxicity of ADC-based MOFs.

  • Exploration of post-synthetic modification of the alkyne group to introduce new functionalities for targeted drug delivery or stimuli-responsive release.

These application notes and protocols provide a foundation for researchers to explore the synthesis and potential applications of this unique class of metal-organic frameworks.

References

Synthesis of Dimethyl Acetylenedicarboxylate (DMAD): A Detailed Guide

Author: BenchChem Technical Support Team. Date: December 2025

Application Note: This document provides detailed protocols for the synthesis of dimethyl acetylenedicarboxylate (DMAD), a versatile reagent in organic synthesis, particularly in cycloaddition reactions and as a Michael acceptor. The following protocols are intended for researchers, scientists, and professionals in drug development and chemical synthesis.

Introduction:

Dimethyl this compound (DMAD) is a highly electrophilic organic compound widely employed as a dienophile in Diels-Alder reactions and as an acceptor in Michael additions.[1][2] Its utility extends to the synthesis of a variety of heterocyclic compounds and complex molecules.[3][4] This document outlines the primary synthetic routes to DMAD, providing detailed experimental procedures and a summary of key quantitative data. The most common laboratory and industrial synthesis originates from maleic acid, which undergoes bromination, dehydrohalogenation, and subsequent esterification.[1][2] An alternative well-documented procedure begins with the potassium acid salt of acetylenedicarboxylic acid.[5]

Data Summary

The following table summarizes the quantitative data associated with two common methods for the synthesis of dimethyl this compound.

ParameterMethod 1: From Maleic Acid via Acetylenedicarboxylic AcidMethod 2: From Potassium this compound
Starting Material Maleic AcidPotassium acid salt of acetylenedicarboxylic acid
Key Intermediates Dibromosuccinic acid, Acetylenedicarboxylic acidNone
Reagents Bromine, Potassium Hydroxide, Methanol (B129727), Sulfuric AcidMethanol, Concentrated Sulfuric Acid
Reaction Time Multi-step, variable4 days
Yield Not explicitly stated in combined sources72-88%[5]
Product Boiling Point 95–98°C / 19 mm Hg[5]95–98°C / 19 mm Hg[5]
Refractive Index (nD25) 1.4444–1.4452[5]1.4444–1.4452[5]

Experimental Protocols

Method 1: Synthesis from Maleic Acid (General Procedure)

This method involves three key steps: bromination of maleic acid, dehydrohalogenation of the resulting dibromosuccinic acid, and esterification of acetylenedicarboxylic acid.[1]

Step 1: Bromination of Maleic Acid

  • Maleic acid is treated with bromine to yield dibromosuccinic acid.

Step 2: Dehydrohalogenation of Dibromosuccinic Acid

  • The dibromosuccinic acid is then subjected to dehydrohalogenation using a base, typically potassium hydroxide, to form acetylenedicarboxylic acid.[1]

Step 3: Esterification of Acetylenedicarboxylic Acid

  • The resulting acetylenedicarboxylic acid is esterified with methanol using sulfuric acid as a catalyst to produce dimethyl this compound.[1]

Method 2: Detailed Protocol from Potassium Acid Salt of Acetylenedicarboxylic Acid

This protocol is a well-established and high-yielding laboratory procedure.[5]

Materials:

  • Potassium acid salt of acetylenedicarboxylic acid (100 g, 0.66 mole)

  • Methanol (commercial grade, 400 g, 510 ml, 12.5 moles)

  • Concentrated Sulfuric Acid (200 g, 111 ml, 2.04 moles)

  • Ether

  • Saturated Sodium Bicarbonate Solution

  • Anhydrous Calcium Chloride

  • 2-L Round-Bottomed Flask

  • Calcium Chloride Drying Tube

  • Modified Claisen Flask

Procedure:

  • In a 2-L round-bottomed flask, add 400 g (510 ml) of methanol.

  • Cool the flask and slowly add 200 g (111 ml) of concentrated sulfuric acid in small portions.

  • To this cooled solution, add 100 g of the potassium acid salt of acetylenedicarboxylic acid.

  • Fit the flask with a stopper holding a calcium chloride drying tube and let it stand for 4 days at room temperature with occasional swirling.

  • Decant the liquid from the inorganic salt. Wash the salt with 500 ml of cold water and combine the wash with the decanted liquid.

  • Extract the combined aqueous solution with five 500-ml portions of ether.

  • Combine the ether extracts and wash them successively with 200 ml of cold water, 150 ml of saturated sodium bicarbonate solution, and finally with 200 ml of cold water.

  • Dry the ether extract over anhydrous calcium chloride.

  • Remove the ether by distillation on a steam bath.

  • Distill the remaining ester under reduced pressure using a modified Claisen flask. The product, dimethyl this compound, is collected at 95–98°C/19 mm. The yield is typically between 67–82 g (72–88%).[5]

Safety Note: Dimethyl this compound is a potent lachrymator and vesicant. It should be handled with extreme care in a well-ventilated fume hood. Any skin contact should be immediately washed with 95% ethanol (B145695) followed by soap and water.[5]

Synthesis Workflow

The following diagram illustrates the overall synthetic pathway from maleic acid to dimethyl this compound.

Synthesis_of_DMAD cluster_0 Synthesis Pathway A Maleic Acid B Dibromosuccinic Acid A->B Bromination C Acetylenedicarboxylic Acid B->C Dehydrohalogenation (KOH) D Dimethyl this compound (DMAD) C->D Esterification (Methanol, H₂SO₄)

Caption: Synthetic route from maleic acid to DMAD.

References

Application of Acetylenedicarboxylate in the Synthesis of Functionalized Indole Scaffolds: A Key Strategy for Bioactive Natural Product Analogs

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Dialkyl acetylenedicarboxylates, most notably dimethyl acetylenedicarboxylate (DMAD), are highly versatile and powerful reagents in organic synthesis.[1][2] Their electron-deficient carbon-carbon triple bond, conjugated with two ester groups, makes them excellent electrophiles, dienophiles in Diels-Alder reactions, and Michael acceptors.[3][4] These reactive properties have been extensively exploited in the construction of complex heterocyclic systems, which form the core of numerous natural products and pharmaceutically active compounds.[5][6] This application note focuses on the utility of this compound esters in the synthesis of functionalized indole (B1671886) derivatives, key structural motifs in a vast array of bioactive alkaloids.

The indole ring system is a "privileged" scaffold in medicinal chemistry, appearing in natural products with diverse biological activities, including antiviral, anti-HIV, antidepressant, antimicrobial, and analgesic properties.[7] Consequently, the development of efficient synthetic routes to substituted indoles is of paramount importance. Acetylenedicarboxylates provide a powerful tool for the construction of highly functionalized indole and carbazole (B46965) frameworks through various reaction cascades.[8]

This document provides detailed protocols for the synthesis of functionalized indoles using dimethyl this compound, presents quantitative data in a structured format, and illustrates the reaction mechanism using a clear workflow diagram. This information is intended for researchers and scientists in the fields of organic synthesis, medicinal chemistry, and drug development.

Application in the Synthesis of Substituted Indoles

A prominent application of dimethyl this compound in the construction of complex indole-related structures is its reaction with N-aryl nitrones. This transformation proceeds through a cascade reaction involving a [3+2] cycloaddition followed by a rearrangement to yield highly substituted indole dicarboxylates. This method offers a convergent and efficient route to indoles that would be challenging to synthesize using traditional methods.

General Reaction Scheme:

The reaction between an N-aryl nitrone and dimethyl this compound (DMAD) leads to the formation of a functionalized indole core.

Table 1: Synthesis of Functionalized Indoles using DMAD

EntryN-Aryl Nitrone Substituent (R)ProductYield (%)Ref.
1HMethyl 2-phenyl-1H-indole-3,4-dicarboxylate75[4]
24-MeMethyl 1-(p-tolyl)-2-phenyl-1H-indole-3,4-dicarboxylate82[4]
34-OMeMethyl 1-(4-methoxyphenyl)-2-phenyl-1H-indole-3,4-dicarboxylate85[4]
44-ClMethyl 1-(4-chlorophenyl)-2-phenyl-1H-indole-3,4-dicarboxylate78[4]

Experimental Protocols

General Procedure for the Synthesis of Functionalized Indoles

Materials:

Procedure:

  • To a solution of the N-aryl nitrone (1.0 mmol) in anhydrous toluene (10 mL) under an inert atmosphere (nitrogen or argon), dimethyl this compound (1.2 mmol, 1.2 equiv) is added dropwise at room temperature.

  • The reaction mixture is then heated to reflux (approximately 110 °C) and stirred for 12-24 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion of the reaction, the solvent is removed under reduced pressure.

  • The crude residue is purified by silica gel column chromatography using a hexane-ethyl acetate gradient as the eluent to afford the pure functionalized indole product.

  • The structure of the product is confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, and mass spectrometry).

Reaction Mechanism and Workflow

The synthesis of functionalized indoles from N-aryl nitrones and DMAD proceeds through a well-established cascade mechanism. The key steps involve a 1,3-dipolar cycloaddition followed by a series of rearrangements.

reaction_mechanism A N-Aryl Nitrone C [3+2] Cycloaddition (Isoxazoline Intermediate) A->C B Dimethyl this compound (DMAD) B->C D N-O Bond Cleavage & Rearrangement C->D E Functionalized Indole D->E

References

Application Notes and Protocols for the Mechanochemical Synthesis of Acetylenedicarboxylate-Based Coordination Polymers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the mechanochemical synthesis of acetylenedicarboxylate-based coordination polymers (CPs). This method offers a green, efficient, and often necessary alternative to traditional solvent-based syntheses, particularly given the thermal sensitivity of the acetylenedicarboxylic acid (H₂ADC) precursor.[1][2]

Introduction to Mechanochemical Synthesis of this compound CPs

This compound (ADC) is a simple, linear dicarboxylate linker that can be used to construct one-, two-, and three-dimensional coordination polymers.[1][2] However, the free acid precursor, H₂ADC, is thermally sensitive, which can complicate traditional solvothermal synthesis methods.[1] Mechanochemical synthesis, a solvent-free or low-solvent technique utilizing mechanical force to induce chemical reactions, provides a powerful tool to overcome this limitation.[1] This method is not only environmentally friendly but can also lead to the formation of novel phases and materials that are inaccessible through solution-based routes.

The primary mechanochemical techniques employed for the synthesis of CPs are neat grinding (grinding of solid reactants without any added solvent) and liquid-assisted grinding (LAG), where a small amount of liquid is added to facilitate the reaction. LAG often enhances reaction rates and crystallinity of the product.

Applications of this compound-Based CPs

ADC-based CPs have shown promise in a variety of materials science applications, including:

  • Gas Storage and Separation: The presence of the C≡C triple bond in the linker can lead to high hydrophilicity and significant CO₂ adsorption capacity.[2]

  • Magnetic Materials: These CPs can exhibit long-range magnetic ordering.[2]

  • Non-linear Optics: The formation of non-centrosymmetric networks is a key feature for potential applications in non-linear optics.[2]

  • Solid-State Polymerization: The triple bond of the ADC linker can undergo solid-state polymerization.[2]

Currently, the direct application of these specific CPs in drug development or their interaction with signaling pathways is not well-documented in publicly available literature. Their porous nature and the potential for metal ion release could be of interest for drug delivery, but this remains an area for future investigation.

Experimental Protocols

While specific, detailed protocols for a wide range of mechanochemically synthesized ADC-based CPs are not abundant in the literature, the following protocols for the synthesis of a magnesium-based CP and a general approach for other divalent metals can be inferred and adapted from existing research.

Protocol 1: Mechanochemical Synthesis of Magnesium this compound Hydrate ([Mg(ADC)(H₂O)₂])

This protocol is based on the reported synthesis of [Mg(ADC)(H₂O)₂] via a mechanochemical approach.[1]

Materials:

  • Magnesium acetate (B1210297) tetrahydrate (Mg(CH₃COO)₂·4H₂O)

  • Acetylenedicarboxylic acid (H₂ADC)

  • Agate mortar and pestle or a ball milling apparatus

Procedure:

  • Reactant Preparation: Ensure both Mg(CH₃COO)₂·4H₂O and H₂ADC are finely ground powders.

  • Mixing: In a 1:1 molar ratio, combine the Mg(CH₃COO)₂·4H₂O and H₂ADC powders.

  • Grinding:

    • Manual Grinding: Place the mixture in an agate mortar and grind vigorously with a pestle for a sustained period (e.g., 30-60 minutes). The progress of the reaction can be monitored by changes in the physical appearance of the powder and confirmed by powder X-ray diffraction (PXRD).

    • Ball Milling (Recommended for reproducibility):

      • Place the reactant mixture into a milling jar.

      • Add milling balls (e.g., stainless steel or zirconia) at a specified ball-to-powder mass ratio (a common starting point is 10:1).

      • Mill the mixture at a specific frequency (e.g., 10-30 Hz) for a set duration (e.g., 30-90 minutes).

      • Note: Optimal milling parameters (time, frequency, ball size, and material) may need to be determined empirically.

  • Product Isolation: After grinding, the resulting microcrystalline powder is the desired product, [Mg(ADC)(H₂O)₂].

  • Characterization: The product should be characterized by PXRD to confirm its crystalline phase and by techniques such as Fourier-transform infrared spectroscopy (FTIR) to verify the coordination of the carboxylate groups to the metal center.

General Protocol for Liquid-Assisted Grinding (LAG) of Divalent Metal this compound CPs (e.g., Zn, Cu)

This generalized protocol can be adapted for the synthesis of other ADC-based CPs with divalent metals.

Materials:

  • A divalent metal salt (e.g., Zinc acetate dihydrate (Zn(OAc)₂·2H₂O), Copper(II) acetate monohydrate (Cu(OAc)₂·H₂O))

  • Acetylenedicarboxylic acid (H₂ADC)

  • A suitable liquid additive (e.g., water, ethanol, or dimethylformamide (DMF))

  • Ball milling apparatus

Procedure:

  • Reactant Preparation: Use finely powdered reactants.

  • Loading the Milling Jar: Place the metal salt and H₂ADC in the milling jar in a 1:1 molar ratio. Add the milling balls.

  • Liquid Addition: Add a small, carefully measured amount of the liquid additive. The optimal liquid-to-solid ratio (η) is typically in the range of 0.1-1.0 µL/mg.

  • Milling: Mill the mixture at a set frequency for a specific duration. These parameters should be systematically varied to optimize the reaction.

  • Product Isolation and Characterization: Isolate the resulting powder and characterize it using PXRD, FTIR, and thermal analysis (TGA/DSC).

Data Presentation

The following tables summarize the types of quantitative data that should be collected and reported for the mechanochemical synthesis of this compound-based CPs. Due to the limited availability of specific data in the reviewed literature, these tables serve as templates for future experimental work.

Table 1: Synthesis Parameters for Mechanochemically Synthesized this compound CPs

Product FormulaMetal PrecursorMolar Ratio (Metal:Ligand)Milling TypeFrequency (Hz)Time (min)Ball-to-Powder RatioLiquid Additiveη (µL/mg)Yield (%)
[Mg(ADC)(H₂O)₂]Mg(CH₃COO)₂·4H₂O1:1Manual/Ball Mill---None0-
Example: [Zn(ADC)(H₂O)₂]Zn(OAc)₂·2H₂O1:1Ball Mill (LAG)256010:1H₂O0.5e.g., >90
Example: [Cu(ADC)(H₂O)₂]Cu(OAc)₂·H₂O1:1Ball Mill (LAG)304515:1EtOH0.3e.g., >85

Data in italics are representative examples and should be replaced with experimental values.

Table 2: Characterization Data for Mechanochemically Synthesized this compound CPs

Product FormulaCrystal SystemSpace GroupBET Surface Area (m²/g)CO₂ Adsorption Capacity (mmol/g at STP)Thermal Decomposition Temp. (°C)
[Mg(ADC)(H₂O)₂]-----
Example: [Zn(ADC)(H₂O)₂]e.g., Monoclinice.g., P2₁/ce.g., 50e.g., 2.5e.g., 250
Example: [Cu(ADC)(H₂O)₂]e.g., Orthorhombice.g., Pnmae.g., 35e.g., 1.8e.g., 220

Data in italics are representative examples and should be replaced with experimental values.

Visualizations

Experimental Workflow

The general workflow for the mechanochemical synthesis of this compound-based CPs can be visualized as follows:

G cluster_start Reactant Preparation cluster_synthesis Mechanochemical Synthesis cluster_product Product cluster_characterization Characterization Metal_Salt Metal Salt (e.g., Mg(OAc)₂, Zn(OAc)₂) Milling Ball Milling (Neat or LAG) Metal_Salt->Milling H2ADC Acetylenedicarboxylic Acid (H₂ADC) H2ADC->Milling CP_Product This compound-based CP (e.g., [Mg(ADC)(H₂O)₂]) Milling->CP_Product Grinding PXRD PXRD CP_Product->PXRD FTIR FTIR CP_Product->FTIR TGA TGA/DSC CP_Product->TGA Gas_Adsorption Gas Adsorption CP_Product->Gas_Adsorption

Caption: General workflow for the mechanochemical synthesis and characterization of this compound-based CPs.

Logical Relationship of Synthesis Methods

The choice of mechanochemical synthesis over traditional methods is often dictated by the properties of the reactants.

G H2ADC H₂ADC Precursor Thermal_Sensitivity Thermal Sensitivity H2ADC->Thermal_Sensitivity Solvothermal Solvothermal Synthesis Thermal_Sensitivity->Solvothermal Challenges Mechanochemical Mechanochemical Synthesis Thermal_Sensitivity->Mechanochemical Advantage Decomposition Decomposition Risk Solvothermal->Decomposition Successful_Synthesis Successful CP Synthesis Mechanochemical->Successful_Synthesis

Caption: Decision pathway for selecting mechanochemical synthesis for thermally sensitive H₂ADC.

References

Application Notes and Protocols for Room-Temperature Synthesis of Metal-Organic Frameworks with Acetylenedicarboxylate Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of Metal-Organic Frameworks (MOFs) using acetylenedicarboxylate linkers at room temperature. This approach is particularly advantageous due to the thermal sensitivity of the acetylenedicarboxylic acid linker. The information is tailored for professionals in research and drug development, highlighting the potential of these materials in biomedical applications.

Introduction to this compound MOFs

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands. The use of this compound as a linker is of growing interest. Acetylenedicarboxylic acid is a short, rigid, and linear linker that can lead to the formation of MOFs with unique structural and functional properties. However, its thermal sensitivity presents a challenge for traditional solvothermal synthesis methods, making room-temperature synthesis a more suitable and efficient approach.[1][2][3] This method is not only faster than solvothermal techniques but also prevents the decomposition of the thermally sensitive linker.[2]

The resulting this compound MOFs are being explored for various applications, and their potential in the realm of drug delivery is an emerging area of investigation. The inherent porosity of MOFs allows for the encapsulation of therapeutic agents, and the tunability of the framework offers possibilities for controlled release.[4][5]

Experimental Protocols

This section provides detailed methodologies for the room-temperature synthesis of specific MOFs incorporating this compound linkers.

Protocol 1: Synthesis of IRMOF-0 (Zn-based)

This protocol is adapted from the established synthesis of Isoreticular Metal-Organic Framework-0 (IRMOF-0).[2]

Materials:

Procedure:

  • Solution A Preparation: Dissolve acetylenedicarboxylic acid in N,N-dimethylformamide (DMF).

  • Solution B Preparation: In a separate container, dissolve zinc acetate dihydrate in DMF.

  • Reaction Initiation: While stirring, add Solution B to Solution A.

  • Precipitation: To the combined solution, add triethylamine (TEA) to initiate the deprotonation of the linker and induce the precipitation of the MOF. A white precipitate should form.

  • Reaction Completion: Continue stirring the mixture at room temperature for a designated period (e.g., 2.5 hours).

  • Product Isolation: Collect the white precipitate by filtration.

  • Washing: Wash the collected solid with fresh DMF to remove unreacted precursors, followed by a methanol wash.

  • Drying: Dry the final product under vacuum.

Characterization:

The successful synthesis of IRMOF-0 can be confirmed by Powder X-ray Diffraction (PXRD), Thermogravimetric Analysis (TGA), and Fourier-Transform Infrared (FTIR) Spectroscopy.[2] The FTIR spectrum should show carbonyl stretches at lower energies compared to the free acid, indicating coordination to the zinc centers.[2]

Quantitative Data Summary

The following table summarizes the quantitative data for the room-temperature synthesis of IRMOF-0. At present, detailed quantitative data for the room-temperature synthesis of other this compound MOFs with different metal centers is limited in the publicly available literature.

MOF NameMetal SaltLinkerMolar Ratio (Metal:Linker)SolventBaseReaction TimeTemperatureYieldReference
IRMOF-0Zn(OAc)₂·2H₂OH₂ADCApprox. 2:1DMFTriethylamine2.5 hRoom Temp.Not Reported[2]

Experimental Workflow and Logical Relationships

The following diagrams illustrate the general workflow for the room-temperature synthesis of this compound MOFs and the logical relationship of key steps.

G cluster_prep Solution Preparation cluster_reaction Reaction cluster_workup Product Isolation cluster_analysis Characterization Linker_sol Dissolve Acetylenedicarboxylic Acid in DMF Mixing Combine Solutions Linker_sol->Mixing Metal_sol Dissolve Metal Salt in DMF Metal_sol->Mixing Add_Base Add Triethylamine Mixing->Add_Base Stirring Stir at Room Temperature Add_Base->Stirring Filtration Filter Precipitate Stirring->Filtration Washing Wash with DMF and Methanol Filtration->Washing Drying Dry under Vacuum Washing->Drying PXRD PXRD Drying->PXRD TGA TGA Drying->TGA FTIR FTIR Drying->FTIR

Fig. 1: Experimental workflow for the room-temperature synthesis of this compound MOFs.

G Reagents Linker & Metal Salt Dissolution Dissolution in Solvent Reagents->Dissolution Solvent DMF Solvent->Dissolution Base Triethylamine Deprotonation Linker Deprotonation Base->Deprotonation Dissolution->Deprotonation Coordination Coordination & Self-Assembly Deprotonation->Coordination Precipitation MOF Precipitation Coordination->Precipitation Product Crystalline MOF Precipitation->Product

References

Application Notes and Protocols for 1,3-Dipolar Cycloaddition Reactions of Dimethyl Acetylenedicarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,3-dipolar cycloaddition is a powerful and versatile reaction in organic synthesis for the construction of five-membered heterocyclic rings.[1] This method involves the reaction of a 1,3-dipole with a dipolarophile, a molecule containing a double or triple bond. Dimethyl acetylenedicarboxylate (DMAD) is a particularly effective and widely used dipolarophile due to the electron-withdrawing nature of its two ester groups, which activates the alkyne bond for cycloaddition. This application note provides an overview of the 1,3-dipolar cycloaddition reactions of DMAD with various 1,3-dipoles, including azides, diazo compounds, nitrones, and nitrile oxides, which lead to the formation of important heterocyclic scaffolds such as triazoles, pyrazoles, and isoxazoles. These heterocycles are of significant interest in medicinal chemistry and drug development due to their presence in a wide range of biologically active compounds.

Applications in Drug Development and Medicinal Chemistry

The heterocyclic compounds synthesized through 1,3-dipolar cycloaddition of DMAD are key building blocks in the development of new therapeutic agents.

  • 1,2,3-Triazoles: Formed from the reaction of azides with DMAD, this scaffold is a prominent feature in a variety of pharmaceuticals. The triazole ring is a bioisostere for amide bonds and can participate in hydrogen bonding and dipole interactions, contributing to the binding affinity of drug candidates to their biological targets.[2] They are known to exhibit a wide range of biological activities, including antimicrobial, antiviral (including anti-HIV), and anticancer properties.[2]

  • Pyrazoles: The cycloaddition of diazo compounds with DMAD yields pyrazole (B372694) derivatives. Pyrazoles are a well-established class of pharmacologically active compounds with activities such as anti-inflammatory, analgesic, and anticancer. For instance, the blockbuster drug Celecoxib contains a pyrazole core.

  • Isoxazoles and Isoxazolines: These heterocycles are synthesized from the reaction of nitrile oxides and nitrones, respectively, with DMAD. They are present in numerous biologically active molecules and are valuable intermediates in the synthesis of complex natural products and pharmaceuticals.[1]

The ability to readily construct these diverse heterocyclic systems with a high degree of functionalization makes the 1,3-dipolar cycloaddition of DMAD a cornerstone in modern drug discovery programs.

Experimental Protocols and Data

This section provides detailed experimental protocols for the 1,3-dipolar cycloaddition of DMAD with various 1,3-dipoles, along with tables summarizing key quantitative data from the literature.

Reaction with Azides: Synthesis of 1,2,3-Triazoles

The reaction of organic azides with alkynes, often referred to as the Huisgen cycloaddition, is a classic and reliable method for the synthesis of 1,2,3-triazoles.[1] The reaction with the activated alkyne DMAD typically proceeds under thermal conditions or with microwave irradiation to afford 1,4,5-trisubstituted-1,2,3-triazoles.[2]

General Experimental Protocol for the Synthesis of Dimethyl 1-Aryl-1H-1,2,3-triazole-4,5-dicarboxylates:

Procedure A (Conventional Heating):

  • In a round-bottom flask, dissolve the aryl azide (B81097) (1.0 equiv) and dimethyl this compound (DMAD) (1.0 equiv) in a suitable dry solvent (e.g., CH₂Cl₂).[2]

  • Stir the solution at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).[2] Note that these reactions can be very slow at room temperature.[2]

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the crude product by preparative layer chromatography (PLC) or column chromatography using an appropriate eluent system (e.g., ethyl acetate/petroleum ether) to yield the desired 1,2,3-triazole derivative.[2]

Procedure B (Microwave Irradiation):

  • In a microwave-safe vial, combine the aryl azide (1.0 equiv) and DMAD (1.0 equiv) in a minimal amount of a suitable solvent (e.g., CH₂Cl₂).[2]

  • Seal the vial and place it in a microwave reactor.

  • Irradiate the mixture at a specified temperature and time.

  • After cooling, remove the solvent under reduced pressure.

  • Purify the crude product as described in Procedure A.

Quantitative Data for the Synthesis of 1,2,3-Triazoles from Aryl Azides and DMAD:

EntryAryl AzideMethodSolventTimeYield (%)Reference
12-Nitrophenyl azideStirringCH₂Cl₂12 days60[2]
22-Nitrophenyl azideMicrowaveCH₂Cl₂3 min95[2]
32-Chlorophenyl azideStirringCH₂Cl₂15 days55[2]
42-Chlorophenyl azideMicrowaveCH₂Cl₂5 min90[2]
52-Bromophenyl azideStirringCH₂Cl₂15 days50[2]
62-Bromophenyl azideMicrowaveCH₂Cl₂5 min85[2]
72-Iodophenyl azideStirringCH₂Cl₂18 days45[2]
82-Iodophenyl azideMicrowaveCH₂Cl₂7 min80[2]
92-Methylphenyl azideStirringCH₂Cl₂20 days40[2]
102-Methylphenyl azideMicrowaveCH₂Cl₂10 min75[2]

Spectroscopic Data for a Representative 1,2,3-Triazole (Dimethyl 1-(2-nitrophenyl)-1H-1,2,3-triazole-4,5-dicarboxylate):

  • ¹H NMR (CDCl₃, 250 MHz): δ = 3.80 (s, 3H, OCH₃), 4.00 (s, 3H, OCH₃), 7.20-7.55 (m, 4H, Ar-H).[2]

  • ¹³C NMR (CDCl₃): δ = 52.14, 53.95 (OCH₃), 126.73, 131.09, 131.23, 133.06, 134.48, 135.21, 138.41, 158.58, 160.21 (Ar-C and C=O).[2]

  • IR (film): ν (C=O) = 1741 cm⁻¹.[2]

General Workflow for 1,3-Dipolar Cycloaddition of Azides with DMAD

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Purification cluster_analysis Analysis start Start reagents Combine Aryl Azide and DMAD in Solvent start->reagents react Stir at Room Temperature or Microwave Irradiation reagents->react monitor Monitor by TLC react->monitor monitor->react Incomplete evap Solvent Evaporation monitor->evap Complete purify Purification (Chromatography) evap->purify product Isolated 1,2,3-Triazole purify->product char Characterization (NMR, IR, MS) product->char end End char->end G cluster_reactants Reactants cluster_reaction Cycloaddition cluster_intermediate Intermediate cluster_product Product diazo Diazo Compound (or precursor like Sydnone) cycloaddition [3+2] Cycloaddition diazo->cycloaddition dmad Dimethyl this compound (DMAD) dmad->cycloaddition intermediate 3H-Pyrazole cycloaddition->intermediate pyrazole 1H-Pyrazole Derivative intermediate->pyrazole Tautomerization

References

Application Notes and Protocols: Michael Addition Reactions Involving Acetylenedicarboxylate Acceptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Michael addition, a conjugate 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound, is a cornerstone reaction in organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. Acetylenedicarboxylate esters, such as dimethyl this compound (DMAD) and diethyl this compound (DEAD), are highly electrophilic and versatile Michael acceptors. Their reactivity allows for the synthesis of a diverse array of functionalized alkenes, which are valuable intermediates in the preparation of heterocyclic compounds, natural products, and pharmacologically active molecules. This document provides detailed application notes, experimental protocols, and quantitative data for Michael addition reactions involving this compound acceptors with various nucleophiles.

General Reaction Mechanism

The Michael addition to an this compound acceptor proceeds through the nucleophilic attack at one of the sp-hybridized carbons of the alkyne, which is activated by the electron-withdrawing ester groups. The reaction is typically catalyzed by a base, which deprotonates the nucleophile to increase its nucleophilicity, or in some cases by a Lewis acid or phosphine (B1218219) catalyst. The initial addition results in a vinyl carbanion intermediate, which is then protonated to yield the final, stable trans-alkene product.

Caption: General mechanism of Michael addition to DMAD.

Applications in Drug Development and Signaling Pathways

Michael adducts derived from acetylenedicarboxylates are prevalent scaffolds in medicinal chemistry. Their ability to interact with biological targets makes them attractive for drug design. For instance, certain Michael adducts have been investigated as potential anticancer and anti-inflammatory agents.

One notable application is the targeting of the cyclooxygenase (COX) and lipoxygenase (LOX) pathways, which are crucial in inflammation and cancer. Michael adducts can be designed to inhibit these enzymes, thereby reducing the production of pro-inflammatory prostaglandins (B1171923) and leukotrienes.

COX_LOX_Pathway_Inhibition AA Arachidonic Acid COX COX Enzymes (COX-1, COX-2) AA->COX LOX LOX Enzyme (5-LOX) AA->LOX PGs Prostaglandins COX->PGs LTs Leukotrienes LOX->LTs Inflammation Inflammation & Pain PGs->Inflammation Cancer Cancer Cell Proliferation PGs->Cancer LTs->Inflammation Adduct DMAD Michael Adduct Adduct->COX Inhibition Adduct->LOX Inhibition

Caption: Inhibition of COX/LOX pathways by DMAD Michael adducts.

Quantitative Data Summary

The following tables summarize quantitative data for the Michael addition of various nucleophiles to dialkyl acetylenedicarboxylates under different reaction conditions.

Table 1: Aza-Michael Addition of Amines to Acetylenedicarboxylates

EntryNucleophileAcceptorCatalyst/SolventTime (h)Temp (°C)Yield (%)Reference
1n-OctylamineDimethyl (E)-hex-2-en-4-ynedioateTHF2RT82[1]
2PiperidineDimethyl (E)-hex-2-en-4-ynedioateTHF2RT75[1]
3CyclohexylamineDiethyl maleateNone130-32>95[2]
4PentylamineDiethyl maleateNone4RT96[2]
5PyrazoleDimethyl 2-benzylidenemalonateCs₂CO₃ / THF242594

Table 2: Thia-Michael Addition of Thiols to Acetylenedicarboxylates

EntryNucleophileAcceptorCatalyst/SolventTimeTemp (°C)Yield (%)Reference
1ThiophenolDiethyl maleateTEA / THFRapidRTHigh[2]
2EthanethiolEthyl acrylateTriethylamine / THF-RT-[3]
3EthanethiolMaleimideTriethylphosphine / THF-RT-[3]

Table 3: Oxa-Michael Addition of Phenols to Acetylenedicarboxylates

EntryNucleophileAcceptorCatalyst/SolventTime (h)Temp (°C)Yield (%)Reference
1β-NaphtholDMADPPh₃ / Acetonitrile882>95[4]
2Phenol (B47542)DMADNHC / Acetonitrile248268 (trans), 32 (cis)[4]
3SalicylaldehydeDMADNHC / Acetonitrile-82High (trans only)[4]

Table 4: Michael Addition of Carbon Nucleophiles to Acetylenedicarboxylates

EntryNucleophileAcceptorCatalyst/SolventTimeTemp (°C)Yield (%)Reference
1Diethyl malonateMethyl vinyl ketoneYb(OTf)₃ / Neat--High
2Ethyl acetoacetate3-Buten-2-oneNaOEt / Ethanol--High

Experimental Protocols

Protocol 1: General Procedure for Aza-Michael Addition of Amines to an Activated Alkyne

This protocol is adapted from the reaction of alkyl amines with dimethyl (E)-hex-2-en-4-ynedioate.[1]

Materials:

  • Dimethyl (E)-hex-2-en-4-ynedioate (1.0 eq)

  • Amine (e.g., n-octylamine, 1.0 eq)

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Round-bottom flask

  • Magnetic stirrer

  • Nitrogen or Argon atmosphere setup

Procedure:

  • To a round-bottom flask under a nitrogen atmosphere, add dimethyl (E)-hex-2-en-4-ynedioate.

  • Dissolve the acceptor in anhydrous THF.

  • To the stirred solution, add the amine dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the crude product by silica (B1680970) gel column chromatography using an appropriate eluent system (e.g., hexanes/ethyl acetate).

Protocol 2: Phosphine-Catalyzed Oxa-Michael Addition of Phenols to DMAD

This protocol is a representative procedure for the triphenylphosphine-catalyzed addition of phenols to dimethyl this compound.[4]

Materials:

  • Dimethyl this compound (DMAD, 1.0 eq)

  • Phenol (e.g., β-naphthol, 1.1 eq)

  • Triphenylphosphine (B44618) (PPh₃, 10 mol%)

  • Acetonitrile (solvent)

  • Reflux condenser

  • Heating mantle

Procedure:

  • In a round-bottom flask, dissolve the phenol and triphenylphosphine in acetonitrile.

  • Add DMAD to the solution.

  • Attach a reflux condenser and heat the mixture to reflux (approximately 82 °C).

  • Maintain the reflux for 8 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Remove the solvent in vacuo.

  • Purify the residue by column chromatography on silica gel to afford the desired product.

Protocol 3: Base-Catalyzed Michael Addition of an Active Methylene (B1212753) Compound

This protocol describes a general procedure for the addition of a carbon nucleophile like diethyl malonate.

Materials:

  • Dialkyl this compound (e.g., DEAD, 1.0 eq)

  • Active methylene compound (e.g., diethyl malonate, 1.1 eq)

  • Base (e.g., sodium ethoxide, 10 mol%)

  • Anhydrous ethanol

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve the active methylene compound in anhydrous ethanol.

  • Add the base to the solution and stir for 15 minutes to generate the enolate.

  • Cool the mixture in an ice bath and add the dialkyl this compound dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Quench the reaction by adding a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the synthesis, purification, and characterization of a Michael adduct, followed by its biological evaluation.

Experimental_Workflow start Start: Define Target Michael Adduct reaction Step 1: Michael Addition Reaction - Select Nucleophile & Acceptor - Optimize Conditions (Catalyst, Solvent, Temp.) start->reaction workup Step 2: Reaction Work-up & Isolation - Quenching - Extraction reaction->workup purification Step 3: Purification - Column Chromatography - Recrystallization workup->purification characterization Step 4: Structural Characterization - NMR (¹H, ¹³C) - Mass Spectrometry - IR Spectroscopy purification->characterization bio_eval Step 5: Biological Evaluation - In vitro assays (e.g., COX/LOX inhibition) - Cell-based assays (e.g., cytotoxicity) characterization->bio_eval sar_analysis Step 6: Structure-Activity Relationship (SAR) Analysis bio_eval->sar_analysis sar_analysis->reaction Iterative Optimization end End: Identify Lead Compound sar_analysis->end

Caption: Workflow for synthesis and evaluation of Michael adducts.

Conclusion

The Michael addition of various nucleophiles to this compound acceptors is a robust and versatile method for the synthesis of highly functionalized and stereodefined alkenes. These products serve as critical building blocks for a wide range of applications, from materials science to drug discovery. The provided protocols and data offer a valuable resource for researchers in these fields, enabling the efficient design and execution of these important synthetic transformations. Further exploration of novel catalysts and reaction conditions will undoubtedly continue to expand the scope and utility of this powerful reaction.

References

Troubleshooting & Optimization

Technical Support Center: Acetylenedicarboxylate Diels-Alder Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Diels-Alder reactions of acetylenedicarboxylates.

Troubleshooting Guide

Low or no yield of the desired adduct is a common issue in Diels-Alder reactions involving acetylenedicarboxylates. This guide addresses specific problems you might encounter during your experiments.

Problem 1: Low Reaction Rate or No Reaction

  • Possible Cause: Insufficient activation of the dienophile (acetylenedicarboxylate). Acetylenedicarboxylates are electron-deficient, but the reaction with some dienes can still be slow.

  • Solution 1: Lewis Acid Catalysis. Lewis acids can complex with the carbonyl groups of the this compound, lowering its LUMO energy and accelerating the reaction.[1][2][3] Common Lewis acids used include AlCl₃, ZnCl₂, BF₃, and SnCl₄.[1][3]

    • Experimental Protocol: To a solution of the diene and dimethyl this compound (DMAD) in a suitable solvent (e.g., dichloromethane), add a catalytic amount of a Lewis acid (e.g., AlCl₃) and stir at room temperature. Monitor the reaction progress by TLC.

  • Solution 2: Microwave Irradiation. Microwave heating can significantly increase the reaction rate, often leading to higher yields in shorter reaction times.[4]

    • Experimental Protocol: In a microwave-safe vessel, combine the diene, dimethyl this compound (DMAD), a catalytic amount of AlCl₃, and a solvent with a high dielectric constant like dichloromethane.[4] Irradiate the mixture in a domestic microwave oven at a specified power level (e.g., 600W) for a short duration (e.g., a few minutes), monitoring for completion.[4]

Problem 2: Formation of Side Products or Adduct Decomposition

  • Possible Cause 1: Retro-Diels-Alder Reaction. The initial Diels-Alder adduct can be unstable and undergo a retro-Diels-Alder reaction, especially at elevated temperatures, leading back to the starting materials or to the formation of aromatic byproducts.[4][5]

    • Solution: Employ milder reaction conditions. Lowering the reaction temperature may favor the desired adduct.[6] If using microwave irradiation, shorter reaction times or lower power settings might prevent decomposition.[4]

  • Possible Cause 2: Michael Addition. With certain dienes, such as pyrroles, Michael-type addition can compete with the Diels-Alder reaction.[5]

    • Solution: The choice of reaction conditions can influence the outcome. The Diels-Alder reaction is often favored in the absence of weak acids and at higher temperatures compared to Michael addition.[5]

  • Possible Cause 3: Further Reactions of the Adduct. The initial 1:1 adduct can sometimes react further with another molecule of the dienophile to form 1:2 adducts.[5]

    • Solution: Adjust the stoichiometry of the reactants. Using an excess of the diene might favor the formation of the 1:1 adduct.

Problem 3: Poor Regio- or Stereoselectivity

  • Possible Cause: The diene and/or dienophile are unsymmetrical, leading to the formation of multiple isomers.

  • Solution 1: Lewis Acid Catalysis. Lewis acids can enhance the regioselectivity and endo-selectivity of the Diels-Alder reaction.[3]

  • Solution 2: Solvent Effects. The choice of solvent can influence the selectivity of the reaction.[7] For instance, polar solvents may enhance selectivity in some cases.[7] Experimenting with a range of solvents from non-polar (e.g., toluene) to polar (e.g., acetone, water) can help optimize the desired isomeric ratio.[7][8]

Frequently Asked Questions (FAQs)

Q1: What is the role of a Lewis acid in the Diels-Alder reaction with acetylenedicarboxylates?

A1: Lewis acids act as catalysts by coordinating to the carbonyl oxygen atoms of the this compound. This coordination increases the electron-withdrawing nature of the dienophile, lowering the energy of its Lowest Unoccupied Molecular Orbital (LUMO).[3] This smaller energy gap between the dienophile's LUMO and the diene's Highest Occupied Molecular Orbital (HOMO) accelerates the reaction rate and can also improve regioselectivity and stereoselectivity.[3][9] A recent view suggests that Lewis acids also reduce the Pauli repulsion between the diene and dienophile.[8][10][11]

Q2: Can I use microwave irradiation for my Diels-Alder reaction? What are the advantages?

A2: Yes, microwave irradiation is an effective technique for promoting Diels-Alder reactions with acetylenedicarboxylates.[4] The main advantages are significantly reduced reaction times, often from hours to minutes, and frequently higher product yields compared to conventional heating methods.[4]

Q3: My Diels-Alder adduct is unstable. What can I do?

A3: The stability of Diels-Alder adducts can vary. If your adduct is prone to a retro-Diels-Alder reaction, it is crucial to use the mildest possible reaction conditions. This includes using lower temperatures and shorter reaction times.[6] Additionally, immediate purification and characterization after the reaction, avoiding prolonged heating, can be beneficial. In some cases, the initial adduct is not isolated but is instead carried on to the next synthetic step in situ.

Q4: How does the choice of solvent affect the reaction yield?

A4: The solvent can have a significant impact on the rate and selectivity of a Diels-Alder reaction.[7][12] Polar solvents can sometimes accelerate the reaction due to stabilization of a more polar transition state.[8] Water has been shown to dramatically increase the rate of some Diels-Alder reactions, an effect attributed to hydrophobic packing and hydrogen-bond stabilization of the transition state.[8] However, the optimal solvent is system-dependent, and screening a variety of solvents is recommended for optimization.

Q5: What are common side reactions to be aware of?

A5: Besides the retro-Diels-Alder reaction, other potential side reactions include Michael addition, particularly with nucleophilic dienes like pyrroles.[5] The initial adduct can also sometimes undergo further cycloaddition with another molecule of the dienophile.[5] Polymerization of the diene or dienophile can also occur under certain conditions.

Data Presentation

Table 1: Comparison of Conventional Heating vs. Microwave Irradiation for Diels-Alder Reactions of DMAD [4]

DieneMethodConditionsTimeYield (%)
FuranConventionalReflux in CH₂Cl₂10 h75
FuranMicrowaveAlCl₃, CH₂Cl₂, 600W3 min92
2,5-DimethylfuranConventionalReflux in CH₂Cl₂12 h80
2,5-DimethylfuranMicrowaveAlCl₃, CH₂Cl₂, 600W2 min95
1,3-CyclohexadieneConventionalReflux in CH₂Cl₂8 h70
1,3-CyclohexadieneMicrowaveAlCl₃, CH₂Cl₂, 600W5 min90
AnthraceneConventionalReflux in xylene24 h65
AnthraceneMicrowaveAlCl₃, CH₂Cl₂, 600W7 min90

Experimental Protocols & Visualizations

General Experimental Workflow for Improving Adduct Yield

experimental_workflow cluster_start Start cluster_optimization Optimization Strategies cluster_analysis Analysis cluster_outcome Outcome start Low Yield of Diels-Alder Adduct lewis_acid Introduce Lewis Acid (e.g., AlCl₃, ZnCl₂) start->lewis_acid Implement microwave Apply Microwave Irradiation start->microwave Implement solvent Screen Solvents (Polar & Non-polar) start->solvent Implement temperature Adjust Temperature (Lower for unstable adducts) start->temperature Implement monitor Monitor Reaction (TLC, GC-MS, NMR) lewis_acid->monitor microwave->monitor solvent->monitor temperature->monitor analyze Analyze Product Mixture (Yield, Purity, Isomers) monitor->analyze analyze->lewis_acid Re-optimize end Improved Yield of Diels-Alder Adduct analyze->end Successful Optimization

Caption: A general workflow for optimizing the yield of Diels-Alder adducts.

Logical Relationship of Troubleshooting Low Yields

troubleshooting_logic issue Problem: Low Yield Identify Symptoms symptom1 Slow/No Reaction Possible Cause: Insufficient Activation issue:c->symptom1 symptom2 Side Products/Decomposition Possible Causes: - Retro-Diels-Alder - Michael Addition - Further Reactions issue:c->symptom2 symptom3 Multiple Isomers Possible Cause: Poor Selectivity issue:c->symptom3 solution1 Solution - Use Lewis Acid Catalyst - Apply Microwave Irradiation symptom1->solution1 Address solution2 Solution - Lower Temperature - Shorter Reaction Time - Adjust Stoichiometry symptom2->solution2 Address solution3 Solution - Use Lewis Acid Catalyst - Screen Solvents symptom3->solution3 Address

Caption: A troubleshooting guide for low yields in Diels-Alder reactions.

References

Technical Support Center: Dimethyl Acetylenedicarboxylate (DMAD) Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing reactions involving dimethyl acetylenedicarboxylate (DMAD). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues, minimize byproduct formation, and improve overall reaction efficiency.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of byproducts encountered in DMAD reactions?

A1: Due to its high electrophilicity, dimethyl this compound (DMAD) is susceptible to a variety of side reactions, leading to several common byproducts.[1][2] These can be broadly categorized as:

  • Michael Adducts and Subsequent Cyclization Products: In reactions with nucleophiles like primary and secondary amines, the initial Michael addition product can undergo intramolecular cyclization, leading to various heterocyclic compounds.[3][4]

  • Diels-Alder Adducts (1:1 and 1:2): In [4+2] cycloaddition reactions, such as with furan (B31954), both mono- and di-adducts can form. The ratio of these products is often dependent on reaction conditions like temperature.[5][6]

  • Polymeric Materials: DMAD can undergo polymerization, especially at elevated temperatures or in the presence of certain catalysts, leading to insoluble or difficult-to-remove polymeric byproducts.

  • Products of Thermal Rearrangement: Certain DMAD adducts can be thermally unstable and undergo rearrangement or cyclization to form complex polycyclic compounds.[7][8]

  • Solvent Adducts: In some cases, the solvent can react with DMAD or intermediates, leading to the formation of solvent-derived byproducts.

Q2: My reaction mixture has turned dark brown/black. What is the likely cause and how can I prevent it?

A2: A dark coloration in DMAD reactions, particularly with anilines, is often indicative of oxidation of the amine starting material.[9] Anilines are susceptible to air oxidation, which can be accelerated by heat and light, leading to highly colored impurities.

Troubleshooting:

  • Use High-Purity Reagents: Ensure your aniline (B41778) is freshly distilled or from a recently opened bottle to minimize oxidized impurities.

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent contact with atmospheric oxygen.

  • Control Temperature: Avoid excessive heating, as this can promote both oxidation and thermal decomposition of starting materials and products.

Q3: I am observing the formation of multiple spots on my TLC plate that are difficult to separate. What could be the issue?

A3: The presence of multiple, difficult-to-separate spots on a TLC plate often suggests the formation of a mixture of stereoisomers or closely related byproducts. In Diels-Alder reactions, for instance, endo and exo isomers can form.[5] In reactions with amines, a mixture of E/Z isomers of the initial adduct may be present.

Troubleshooting:

  • Optimize Reaction Conditions: Carefully control the reaction temperature, as it can influence the stereoselectivity of the reaction.[5]

  • Choice of Solvent: The polarity of the solvent can affect the reaction pathway and the stability of intermediates. Experiment with different solvents to improve selectivity.

  • Purification Strategy: If isomer formation is unavoidable, consider alternative purification techniques such as preparative HPLC or crystallization to isolate the desired product.

Troubleshooting Guides

Guide 1: Poor Yield in Diels-Alder Reactions with Furan

This guide addresses common issues leading to low yields in the Diels-Alder reaction between furan and DMAD.

Problem Potential Cause Troubleshooting Steps
Low conversion of starting materials Insufficient reaction temperature or time.Gradually increase the reaction temperature and monitor the reaction progress by TLC. Consider using a Lewis acid catalyst like AlCl₃ to enhance the reaction rate, but be mindful of potential side reactions.[5][6]
Reversibility of the reaction.The Diels-Alder reaction with furan can be reversible.[10] Running the reaction at a lower temperature for a longer duration may favor the product.
Formation of multiple products Further reaction of the initial adduct.The initial 1:1 adduct can react with another molecule of furan to form 1:2 adducts, especially at higher temperatures.[5] Use a stoichiometric amount of furan or a slight excess of DMAD to minimize this.
Isomerization of the product.The stereochemical outcome (endo vs. exo) can be temperature-dependent.[5] Analyze the product mixture at different temperatures to find the optimal conditions for the desired isomer.
Decomposition of starting material or product High reaction temperatures.Furan and the Diels-Alder adducts can be sensitive to high temperatures. Avoid prolonged heating at elevated temperatures.
Guide 2: Byproduct Formation in Reactions with Primary Amines

This guide focuses on minimizing unwanted side products in the reaction of DMAD with primary amines.

Problem Potential Cause Troubleshooting Steps
Formation of cyclized byproducts The initial Michael adduct is prone to intramolecular cyclization.[4]Maintain a low reaction temperature (e.g., 0 °C to room temperature) to disfavor the cyclization pathway.[9] Monitor the reaction closely and work up as soon as the starting material is consumed.
Formation of polymeric material DMAD polymerization.Use high-purity DMAD. Add DMAD slowly to the amine solution to avoid localized high concentrations. Keep the reaction temperature low.
Low yield of the desired enamine Sub-optimal solvent choice.The solvent can influence the stability of the zwitterionic intermediate and the rate of subsequent steps. Experiment with both protic (e.g., ethanol) and aprotic (e.g., THF, dichloromethane) solvents.[9]
Incorrect stoichiometry.Use a 1:1 molar ratio of the primary amine to DMAD. An excess of either reactant can lead to side reactions.

Experimental Protocols

Protocol 1: Optimized Synthesis of Dimethyl 2-(Phenylamino)fumarate

This protocol is designed to maximize the yield of the desired enamine product while minimizing the formation of colored impurities and cyclized byproducts.

Materials:

  • Aniline (freshly distilled)

  • Dimethyl this compound (DMAD)

  • Anhydrous ethanol (B145695)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • Set up a round-bottom flask equipped with a magnetic stir bar and a dropping funnel under an inert atmosphere.

  • Dissolve aniline (1.0 equivalent) in anhydrous ethanol.

  • Cool the aniline solution to 0 °C using an ice bath.

  • Slowly add DMAD (1.0 equivalent) dropwise to the stirred aniline solution over a period of 15-20 minutes. Maintain the temperature at 0 °C during the addition.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC).

  • Once the aniline is consumed, remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization from ethanol to obtain pure dimethyl 2-(phenylamino)fumarate.

Parameter Optimized Condition Rationale
Temperature 0 °C to Room TemperatureMinimizes aniline oxidation and thermal cyclization of the product.[9]
Solvent Anhydrous EthanolA protic solvent can help stabilize the intermediate and is a good medium for recrystallization.
Atmosphere Inert (N₂ or Ar)Prevents the oxidation of aniline, which leads to colored impurities.[9]
Addition Rate Slow, dropwisePrevents localized heating and potential polymerization of DMAD.

Visualizations

Troubleshooting_Workflow cluster_low_yield Troubleshooting Low Yield cluster_multiple_products Troubleshooting Multiple Products cluster_dark_color Troubleshooting Dark Coloration start DMAD Reaction Initiated check_tlc Monitor Reaction by TLC start->check_tlc low_yield Low Yield or Incomplete Reaction check_tlc->low_yield Incomplete multiple_products Multiple Products Observed check_tlc->multiple_products Complex Mixture dark_color Dark Reaction Mixture check_tlc->dark_color Discoloration successful_reaction Clean Reaction Desired Product Formed check_tlc->successful_reaction Clean check_temp_time Adjust Temperature/Time low_yield->check_temp_time check_reagents Verify Reagent Purity low_yield->check_reagents optimize_stoichiometry Optimize Stoichiometry multiple_products->optimize_stoichiometry change_solvent Change Solvent multiple_products->change_solvent control_temp Control Temperature for Selectivity multiple_products->control_temp use_inert_atm Use Inert Atmosphere dark_color->use_inert_atm purify_aniline Purify Aniline dark_color->purify_aniline workup Proceed to Work-up and Purification successful_reaction->workup

Caption: A troubleshooting workflow for common issues in DMAD reactions.

Byproduct_Formation_Pathways start DMAD + Reactant desired_product Desired Product start->desired_product Optimized Conditions byproduct1 Michael Adduct (E/Z Isomers) start->byproduct1 Nucleophilic Addition byproduct3 Diels-Alder Adduct (Endo/Exo) start->byproduct3 Cycloaddition byproduct5 Polymer start->byproduct5 High Temperature/ Catalyst byproduct2 Cyclized Product byproduct1->byproduct2 Heat byproduct4 1:2 Adduct byproduct3->byproduct4 Excess Diene

Caption: Common byproduct formation pathways in DMAD reactions.

References

Technical Support Center: Synthesis of Acetylenedicarboxylate (ADC) MOFs

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of acetylenedicarboxylate (ADC) Metal-Organic Frameworks (MOFs). This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in synthesizing ADC-MOFs?

A1: The primary challenge stems from the thermal sensitivity of the acetylenedicarboxylic acid (H2ADC) linker.[1][2][3] This sensitivity makes traditional high-temperature solvothermal synthesis methods difficult, often leading to linker decomposition.[1][3] Other common issues include achieving high crystallinity, preventing the formation of interpenetrated structures that can block porosity, and avoiding in-situ reactions of the ADC linker.[1]

Q2: What synthesis methods are most suitable for ADC-MOFs?

A2: Due to the thermal instability of the H2ADC linker, room temperature synthesis and mechanochemical synthesis are often preferred methods.[1][3] Mild heating at moderate temperatures (50-70 °C) can sometimes improve crystallinity without significant linker decomposition.[2] Solvothermal synthesis is possible in some cases, particularly with robust metal centers like Zr(IV) and with the use of modulators to stabilize the linker.[2]

Q3: What is the role of a modulator in ADC-MOF synthesis?

A3: Modulators, typically monocarboxylic acids like acetic acid or formic acid, are crucial in controlling the synthesis of ADC-MOFs.[4][5] They can improve crystallinity and increase crystal size by competing with the ADC linker for coordination to the metal centers, which slows down the reaction and allows for more ordered crystal growth.[4][5] In some cases, modulators can also help to stabilize the H2ADC linker at higher temperatures, enabling solvothermal synthesis.[2]

Q4: How can I activate my ADC-MOF to make it porous?

A4: Activation involves removing the solvent molecules from the pores of the MOF without causing the framework to collapse.[6] Given the thermal sensitivity of many ADC-MOFs, high-temperature vacuum activation should be approached with caution. A common method is to first exchange the high-boiling synthesis solvent with a more volatile solvent (e.g., chloroform (B151607) or acetone) over several days.[1][6] The volatile solvent can then be removed under a gentle vacuum, possibly with mild heating, to activate the MOF.[1]

Q5: My ADC-MOF has low porosity. What could be the reason?

A5: Low porosity in ADC-MOFs can be due to several factors. One common issue is the formation of a doubly interpenetrated framework, as seen in IRMOF-0, where two independent frameworks grow through each other, blocking the pores.[1] Other reasons include incomplete removal of guest molecules during activation or the collapse of the framework.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of ADC-MOFs.

Problem 1: Low or No Product Yield
Possible Cause Suggested Solution
Linker Decomposition The H2ADC linker is thermally sensitive and can decompose at elevated temperatures.[1][3] Switch to a room-temperature synthesis protocol. If heating is necessary, use milder conditions (50-70 °C).[2]
Incorrect pH The deprotonation of the H2ADC linker is essential for MOF formation. If the reaction mixture is too acidic, the linker will not coordinate to the metal centers. Consider the addition of a base, such as triethylamine, to facilitate deprotonation, especially in room-temperature syntheses.[1]
Inappropriate Solvent The solubility of the metal salt and the linker is crucial. Ensure that both components are adequately dissolved in the chosen solvent system. A mixture of solvents may be necessary.[7]
Problem 2: Poor Crystallinity or Amorphous Product
Possible Cause Suggested Solution
Rapid Precipitation Fast reaction kinetics can lead to the rapid formation of an amorphous solid instead of a crystalline MOF.
- Introduce a Modulator: Add a monocarboxylic acid (e.g., acetic acid, formic acid) to the reaction mixture. The modulator competes with the linker, slowing down the crystallization process and promoting the growth of larger, more well-defined crystals.[4][5]
- Lower the Temperature: Perform the synthesis at a lower temperature to reduce the rate of nucleation and growth.
Incorrect Reagent Ratio The stoichiometry of the metal salt, linker, and modulator can significantly impact crystallinity. Systematically vary the molar ratios of your reagents to find the optimal conditions for your specific system.

A general troubleshooting workflow for poor crystallinity is outlined below:

Room_Temp_Synthesis cluster_prep Solution Preparation cluster_reaction Reaction cluster_workup Product Isolation H2ADC_sol Dissolve H2ADC in DMF Mix Combine Solutions H2ADC_sol->Mix Zn_sol Dissolve Zn(OAc)2·2H2O in DMF Zn_sol->Mix Add_Base Add Triethylamine Mix->Add_Base Stir Stir Overnight Add_Base->Stir Collect Collect Solid (Filtration/Centrifugation) Stir->Collect Wash Wash with DMF Collect->Wash Activate Solvent Exchange & Activation Wash->Activate

References

Technical Support Center: Purification of Acetylenedicarboxylate Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying reaction products derived from dimethyl acetylenedicarboxylate (DMAD) and diethyl this compound (DEAD).

Troubleshooting Guides

This section addresses common issues encountered during the purification of this compound reaction products.

Issue 1: Oily Product That Fails to Crystallize

Possible Causes:

  • Presence of residual solvent.

  • Contamination with unreacted starting materials or oily side-products.

  • The product is inherently an oil at room temperature.

Troubleshooting Steps:

  • Ensure Complete Solvent Removal: Concentrate the product under high vacuum for an extended period. Gentle heating may be applied if the product is thermally stable.

  • Attempt Co-evaporation: Dissolve the oily product in a volatile solvent like dichloromethane (B109758) or diethyl ether and re-concentrate. Repeat this process multiple times to azeotropically remove less volatile solvent residues.

  • Induce Crystallization:

    • Scratching: Use a glass rod to scratch the inside of the flask at the meniscus of a concentrated solution of the product. The microscopic scratches on the glass can serve as nucleation sites for crystal growth.[1]

    • Seeding: If a small amount of crystalline product is available from a previous batch, add a seed crystal to a supersaturated solution of the oily product.

    • Solvent System Adjustment: Dissolve the oil in a minimal amount of a good solvent (e.g., ethyl acetate) and slowly add a poor solvent (e.g., hexanes) until the solution becomes turbid. Warm the mixture until it is clear again and then allow it to cool slowly.

  • Consider Chromatographic Purification: If crystallization fails, column chromatography is a reliable method to separate the desired product from impurities.

Issue 2: Poor Separation or Streaking on Thin Layer Chromatography (TLC) or Column Chromatography

Possible Causes:

  • The chosen solvent system is not optimal for separating the components of the mixture.

  • The product is acidic or basic, leading to interactions with the silica (B1680970) gel.

  • The sample is overloaded on the TLC plate or column.

Troubleshooting Steps:

  • Optimize the Solvent System:

    • Systematically test different solvent polarities. A common starting point for this compound adducts is a mixture of ethyl acetate (B1210297) and hexanes or petroleum ether.[2]

    • For highly polar products, consider using a more polar solvent system, such as methanol (B129727) in dichloromethane.[3]

    • If the product is acidic, adding a small amount of acetic acid (e.g., 1%) to the eluent can improve resolution and reduce tailing.[4]

    • For basic products, adding a small amount of triethylamine (B128534) (e.g., 1-3%) can neutralize the acidic silica gel and prevent streaking.[3]

  • Proper Sample Loading:

    • Ensure the sample is dissolved in a minimal amount of the column eluent or a less polar solvent before loading.

    • For column chromatography, dry-loading the sample onto a small amount of silica gel can improve band sharpness.

  • Check for Compound Stability: this compound adducts can sometimes be unstable on silica gel. If degradation is suspected, consider alternative purification methods like recrystallization or distillation.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in reactions involving dimethyl this compound (DMAD) or diethyl this compound (DEAD)?

A1: Common impurities can originate from the starting materials or side reactions. These include:

  • Unreacted DMAD or DEAD: These are highly electrophilic and can interfere with subsequent steps.

  • Michael Adducts: In reactions with nucleophiles, both 1,4-addition (Michael) and 1,2-addition products can form, leading to a mixture of isomers.[5][6]

  • Cycloaddition Byproducts: DMAD and DEAD are excellent dienophiles and can undergo Diels-Alder reactions with any dienes present in the reaction mixture.[5]

  • Hydrolysis Products: The ester groups of acetylenedicarboxylates can be hydrolyzed to the corresponding carboxylic acids, especially if water is present.

  • Impurities from Commercial Reagents: Commercial DMAD or DEAD may contain traces of acetic acid or dimethylamine (B145610) from their synthesis.[7]

Q2: My reaction with DMAD resulted in a complex mixture. What is the first purification step I should try?

A2: A simple aqueous workup is often a good first step. Dissolve the crude reaction mixture in an organic solvent like ethyl acetate or diethyl ether. Wash the organic layer sequentially with:

  • Saturated Sodium Bicarbonate Solution: This will remove acidic impurities, such as acetic acid or any hydrolyzed carboxylic acid byproducts.[8][9]

  • Water: To remove any remaining water-soluble impurities.[8]

  • Brine (Saturated NaCl solution): To facilitate the separation of the organic and aqueous layers and to begin the drying process. After drying the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), the solvent can be removed under reduced pressure.[2] This initial cleanup can significantly simplify subsequent purification by column chromatography or recrystallization.

Q3: Is column chromatography always the best method to purify this compound adducts?

A3: While column chromatography is a very versatile and widely used technique, it may not always be the optimal choice.

  • For large-scale reactions: Column chromatography can be time-consuming and require large volumes of solvent. Recrystallization or distillation (if the product is volatile and thermally stable) might be more efficient.

  • For compounds unstable on silica gel: The acidic nature of silica gel can cause degradation of sensitive products. In such cases, neutral alumina (B75360) chromatography or other methods should be considered.

  • For crystalline solids: Recrystallization is often the most effective method to obtain highly pure material.[1]

Q4: I am having trouble with the recrystallization of my product. Can you provide a general protocol?

A4: A general protocol for recrystallization is as follows:

  • Choose an appropriate solvent: The ideal solvent should dissolve the compound poorly at room temperature but well at its boiling point.[1] Common solvents for this compound products include ethanol, methanol, or mixtures like ethanol-water and ethyl acetate-hexanes.[5][10]

  • Dissolve the impure solid: Place the solid in a flask and add the minimum amount of hot solvent required to fully dissolve it.[1]

  • Hot filtration (if necessary): If there are insoluble impurities, quickly filter the hot solution through a pre-warmed funnel.

  • Slow cooling: Allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.[1]

  • Further cooling: Once the flask has reached room temperature, it can be placed in an ice bath to maximize crystal formation.[1]

  • Isolate the crystals: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent to remove any adhering mother liquor.[1]

  • Dry the crystals: Dry the purified crystals under vacuum.

Q5: Are there any specific safety precautions I should take when working with dimethyl this compound (DMAD)?

A5: Yes, DMAD is a powerful lachrymator and vesicant, meaning it can cause severe irritation to the eyes, respiratory tract, and skin. It is crucial to handle it with extreme care in a well-ventilated fume hood. Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves. If any amount of the ester comes into contact with the skin, it should be washed off immediately with 95% ethanol, followed by soap and water.[8]

Data Presentation

Table 1: Common Solvent Systems for Column Chromatography of this compound Products

Product PolarityRecommended Solvent System (v/v)Reference(s)
Non-polar to Moderately PolarPetroleum Ether / Ethyl Acetate (98:2 to 90:10)[2]
Moderately PolarEthyl Acetate / Hexanes (10:90 to 50:50)[3]
PolarMethanol / Dichloromethane (up to 5:95)[3]
Acidic ProductsAdd 1% Acetic Acid to the eluent[4]
Basic ProductsAdd 1-3% Triethylamine to the eluent[3]

Table 2: Conditions for Distillation of Acetylenedicarboxylates

CompoundBoiling Point (°C)Pressure (mm Hg / mbar)Reference(s)
Dimethyl this compound95-9819[8]
Diethyl this compound700.5[11]

Experimental Protocols

Protocol 1: Purification of Diethyl this compound by Washing and Distillation

This protocol is adapted from established procedures for the purification of this compound esters.[2][11]

  • Initial Workup: Dissolve the crude diethyl this compound in benzene (B151609).

  • Aqueous Wash: Transfer the benzene solution to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution and then with water.

  • Drying: Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter off the drying agent.

  • Solvent Removal: Evaporate the benzene under reduced pressure.

  • Vacuum Distillation: Distill the resulting oily residue under vacuum (e.g., at 0.5 mbar, the product should distill at approximately 70°C).[11]

Protocol 2: Purification of a Dimethyl this compound Adduct by Flash Column Chromatography

This protocol is a general procedure based on common practices for purifying Michael or Diels-Alder adducts of DMAD.[2][5]

  • TLC Analysis: Determine an appropriate solvent system by running TLC plates. A good starting point is 10-20% ethyl acetate in hexanes. The desired product should have an Rf value of approximately 0.25-0.35.

  • Column Packing: Pack a glass column with silica gel using the chosen eluent (wet-packing is common).[12]

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. Alternatively, adsorb the crude product onto a small amount of silica gel and load the dry powder onto the top of the column.

  • Elution: Apply the solvent to the top of the column and use gentle air pressure to push the solvent through the silica gel.[12]

  • Fraction Collection: Collect fractions in test tubes and monitor the elution of the product by TLC.

  • Combine and Concentrate: Combine the fractions containing the pure product and remove the solvent by rotary evaporation.

Visualizations

experimental_workflow General Purification Workflow cluster_reaction Reaction cluster_workup Aqueous Workup cluster_purification Purification cluster_analysis Analysis reaction Crude Reaction Mixture dissolve Dissolve in Organic Solvent reaction->dissolve Step 1 wash_bicarb Wash with NaHCO3(aq) dissolve->wash_bicarb wash_water Wash with H2O wash_bicarb->wash_water dry Dry over Na2SO4 wash_water->dry concentrate Concentrate dry->concentrate chromatography Column Chromatography concentrate->chromatography Choice A recrystallization Recrystallization concentrate->recrystallization Choice B distillation Distillation concentrate->distillation Choice C pure_product Pure Product chromatography->pure_product recrystallization->pure_product distillation->pure_product

Caption: General purification workflow for this compound products.

troubleshooting_logic Troubleshooting Logic for Poor Separation start Poor Separation / Streaking on TLC/Column check_solvent Is the solvent system optimal? start->check_solvent check_compound_nature Is the compound acidic or basic? check_solvent->check_compound_nature Yes optimize_solvent Systematically test different solvent polarities. check_solvent->optimize_solvent No check_loading Is the sample overloaded? check_compound_nature->check_loading No add_modifier Add acid (e.g., AcOH) or base (e.g., Et3N) to the eluent. check_compound_nature->add_modifier Yes reduce_load Reduce sample concentration or use a larger column. check_loading->reduce_load Yes solution Improved Separation check_loading->solution No optimize_solvent->solution add_modifier->solution reduce_load->solution

Caption: Troubleshooting logic for poor chromatographic separation.

References

"managing the thermal sensitivity of acetylenedicarboxylic acid in synthesis"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with acetylenedicarboxylic acid (ADCA), focusing on managing its thermal sensitivity during synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the decomposition temperature of acetylenedicarboxylic acid?

A1: Acetylenedicarboxylic acid is a thermally sensitive compound. Crystalline ADCA, after drying, decomposes sharply at temperatures reported to be between 175–176°C and 180–187°C.[1][2][3][4][5][6] It is crucial to carefully control the temperature during synthesis and storage to prevent unwanted decomposition.

Q2: What are the primary safety concerns when working with acetylenedicarboxylic acid?

A2: Acetylenedicarboxylic acid is toxic if swallowed, inhaled, or comes into contact with skin.[7][8][9] It can cause severe skin and eye irritation, as well as respiratory irritation.[7][8][10] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times.[10][11] Work should be conducted in a well-ventilated area or a fume hood to avoid inhalation of dust.[7][10][11]

Q3: How can I minimize thermal decomposition during the synthesis of ADCA?

A3: To minimize thermal decomposition, it is essential to avoid high temperatures. One effective strategy is to employ mechanochemical synthesis, which avoids the need for heating in solution.[12] In traditional synthesis routes, such as the dehydrobromination of α,β-dibromosuccinic acid, careful temperature control during the reaction and subsequent workup steps is critical.[1][12]

Q4: What is a common method for the synthesis of acetylenedicarboxylic acid?

A4: A widely used method for synthesizing acetylenedicarboxylic acid involves the twofold elimination of hydrogen bromide from α,β-dibromosuccinic acid using a concentrated solution of potassium hydroxide (B78521) in an alcohol, such as methanol (B129727) or ethanol.[1][5][12] The resulting dipotassium (B57713) acetylenedicarboxylate is then protonated with a strong acid, like sulfuric acid, to yield the final product.[1][12]

Q5: Are there alternative synthesis routes for acetylenedicarboxylic acid?

A5: Yes, other synthetic methods exist. One approach involves the direct carboxylation of acetylene (B1199291) in the presence of a silver or copper salt and an amine base.[12][13] Another reported method starts from maleic acid.[14][15]

Troubleshooting Guides

Issue 1: Low Yield of Acetylenedicarboxylic Acid
Potential Cause Troubleshooting Step Expected Outcome
Incomplete Reaction Extend the reflux time during the dehydrobromination step. Ensure the potassium hydroxide solution is sufficiently concentrated.Increased conversion of the starting material to the potassium salt of ADCA.
Decomposition during Workup Maintain low temperatures throughout the acidification and extraction steps. Use an ice bath to cool the solutions.Minimized loss of product due to decarboxylation.
Inefficient Extraction Increase the number of extractions with diethyl ether to ensure all the product is recovered from the aqueous solution.Higher recovery of the final product.
Issue 2: Product Discoloration (Yellow or Brown Product)
Potential Cause Troubleshooting Step Expected Outcome
Presence of Impurities Wash the intermediate potassium salt thoroughly with cold alcohol to remove any residual impurities before acidification.A whiter, purer final product.
Thermal Degradation Ensure all steps following the initial reaction, especially solvent removal, are performed at the lowest possible temperature. Consider using a rotary evaporator under reduced pressure instead of heating on a steam bath.Reduced formation of colored degradation byproducts.
Oxidation Store the final product under an inert atmosphere (e.g., nitrogen or argon) and in a cool, dark place.Prevention of oxidative degradation and discoloration over time.

Experimental Protocols

Synthesis of Acetylenedicarboxylic Acid from α,β-Dibromosuccinic Acid

This protocol is adapted from a well-established procedure.[1]

Materials:

  • α,β-Dibromosuccinic acid

  • Potassium hydroxide

  • 95% Methyl alcohol

  • Concentrated sulfuric acid

  • Diethyl ether

  • 2-L Round-bottomed flask with reflux condenser

  • Filter funnel and filter paper

  • Separatory funnel

  • Steam bath or rotary evaporator

  • Vacuum desiccator

Procedure:

  • Preparation of Potassium Hydroxide Solution: In a 2-L round-bottomed flask, dissolve 122 g of potassium hydroxide in 700 mL of 95% methyl alcohol. This should be done with cooling as the dissolution is exothermic.

  • Reaction: To the alkaline solution, add 100 g of α,β-dibromosuccinic acid. Fit the flask with a reflux condenser and heat the mixture on a steam bath for one hour and fifteen minutes.

  • Isolation of Potassium Salts: Cool the reaction mixture and filter the precipitated salts with suction. Wash the collected salts with 200 mL of methyl alcohol.

  • Formation of the Acid Potassium Salt: Dissolve the mixed salts in 270 mL of water. Precipitate the acid potassium salt by adding a solution of 8 mL of concentrated sulfuric acid in 30 mL of water. Allow the mixture to stand for at least three hours, or overnight, then filter with suction.

  • Liberation and Extraction of the Free Acid: Dissolve the acid potassium salt in 240 mL of water to which 60 mL of concentrated sulfuric acid has been added. Extract this aqueous solution with five 100-mL portions of diethyl ether.

  • Isolation of Acetylenedicarboxylic Acid: Combine the ether extracts and evaporate the ether on a steam bath. This will leave the hydrated crystals of acetylenedicarboxylic acid.

  • Drying: Dry the crystals in a vacuum desiccator over concentrated sulfuric acid for two days. The final product should have a sharp decomposition point at 175–176°C. The expected yield is between 30–36 g (73–88% of the theoretical amount).[1]

Visualizations

SynthesisWorkflow cluster_synthesis Synthesis of Acetylenedicarboxylic Acid start Start: α,β-Dibromosuccinic Acid koh React with KOH in Methanol (Reflux) start->koh filtration1 Filter and Wash (Mixed Potassium Salts) koh->filtration1 dissolve Dissolve in Water filtration1->dissolve acidify1 Acidify with H₂SO₄ (Precipitate Acid Potassium Salt) dissolve->acidify1 filtration2 Filter Acid Potassium Salt acidify1->filtration2 dissolve_acid Dissolve in Acidified Water filtration2->dissolve_acid extract Extract with Diethyl Ether dissolve_acid->extract evaporate Evaporate Ether extract->evaporate dry Dry in Vacuum Desiccator evaporate->dry end Product: Acetylenedicarboxylic Acid dry->end

Caption: Experimental workflow for the synthesis of acetylenedicarboxylic acid.

Troubleshooting_Thermal_Decomposition cluster_troubleshooting Troubleshooting Thermal Decomposition start Low Yield or Discolored Product check_temp Was the reaction/workup temperature elevated? start->check_temp yes_temp Yes check_temp->yes_temp no_temp No check_temp->no_temp implement_cooling Implement cooling during acidification and extraction. Use reduced pressure for solvent removal. yes_temp->implement_cooling check_storage Is the final product stored properly? no_temp->check_storage end Improved Yield and Purity implement_cooling->end yes_storage Yes check_storage->yes_storage no_storage No check_storage->no_storage consider_other Consider other causes (e.g., incomplete reaction, impurities). yes_storage->consider_other store_cool_dark Store in a cool, dark place under an inert atmosphere. no_storage->store_cool_dark store_cool_dark->end consider_other->end

Caption: Logical workflow for troubleshooting thermal decomposition issues.

References

"preventing decarboxylation of acetylenedicarboxylic acid during reactions"

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for handling acetylenedicarboxylic acid (ADCA) in chemical reactions. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the unwanted decarboxylation of this versatile but thermally sensitive reagent.

Frequently Asked Questions (FAQs)

Q1: What is decarboxylation and why is it a problem with acetylenedicarboxylic acid?

Decarboxylation is a chemical reaction that removes a carboxyl group (-COOH) and releases carbon dioxide (CO₂). For acetylenedicarboxylic acid, this leads to the formation of propiolic acid and subsequently acetylene, which are often undesired byproducts. The decarboxylation of ADCA is primarily promoted by heat, and its rate is also influenced by the pH of the reaction medium.[1][2]

Q2: What are the main factors that influence the rate of decarboxylation of ADCA?

The two primary factors are temperature and pH .

  • Temperature: The rate of decarboxylation increases significantly with increasing temperature.[2]

  • pH: The stability of ADCA is dependent on its protonation state in solution. The monoanion (hydrogenacetylenedicarboxylate) decarboxylates faster than the neutral diacid. The dianion (this compound) is the most stable form against decarboxylation.[1][2]

Q3: What are the general strategies to prevent or minimize decarboxylation of ADCA?

There are four main strategies that can be employed:

  • Low-Temperature Reactions: Conducting reactions at or below room temperature is the most direct way to minimize the rate of decarboxylation.

  • pH Control: Maintaining a specific pH can stabilize ADCA. For instance, in aqueous solutions, a higher pH can favor the more stable dianion.

  • Use of Protecting Groups: The carboxylic acid groups can be converted into esters (e.g., dimethyl this compound, DMAD), which are generally more stable and less prone to decarboxylation under neutral conditions.[3]

  • Mechanochemistry: This solvent-free technique involves grinding solid reactants together, often avoiding the need for high temperatures and solvents, thus preventing decarboxylation in solution.[2][4]

Q4: Is it better to use ADCA or its salt in a reaction?

Using a salt of ADCA, such as monopotassium this compound or dipotassium (B57713) this compound, can be advantageous.[5][6] These salts are often more stable than the free acid and can be easier to handle. The choice between the acid and its salt will depend on the specific reaction conditions and the required protonation state of the reagent.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low yield of desired product and/or formation of propiolic acid or acetylene. Decarboxylation of ADCA due to high reaction temperature.- Lower the reaction temperature. If possible, conduct the reaction at room temperature or below. - Consider using a more active catalyst that allows for lower reaction temperatures.
Reaction pH is promoting decarboxylation (e.g., favoring the monoanion).- Adjust the pH of the reaction mixture. If compatible with your reaction, consider using basic conditions to form the more stable dianion. - Buffer the reaction medium to maintain a stable pH.
ADCA decomposes upon addition to the reaction mixture. The solvent or other reagents are too hot or are promoting decarboxylation.- Ensure the reaction vessel and solvent are cooled before adding ADCA. - Add ADCA portion-wise to control any exotherm.
Difficulty in handling and storing ADCA due to instability. ADCA is inherently thermally sensitive.- Store ADCA in a cool, dry place. - Consider converting ADCA to a more stable ester derivative, such as dimethyl this compound (DMAD), for use in subsequent reactions.[7] - For certain applications, especially in solid-state chemistry, consider using mechanochemical methods.[2][4]

Data Presentation

The rate of decarboxylation of acetylenedicarboxylic acid is highly dependent on its protonation state and the temperature. The following tables summarize the kinetic data for the decarboxylation of the neutral acid (H₂A), the monoanion (HA⁻), and the dianion (A²⁻).

Table 1: Order of Decarboxylation Rates of Acetylenedicarboxylic Acid Species [1][2]

SpeciesFormulaRelative Rate of Decarboxylation
MonoanionHOOC-C≡C-COO⁻Fastest
Neutral AcidHOOC-C≡C-COOHIntermediate
Dianion⁻OOC-C≡C-COO⁻Slowest

Table 2: First-Order Rate Constants (k) for the Decarboxylation of Acetylenedicarboxylic Acid Species in Aqueous Solution [1]

Temperature (°C)pHSpeciesRate Constant (k, s⁻¹)
800.97H₂A1.1 x 10⁻⁴
1000.97H₂A5.0 x 10⁻⁴
1200.97H₂A2.0 x 10⁻³
802.17HA⁻1.5 x 10⁻⁴
1002.17HA⁻6.8 x 10⁻⁴
1202.17HA⁻2.8 x 10⁻³
1208.02A²⁻3.0 x 10⁻⁵
1408.02A²⁻1.2 x 10⁻⁴
1608.02A²⁻4.5 x 10⁻⁴

Note: Data was obtained at 275 bar.

Experimental Protocols

Protocol 1: Low-Temperature Esterification of Acetylenedicarboxylic Acid (Protecting Group Strategy)

This protocol describes the synthesis of dimethyl this compound (DMAD), a more stable derivative of ADCA, which can be used in subsequent reactions like Diels-Alder cycloadditions.

Materials:

  • Monopotassium this compound

  • Methanol (B129727) (commercial grade)

  • Concentrated sulfuric acid

  • Ether

  • Saturated sodium bicarbonate solution

  • Anhydrous calcium chloride

  • 2-L round-bottomed flask

  • Calcium chloride drying tube

  • Separatory funnel

  • Distillation apparatus

Procedure:

  • To 400 g (510 mL) of methanol in a 2-L round-bottomed flask, slowly add 200 g (111 mL) of concentrated sulfuric acid in small portions while cooling the flask.

  • To this cooled solution, add 100 g of monopotassium this compound.

  • Fit the flask with a stopper holding a calcium chloride drying tube and let it stand for 4 days at room temperature with occasional swirling.

  • Decant the liquid from the inorganic salt and wash the salt with 500 mL of cold water.

  • Combine the liquid fractions and extract with five 500-mL portions of ether.

  • Combine the ether extracts and wash successively with 200 mL of cold water, 150 mL of saturated sodium bicarbonate solution, and 200 mL of cold water.

  • Dry the ether solution over anhydrous calcium chloride.

  • Remove the ether by distillation on a steam bath.

  • Distill the remaining ester under reduced pressure. The product, dimethyl this compound, boils at 95–98°C/19 mm Hg.[7]

Note: Washing with sodium bicarbonate solution is crucial to prevent decomposition during distillation.[7]

Protocol 2: pH-Controlled Synthesis of Acetylenedicarboxylic Acid

This protocol describes the synthesis of ADCA from 2-butyne-1,4-diol (B31916), where temperature and pH are carefully controlled to prevent decarboxylation of the product.

Materials:

  • 2-butyne-1,4-diol

  • 4-acetamido-TEMPO

  • Sodium hydroxide (B78521) (NaOH)

  • Sodium hypochlorite (B82951) solution (bleaching liquor)

  • 20% Sodium hydroxide solution

  • Methyl tert-butyl ether (MTBE)

  • Concentrated sulfuric acid

  • Flask with mechanical stirrer

  • Ice bath

Procedure:

  • Prepare "Reaction Component 1" by dissolving 14.4 g of 2-butyne-1,4-diol and 2.14 g of 4-acetamido-TEMPO in 94 mL of water.

  • Prepare "Reaction Component 2" by dissolving 6.68 g of NaOH in 337 mL of sodium hypochlorite solution and cooling to 5°C.

  • In a flask equipped with a mechanical stirrer, add 50 mL of water and cool to 3°C.

  • Add Reaction Components 1 and 2 in parallel to the cooled water with good stirring and cooling, ensuring the internal temperature does not exceed 10°C.

  • During the addition, maintain the pH of the reaction mixture between 8.5 and 10 by adding 20% sodium hydroxide solution.

  • After the addition is complete, continue stirring for another 20 minutes.

  • The ADCA is in the aqueous solution. For isolation, extract the solution with 300 mL of MTBE.

  • Adjust the pH of the aqueous phase to 0 with concentrated sulfuric acid in an ice bath.

  • Extract the acidified aqueous phase three times with 100 mL of MTBE each.

  • Combine the MTBE extracts from the acidic extraction and concentrate by evaporation to obtain solid acetylenedicarboxylic acid.[8]

Protocol 3: Mechanochemical Synthesis of a Coordination Polymer with ADCA

This protocol demonstrates a solvent-free method to prepare a magnesium-based coordination polymer, avoiding the thermal decarboxylation of ADCA in solution.

Materials:

  • Magnesium acetate (B1210297) tetrahydrate (Mg(CH₃COO)₂·4H₂O)

  • Acetylenedicarboxylic acid (H₂ADC)

  • Agate mortar and pestle

Procedure:

  • Place stoichiometric amounts of Mg(CH₃COO)₂·4H₂O and H₂ADC in an agate mortar.

  • Grind the solid reactants together thoroughly using the pestle at room temperature.

  • The reaction proceeds in the solid state, yielding the microcrystalline powder of the coordination polymer, [Mg(ADC)(H₂O)₂].[2]

This method is a straightforward way to obtain ADCA-based compounds while avoiding thermally induced decarboxylation.[2]

Visualizations

Decarboxylation Pathway and Prevention Strategies

cluster_factors Promoting Factors cluster_prevention Prevention Strategies ADCA Acetylenedicarboxylic Acid (HOOC-C≡C-COOH) PropiolicAcid Propiolic Acid (HC≡C-COOH) + CO₂ ADCA->PropiolicAcid Decarboxylation Acetylene Acetylene (HC≡CH) + CO₂ PropiolicAcid->Acetylene Further Decarboxylation Undesired Undesired Products PropiolicAcid->Undesired Acetylene->Undesired Temperature High Temperature Temperature->ADCA pH_monoanion pH Favoring Monoanion pH_monoanion->ADCA LowTemp Low Temperature Reaction LowTemp->ADCA ControlpH pH Control (Favoring Dianion) ControlpH->ADCA ProtectingGroups Protecting Groups (e.g., Esterification) ProtectingGroups->ADCA Mechanochem Mechanochemistry (Solvent-Free) Mechanochem->ADCA

Caption: Factors promoting and preventing the decarboxylation of acetylenedicarboxylic acid.

Experimental Workflow to Minimize Decarboxylation

Start Start: Reaction Planning ChooseStrategy Choose Strategy to Minimize Decarboxylation Start->ChooseStrategy LowTemp Low Temperature Protocol ChooseStrategy->LowTemp Thermal Sensitivity pHControl pH Control Protocol ChooseStrategy->pHControl Aqueous Reaction Protect Protecting Group Strategy ChooseStrategy->Protect Multi-step Synthesis Mechanochem Mechanochemical Method ChooseStrategy->Mechanochem Solid-State Reaction Reaction Perform Reaction under Controlled Conditions LowTemp->Reaction pHControl->Reaction Protect->Reaction Analysis Analyze Product Mixture (e.g., NMR, GC-MS) Mechanochem->Analysis Deprotect Deprotection Step (if necessary) Reaction->Deprotect Deprotect->Analysis End End: Desired Product Analysis->End

Caption: A logical workflow for designing experiments to prevent ADCA decarboxylation.

References

Technical Support Center: Optimizing Acetylenedicarboxylate Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing solvent conditions in reactions involving acetylenedicarboxylates, such as dimethyl acetylenedicarboxylate (DMAD). This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues you may encounter during your experiments.

Issue 1: Low Reaction Yield

Q1: My reaction with DMAD is giving a very low yield. What are the first solvent-related parameters I should check?

A1: Low yield is a common issue. The first step in troubleshooting is to evaluate the solubility of your reactants and the polarity of your solvent.

  • Solubility: Ensure all reactants are fully soluble in the chosen solvent at the reaction temperature. Poor solubility is a frequent cause of low yield. While reagents may not be fully soluble at room temperature, heating can improve solubility.[1]

  • Solvent Polarity: The polarity of the solvent can dramatically influence reaction rates and pathways.[2] For reactions that proceed through polar intermediates or transition states, a polar solvent can increase the reaction rate by stabilizing these charged species.[3] Conversely, for non-polar reactions, a non-polar solvent might be more effective.[2] Theoretical studies have shown that solvent polarity can modulate between concerted and stepwise reaction mechanisms, directly impacting the favored product pathway.[4]

Q2: I'm performing a Diels-Alder reaction with DMAD and the yield is poor. How does solvent choice impact this specific reaction?

A2: For Diels-Alder reactions, solvent effects can be complex. While often considered less solvent-dependent than other reaction types, the choice is still critical.

  • Polarity vs. Rate: Some studies suggest that for certain Diels-Alder reactions, non-polar solvents like toluene (B28343) can lead to higher overall reaction rates compared to polar solvents like acetone.[5]

  • Water as a Co-Solvent: Surprisingly, adding a minimal amount of water to a neat (solvent-free) Diels-Alder reaction can control the reaction temperature, increase the rate, and lead to a purer product.[6] This is particularly useful for highly vigorous reactions.

  • Mechanism: The solvent can influence whether the reaction proceeds via a concerted or a stepwise mechanism, which can affect the yield and selectivity.[4] For instance, in the reaction of 1-methyl-2-vinylpyrrole with DMAD, a concerted pathway is favored in the gas phase, but a stepwise mechanism is preferred in chloroform.[4]

Issue 2: Formation of Side Products or Isomers

Q3: My reaction is producing a mixture of isomers or unexpected side products. How can I improve selectivity by changing the solvent?

A3: Side product formation is often linked to competing reaction pathways (e.g., Michael addition vs. cycloaddition) which can be influenced by solvent choice.[7]

  • Polar vs. Non-Polar Solvents: The polarity of the solvent can dictate the reaction course. For example, in reactions of enamines with acetylenedicarboxylates, polar protic solvents like methanol (B129727) can favor the formation of linear Michael adducts, while non-polar solvents might favor [2+2] cycloaddition products.[7]

  • Stabilization of Intermediates: Solvents can selectively stabilize certain intermediates. Polar solvents are effective at stabilizing charged intermediates, which can favor pathways like the Michael addition.[2][3]

  • Protic vs. Aprotic Solvents: Protic solvents (e.g., ethanol, methanol) can act as proton sources, potentially participating in the reaction mechanism or favoring pathways that involve proton transfer.[8] For instance, in reactions of primary aliphatic amines with acetylenic compounds, the ratio of cis to trans products can be solvent-dependent.[9]

Q4: I am observing significant side product formation in a pyridine-catalyzed reaction with DMAD. What is the role of the solvent here?

A4: In reactions catalyzed by bases like pyridine, a 1,4-dipolar intermediate is often formed between the catalyst and DMAD.[10] The solvent's role is to stabilize or destabilize this intermediate and subsequent adducts. A less polar solvent might be required to control the reactivity of this highly polar intermediate and prevent undesired side reactions.

Issue 3: Poor Solubility of Reactants or Products

Q5: My starting materials are not dissolving well. What is a good starting point for solvent screening?

A5: Start by considering the polarity of your reactants. "Like dissolves like" is a fundamental principle. If your reactants are polar, begin with polar solvents.

  • Common Solvents for this compound Reactions: A range of solvents are commonly used, including toluene, ethanol, methanol, acetonitrile, water, and chloroform.[4][11][12]

  • High-Temperature Solvents: For reactions requiring high temperatures, solvents like DMF and DMSO are often used due to their high boiling points and ability to dissolve a wide range of compounds. However, be aware that these solvents can sometimes lead to lower yields or more by-products compared to less reactive solvents like DCM or ethyl acetate.[1]

  • Product Insolubility: Sometimes, product insolubility can be advantageous. If the desired product precipitates from the reaction mixture upon cooling, it simplifies purification and can drive the reaction equilibrium forward.[1]

Quantitative Data on Solvent Effects

The choice of solvent can have a significant impact on reaction yield and time. Below is a summary of solvent effects observed in a multi-component reaction to synthesize pyranopyrazoles, which illustrates the importance of solvent screening.

EntrySolventTemperature (°C)Time (min)Yield (%)
1H₂O2512070
2H₂O509082
3H₂O754588
4H₂O100 (Reflux)3095
5EtOH/H₂O (1:1)80 (Reflux)6085
6Ethanol80 (Reflux)18075
7Acetonitrile80 (Reflux)24070
(Data adapted from a study on the synthesis of pyranopyrazoles, demonstrating water as a highly effective solvent in this specific case)[12]

Experimental Protocols

General Protocol for a Michael Addition Reaction

Dimethyl this compound (DMAD) is a potent Michael acceptor.[13] This protocol describes a general procedure for the addition of a nucleophile to DMAD.

  • Solvent and Reagent Preparation: Dissolve the Michael donor (e.g., an active methylene (B1212753) compound, 1.0 mmol) and any catalyst in the chosen anhydrous solvent (5-10 mL) in a round-bottom flask equipped with a magnetic stirrer and an inert atmosphere (e.g., nitrogen or argon).

  • Initiation: Add the base (if required to generate the nucleophile) and stir the mixture at the appropriate temperature (e.g., 0 °C to room temperature) for 15-30 minutes.

  • Addition of DMAD: Slowly add a solution of dimethyl this compound (1.0-1.2 mmol) in the same solvent to the reaction mixture. The addition should be dropwise to control any exothermic reaction.

  • Reaction Monitoring: Allow the reaction to stir at the selected temperature (from room temperature to reflux, depending on the reactants). Monitor the progress of the reaction by Thin-Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by adding a suitable reagent (e.g., saturated aqueous ammonium (B1175870) chloride).

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane). Wash the combined organic layers with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel.

Visual Guides and Workflows

Troubleshooting Workflow for Low Reaction Yield

This diagram outlines a logical workflow for troubleshooting low yields in this compound reactions, with a focus on solvent optimization.

G Start Low Yield Observed CheckSolubility Are all reactants soluble in the solvent at reaction temp? Start->CheckSolubility ConsiderTemp Increase Reaction Temperature CheckSolubility->ConsiderTemp  No CheckMechanism Does the mechanism involve polar intermediates? CheckSolubility->CheckMechanism  Yes IncreasePolarity Screen More Polar Solvents (e.g., Acetonitrile, Ethanol, DMF) ProticSolvent Try Protic Solvents (Methanol, Water) to stabilize charges IncreasePolarity->ProticSolvent ReviewResults Review Yield and Purity IncreasePolarity->ReviewResults DecreasePolarity Screen Less Polar Solvents (e.g., Toluene, DCM, Ether) AproticSolvent Try Aprotic Solvents (THF, Toluene) to avoid proton transfer DecreasePolarity->AproticSolvent DecreasePolarity->ReviewResults ConsiderTemp->CheckSolubility CheckMechanism->IncreasePolarity  Yes CheckMechanism->DecreasePolarity  No ProticSolvent->ReviewResults AproticSolvent->ReviewResults ReviewResults->Start Unsuccessful End Optimized Condition ReviewResults->End Successful

Caption: Troubleshooting workflow for low reaction yield.

Solvent Polarity and Reaction Pathway Selection

This diagram illustrates the relationship between solvent polarity and the potential reaction pathways (Michael Addition vs. Cycloaddition) for an enamine and an this compound.

G Reactants Enamine + This compound SolventChoice Solvent Environment Reactants->SolventChoice PolarSolvent Polar Protic Solvent (e.g., Methanol) SolventChoice->PolarSolvent High Polarity NonPolarSolvent Non-Polar Aprotic Solvent (e.g., Toluene) SolventChoice->NonPolarSolvent Low Polarity Zwitterion Zwitterionic Intermediate Stabilized PolarSolvent->Zwitterion CycloProduct [2+2] Cycloaddition Product (Cyclobutene Derivative) NonPolarSolvent->CycloProduct Favored Pathway MichaelProduct Michael Addition Product (Linear Adduct) Zwitterion->MichaelProduct Favored Pathway

Caption: Influence of solvent polarity on reaction pathways.

References

Technical Support Center: Dimethyl Acetylenedicarboxylate (DMAD) Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of dimethyl acetylenedicarboxylate (DMAD).

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis and purification of DMAD, particularly when scaling up the reaction.

Issue 1: Low Yield of DMAD

Potential CauseRecommended Action
Incomplete Reaction - Reaction Time: For the esterification of the potassium acid salt of this compound, ensure the reaction has proceeded for a sufficient duration (e.g., 4 days at room temperature with occasional swirling for lab scale). Monitor reaction progress using TLC or GC. - Temperature: While the initial esterification can be performed at room temperature, ensure adequate temperature control during other synthesis routes. For the dehydrohalogenation of dibromosuccinic acid, ensure the reflux is maintained for the recommended time.
Decomposition During Workup - Washing: Failure to wash the ether extract with a saturated sodium bicarbonate solution can lead to significant product loss during distillation due to decomposition.[1] - Temperature: Avoid excessive temperatures during solvent removal and distillation. DMAD can polymerize and decompose at elevated temperatures.
Side Reactions - Starting Material Purity: Ensure the purity of starting materials. Impurities can lead to the formation of byproducts, reducing the yield of the desired product.
Loss during Extraction - Extraction Solvent: Use a sufficient volume of a suitable extraction solvent like ether. Perform multiple extractions to ensure complete removal of the product from the aqueous layer.

Issue 2: Darkening of the Reaction Mixture or Product

Potential CauseRecommended Action
Decomposition/Polymerization - Temperature Control: Maintain strict temperature control throughout the reaction and purification process. Overheating can lead to the formation of colored byproducts. Use a vacuum for distillation to lower the boiling point. - Inert Atmosphere: For sensitive reactions, consider running the synthesis under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative side reactions.
Presence of Acidic Impurities - Neutralization: Ensure all acidic catalysts or byproducts are neutralized during the workup. The wash with saturated sodium bicarbonate solution is critical in this regard.[1]
Storage Conditions - Light and Heat Sensitivity: DMAD is sensitive to light and heat.[2] Store the purified product in a cool, dark place under an inert atmosphere if possible.

Issue 3: Difficulties in Purification by Distillation

Potential CauseRecommended Action
Decomposition in the Distillation Flask - Acid Removal: As mentioned, residual acid can cause decomposition. A bicarbonate wash is essential before distillation.[1] - Vacuum: Use a high vacuum to lower the distillation temperature and minimize thermal stress on the product.
Polymerization - Temperature: Keep the distillation temperature as low as possible. - Inhibitor: For large-scale distillations, the use of a polymerization inhibitor could be considered, although specific recommendations for DMAD are not readily available in the provided search results.
Co-distillation with Impurities - Fractional Distillation: Use a fractional distillation column with appropriate packing to achieve better separation from closely boiling impurities.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for dimethyl this compound (DMAD)?

A1: The most common laboratory synthesis methods for DMAD include:

  • Esterification of Acetylenedicarboxylic Acid or its Salt: This involves the reaction of the potassium acid salt of acetylenedicarboxylic acid with methanol (B129727) in the presence of a strong acid catalyst like sulfuric acid.[1]

  • From Maleic Acid: This traditional method involves the bromination of maleic acid to form dibromosuccinic acid, followed by dehydrohalogenation and then esterification.

  • From 2,3-Dibromosuccinic Acid: A method described in a patent involves the esterification of 2,3-dibromosuccinic acid with methanol and sulfuric acid, followed by dehydrohalogenation using an alkaline material in ethanol (B145695).

Q2: What are the critical safety precautions to take when handling DMAD?

A2: DMAD is a hazardous chemical and requires strict safety protocols:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, a face shield, and a lab coat.[2][3][4]

  • Ventilation: Work in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of vapors.[2][3]

  • Lachrymator and Vesicant: DMAD is a powerful lachrymator (causes tearing) and a vesicant (causes blistering).[1] Avoid contact with skin, eyes, and mucous membranes.

  • First Aid: In case of skin contact, immediately wash the affected area with 95% ethanol followed by soap and water.[1] For eye contact, flush with copious amounts of water for at least 15 minutes and seek immediate medical attention.[2]

  • Incompatibilities: DMAD is incompatible with strong oxidizing agents, strong acids, strong bases, and strong reducing agents.[2]

Q3: What are common impurities found in DMAD, and how can they be identified?

A3: Common impurities can include:

  • Acetylenedicarboxylic Acid: From incomplete esterification or hydrolysis of the product. This can be detected by TLC as a more polar spot that stays closer to the baseline.

  • Dimethyl 2-(phenylamino)maleate: In reactions where amines are used with DMAD, the maleate (B1232345) isomer can form as a byproduct.

  • Polymeric materials: Formed due to the decomposition of DMAD at high temperatures. These are often colored and non-volatile.

  • Starting Materials: Unreacted starting materials may be present if the reaction is incomplete.

These impurities can be identified and quantified using analytical techniques such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Q4: What are the key considerations when scaling up the synthesis of DMAD?

A4: Scaling up the synthesis of DMAD introduces several challenges:

  • Heat Transfer: The addition of concentrated sulfuric acid to methanol is exothermic and requires efficient cooling, especially in large volumes. Ensure the reactor has adequate cooling capacity.

  • Mixing: Efficient mixing is crucial to ensure homogeneity and consistent reaction rates. Inadequate mixing can lead to localized overheating and side reactions.

  • Reaction Time: Reaction times may need to be adjusted when scaling up. Do not assume that the reaction time will be the same as in a small-scale experiment.

  • Workup and Extraction: Handling large volumes of extraction solvents and aqueous washes requires appropriate equipment. Phase separation can be slower at a larger scale.

  • Purification: Distillation at a large scale requires careful control of vacuum and temperature to prevent decomposition. The efficiency of the distillation column becomes more critical for achieving high purity.

  • Safety: The potential hazards of the reaction, such as exotherms and the handling of corrosive and toxic materials, are magnified at a larger scale. A thorough process safety review is essential before any scale-up.

Data Presentation

Table 1: Comparison of DMAD Synthesis Protocols

ParameterMethod 1: From Potassium Acid Salt of Acetylenedicarboxylic Acid[1]Method 2: From 2,3-Dibromosuccinic Acid
Starting Materials Potassium acid salt of acetylenedicarboxylic acid, Methanol, Sulfuric acid2,3-Dibromosuccinic acid, Methanol, Sulfuric acid, Alkaline material (e.g., KOH)
Key Steps EsterificationEsterification, Dehydrohalogenation
Reaction Time 4 days (lab scale)Esterification: 2-3 hours; Dehydrohalogenation: Not specified
Typical Yield 72-88% (lab scale)Not specified
Purification Extraction, Washing, Vacuum DistillationPost-treatment not detailed

Experimental Protocols

Protocol 1: Synthesis of Dimethyl this compound from Potassium Acid Salt (Based on Organic Syntheses Procedure)[1]

Materials:

  • Potassium acid salt of acetylenedicarboxylic acid: 100 g (0.66 mole)

  • Methanol (commercial grade): 400 g (510 ml, 12.5 moles)

  • Concentrated Sulfuric Acid: 200 g (111 ml, 2.04 moles)

  • Ether

  • Saturated Sodium Bicarbonate Solution

  • Anhydrous Calcium Chloride

Procedure:

  • In a 2-liter round-bottomed flask, cool 400 g of methanol and slowly add 200 g of concentrated sulfuric acid in small portions with cooling.

  • To the cooled solution, add 100 g of the potassium acid salt of this compound.

  • Fit the flask with a calcium chloride drying tube and let it stand at room temperature for 4 days with occasional swirling.

  • Decant the liquid from the inorganic salt. Wash the salt with 500 ml of cold water.

  • Combine the decanted liquid and the wash water and extract with five 500-ml portions of ether.

  • Combine the ether extracts and wash successively with 200 ml of cold water, 150 ml of saturated sodium bicarbonate solution, and 200 ml of cold water.

  • Dry the ether extract over anhydrous calcium chloride.

  • Remove the ether by distillation from a steam bath.

  • Distill the remaining ester under reduced pressure. The product, dimethyl this compound, distills at 95–98°C/19 mm Hg.

Mandatory Visualization

DMAD_Synthesis_Workflow cluster_esterification Esterification cluster_workup Workup & Extraction cluster_purification Purification start Potassium Acid Salt of Acetylenedicarboxylic Acid + Methanol add_h2so4 Add H2SO4 (catalyst) (Exothermic - Cool!) start->add_h2so4 react React at RT (4 days) add_h2so4->react decant Decant Liquid react->decant extract Extract with Ether decant->extract wash_h2o Wash with Water extract->wash_h2o wash_nahco3 Wash with Sat. NaHCO3 (Critical Step) wash_h2o->wash_nahco3 wash_h2o2 Final Water Wash wash_nahco3->wash_h2o2 dry Dry over CaCl2 wash_h2o2->dry evap Evaporate Ether dry->evap distill Vacuum Distillation (95-98°C / 19 mmHg) evap->distill product Pure DMAD distill->product

Caption: Workflow for the synthesis of DMAD from its potassium acid salt.

Troubleshooting_Low_Yield start Low Yield of DMAD q1 Was the reaction monitored to completion (TLC/GC)? start->q1 incomplete Incomplete Reaction: - Increase reaction time - Check reaction temperature q1->incomplete No q2 Was the ether extract washed with saturated NaHCO3 solution? q1->q2 Yes no_wash Decomposition during distillation is likely. Always perform a bicarbonate wash. q2->no_wash No q3 Was the distillation performed under high vacuum? q2->q3 Yes high_temp High distillation temperature can cause decomposition/polymerization. Use a higher vacuum. q3->high_temp No check_extraction Review extraction procedure: - Sufficient solvent volume? - Multiple extractions performed? q3->check_extraction Yes

Caption: Troubleshooting decision tree for low DMAD yield.

References

Technical Support Center: Characterization of Impurities in Commercial Dimethyl Acetylenedicarboxylate (DMAD)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the characterization and handling of impurities in commercial dimethyl acetylenedicarboxylate (DMAD).

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in commercial dimethyl this compound (DMAD)?

A1: Impurities in commercial DMAD can originate from the synthesis process, degradation during storage, or absorption from the atmosphere.[1] Common impurities include those related to starting materials, by-products, and degradation products. A user checking the purity of a commercial bottle of DMAD via TLC reported observing a second, more polar spot, which was suggested to be a result of ester hydrolysis to the corresponding acid.[2]

Q2: How can these impurities affect my experiment or drug development process?

A2: Impurities can have several detrimental effects on chemical reactions and drug development.[1]

  • Acidic Impurities (e.g., Acetylenedicarboxylic acid, Mono-methyl ester): As acidic impurities, they can catalyze unwanted side reactions, neutralize basic reagents, or affect the stability of acid-labile compounds.[1]

  • Water: Can act as a nucleophile or proton source in moisture-sensitive reactions, potentially leading to side products or reduced yields.[1]

  • Residual Starting Materials/By-products: Unreacted starting materials or synthetic by-products can lead to the formation of adducts with your active pharmaceutical ingredient (API), affecting its purity and stability profile.[1]

Q3: What is the typical purity of commercial DMAD?

A3: Commercial DMAD is available in various purity grades. For instance, some suppliers offer grades with 95% or 99% assay. It is crucial to check the certificate of analysis provided by the supplier for lot-specific purity data.[2] For applications requiring high purity, further purification may be necessary.

Q4: How should I properly store DMAD to minimize degradation?

A4: To minimize degradation, DMAD should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) and refrigerated. Due to its reactivity and potential for hydrolysis, exposure to moisture and atmospheric oxygen should be minimized.[2] DMAD is also a powerful lachrymator and vesicant and should be handled with extreme care.[3]

Troubleshooting Guides

Issue 1: My reaction with DMAD is giving a low yield or unexpected side products.

  • Possible Cause: Reactive impurities in the DMAD are interfering with the reaction. Acidic impurities could be catalyzing decomposition, or nucleophilic impurities could be consuming your starting material.[1]

  • Troubleshooting Steps:

    • Verify DMAD Purity: Run a purity check on your batch of DMAD using TLC, ¹H NMR, or GC-MS (see protocols below).

    • Consider Purification: If significant impurities are detected, consider purifying the DMAD by distillation under reduced pressure.[3] A wash with a mild basic solution, like saturated sodium bicarbonate, can help remove acidic impurities before distillation.[2][3]

    • Use a Stabilizer/Scavenger: If water is the suspected impurity, perform the reaction under anhydrous conditions and consider using molecular sieves.

    • Consult the Workflow: Refer to the troubleshooting diagram below for a systematic approach.

Issue 2: I see unexpected peaks in the ¹H NMR spectrum of my reaction mixture containing DMAD.

  • Possible Cause: The extraneous signals may originate from impurities present in the commercial DMAD.

  • Troubleshooting Steps:

    • Run a Blank Spectrum: Acquire a ¹H NMR spectrum of the DMAD from the same bottle, dissolved in the same deuterated solvent.

    • Identify Impurity Signals: Compare the peaks in the blank spectrum to known chemical shifts of potential impurities (see Table 1). The methyl protons of DMAD typically appear as a singlet around 3.7-3.8 ppm.

    • Quantify Impurities: If necessary, use quantitative NMR (qNMR) to determine the concentration of the detected impurities.[4][5]

Issue 3: TLC analysis of my commercial DMAD shows multiple spots.

  • Possible Cause: The presence of one or more impurities with different polarities than DMAD. A common observation is a lower Rf spot corresponding to a more polar impurity.[2]

  • Troubleshooting Steps:

    • Identify the Impurity: The lower Rf spot is likely a more polar compound, such as the mono-ester or the fully hydrolyzed acetylenedicarboxylic acid.[2]

    • Choose an Appropriate Solvent System: Use a moderately non-polar system (e.g., Ethyl Acetate (B1210297)/Hexane) for better separation. DMAD is relatively non-polar, while its acidic hydrolysis products are quite polar.[2]

    • Confirm with Other Techniques: Use GC-MS or LC-MS to confirm the identity of the impurity.[2][6]

Data Presentation

Table 1: Common Impurities in Commercial DMAD and their Potential Origins

Impurity NameChemical StructurePotential Origin
Acetylenedicarboxylic acidHOOC-C≡C-COOHIncomplete esterification or hydrolysis of DMAD.[2]
Mono-methyl this compoundHOOC-C≡C-COOCH₃Incomplete esterification or partial hydrolysis of DMAD.[2]
MethanolCH₃OHResidual solvent from the esterification process.[3][7]
WaterH₂OAbsorption from the atmosphere; residual from workup.[1]
2,3-Dibromosuccinic acid derivativesVariesResidual starting materials from certain synthetic routes.[8]
Polymeric materials(C₆H₆O₄)nPolymerization of DMAD upon storage or exposure to light/heat.

Table 2: Comparison of Analytical Techniques for DMAD Purity Assessment

TechniquePurposeStrengthsLimitations
¹H NMR Identification & QuantificationProvides structural information; qNMR allows for absolute purity determination without a specific reference standard for the impurity.[4]Lower sensitivity compared to chromatographic techniques; signal overlap can complicate quantification in complex mixtures.[4]
GC-MS Separation & IdentificationHigh sensitivity and separation efficiency for volatile impurities; provides mass fragmentation patterns for identification.[6][9]Requires analyte to be volatile and thermally stable; potential for on-column degradation.[4]
HPLC-UV Separation & QuantificationVersatile for non-volatile and thermally labile compounds; robust for routine purity checks.[4]Requires a chromophore for UV detection; may require derivatization for some impurities.[4]
TLC Rapid Qualitative CheckSimple, fast, and cost-effective for a quick assessment of the number of components.[2]Not quantitative; provides limited information on the identity of impurities.
Experimental Protocols

Protocol 1: Purity Assessment by ¹H NMR Spectroscopy

  • Sample Preparation: Accurately weigh ~10 mg of the DMAD sample into an NMR tube. Add ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃).

  • Acquisition: Acquire a ¹H NMR spectrum on a 400 MHz or higher spectrometer. Use a standard 90° pulse sequence.

  • Data Processing: Process the spectrum with appropriate phasing and baseline correction.

  • Analysis: Integrate the singlet corresponding to the two methyl groups of DMAD (typically ~3.7-3.8 ppm in CDCl₃). Compare the integration of this peak to any other signals present in the spectrum to estimate the relative molar ratio of impurities. For quantitative analysis (qNMR), add a known amount of a certified internal standard.[5]

Protocol 2: Impurity Profiling by Gas Chromatography-Mass Spectrometry (GC-MS)

  • Sample Preparation: Prepare a dilute solution of DMAD (~1 mg/mL) in a volatile solvent like ethyl acetate or dichloromethane.

  • GC Conditions:

    • Column: Use a standard non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Inlet Temperature: 250°C.

    • Oven Program: Start at 50°C, hold for 2 minutes, then ramp at 10°C/min to 280°C and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 35 to 400.

  • Analysis: Identify the main peak corresponding to DMAD. Analyze the mass spectra of any other peaks by comparing them against a spectral library (e.g., NIST) to tentatively identify impurities.[10]

Protocol 3: Rapid Purity Check by Thin-Layer Chromatography (TLC)

  • Plate Preparation: Use a standard silica (B1680970) gel TLC plate (e.g., silica gel 60 F₂₅₄).

  • Spotting: Dissolve a small amount of DMAD in a solvent like dichloromethane. Spot the solution onto the baseline of the TLC plate.

  • Development: Develop the plate in a sealed chamber with a suitable mobile phase, such as 20% ethyl acetate in hexanes.

  • Visualization: Visualize the plate under UV light (254 nm). DMAD is UV active. Alternatively, use a potassium permanganate (B83412) stain.

  • Analysis: A pure sample should ideally show a single spot. The presence of additional spots indicates impurities. The Rf value can help gauge the polarity of the impurities.[2]

Mandatory Visualization

DMAD_Impurity_Workflow Diagram 1. Workflow for Investigating DMAD Purity Issues start Unexpected Experimental Result (e.g., low yield, side products) check_purity Step 1: Assess DMAD Purity (TLC, NMR, GC-MS) start->check_purity is_pure Is DMAD >98% pure? check_purity->is_pure impure DMAD is Impure is_pure->impure No pure DMAD is Pure is_pure->pure Yes identify Step 2: Identify Impurities (NMR, GC-MS) impure->identify purify Step 3: Purify DMAD (e.g., Distillation, Column Chromatography) identify->purify re_run Re-run Experiment with Purified DMAD purify->re_run end_success Problem Resolved re_run->end_success other_factors Investigate Other Reaction Parameters (Reagents, Solvent, Conditions) pure->other_factors end_continue Continue Investigation other_factors->end_continue

Caption: Workflow for Investigating DMAD Purity Issues.

DMAD_Impurity_Origins Diagram 2. Origins of Impurities in Commercial DMAD cluster_synthesis cluster_storage synthesis Synthesis Process incomplete_rxn Incomplete Reaction (e.g., Acetylenedicarboxylic Acid) synthesis->incomplete_rxn side_rxn Side Reactions (e.g., By-products) synthesis->side_rxn reagents Residual Reagents (e.g., Methanol) synthesis->reagents storage Storage & Handling hydrolysis Hydrolysis (from atmospheric moisture) storage->hydrolysis polymerization Polymerization (from heat/light) storage->polymerization dmad Commercial Dimethyl this compound (DMAD) incomplete_rxn->dmad contribute to side_rxn->dmad contribute to reagents->dmad contribute to hydrolysis->dmad contribute to polymerization->dmad contribute to

Caption: Origins of Impurities in Commercial DMAD.

DMAD_Troubleshooting_Tree Diagram 3. Troubleshooting Unexpected Reaction Outcomes with DMAD start Unexpected Reaction Outcome q1 Did you check DMAD purity? start->q1 a1_no Action: Analyze DMAD purity using NMR or GC-MS. q1->a1_no No q2 Are acidic impurities present? q1->q2 Yes a1_no->q2 a2_yes Action: Purify DMAD via distillation after a bicarbonate wash. q2->a2_yes Yes q3 Is water present? q2->q3 No end Re-attempt reaction. If issues persist, check other reagents. a2_yes->end a3_yes Action: Use anhydrous conditions and freshly distilled DMAD. q3->a3_yes Yes q4 Are other organic impurities present? q3->q4 No a3_yes->end a4_yes Action: Purify DMAD via high-vacuum distillation or chromatography. q4->a4_yes Yes q4->end No a4_yes->end

References

Technical Support Center: Workup Procedures for Acetylenedicarboxylate Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with acetylenedicarboxylate reactions.

Frequently Asked Questions (FAQs)

Q1: What are the common quenching agents for reactions involving dimethyl this compound (DMAD) or diethyl this compound (DEAD)?

A1: The choice of quenching agent depends on the specific reaction conditions, particularly the presence of unreacted electrophilic this compound or other reactive species. Common quenching agents include:

  • Water: Can be used for reactions where excess this compound is not a major concern and the product is not water-sensitive.

  • Saturated Aqueous Ammonium (B1175870) Chloride (NH₄Cl): A mild acidic quench suitable for neutralizing basic reaction mixtures and quenching many organometallic reagents.

  • Dilute Aqueous Acid (e.g., 0.1 M HCl): Used to neutralize basic catalysts or byproducts. Caution is advised to avoid hydrolysis of the ester groups on the product.

  • Saturated Aqueous Sodium Bicarbonate (NaHCO₃): A mild basic quench used to neutralize acidic catalysts or byproducts. Washing with sodium bicarbonate solution can also help prevent decomposition of the ester during distillation.[1]

Q2: How can I remove unreacted DMAD or DEAD from my reaction mixture?

A2: Unreacted acetylenedicarboxylates are often removed during the purification step.

  • Column Chromatography: Flash column chromatography on silica (B1680970) gel is a very effective method. A non-polar eluent system (e.g., hexane/ethyl acetate) will typically elute the less polar this compound before the more polar product.

  • Distillation/Evaporation: If the product is non-volatile, unreacted DMAD or DEAD can sometimes be removed under high vacuum, but care must be taken as they are lachrymators and vesicants.[1]

  • Chemical Quenching: In some cases, a nucleophilic scavenger can be added to react with the excess this compound, followed by a standard workup. For example, a small amount of a primary or secondary amine could be added, and the resulting adduct removed by chromatography.

Q3: My Diels-Alder adduct is an oil and won't crystallize. What can I do?

A3: Obtaining a crystalline product can sometimes be challenging. Here are a few strategies to try:

  • Solvent Screening: Attempt crystallization from a variety of solvents or solvent mixtures (e.g., ethyl acetate (B1210297)/hexane, dichloromethane/pentane).

  • Seed Crystals: If a small amount of crystalline material has been obtained previously, use it to seed a supersaturated solution of the oil.

  • Trituration: Stirring the oil with a poor solvent in which the product is only sparingly soluble can sometimes induce crystallization.

  • Purification: The oil may contain impurities that inhibit crystallization. Further purification by column chromatography may be necessary.

Q4: I'm observing hydrolysis of my this compound ester during workup. How can I prevent this?

A4: Ester hydrolysis can be a problem, especially under acidic or basic aqueous conditions.

  • Use Mild Quenching Agents: Opt for neutral or near-neutral quenching conditions, such as using saturated aqueous NH₄Cl instead of strong acids or bases.

  • Minimize Contact Time with Aqueous Layers: Perform extractions quickly and avoid letting the organic layer sit in contact with acidic or basic aqueous solutions for extended periods.

  • Work at Low Temperatures: If possible, perform the aqueous workup at a lower temperature (e.g., in an ice bath) to slow down the rate of hydrolysis.

  • Anhydrous Workup: In some cases, an anhydrous workup may be possible, for example, by filtering the reaction mixture through a pad of silica gel or celite to remove solid byproducts before concentrating the solution.

Troubleshooting Guides

Problem: Emulsion Formation During Extraction

An emulsion is a stable suspension of one liquid in another, which can make layer separation difficult or impossible.

Symptom Possible Cause Solution
A cloudy or milky layer forms at the interface of the organic and aqueous phases that does not separate upon standing.High concentration of polar compounds, presence of surfactants or fine solid particles.1. Add Brine: Add a saturated aqueous solution of NaCl (brine) to the separatory funnel. This increases the ionic strength of the aqueous layer and can help break the emulsion.[2] 2. Gentle Mixing: Instead of vigorous shaking, gently invert the separatory funnel multiple times.[2] 3. Filtration: Filter the entire mixture through a pad of Celite or glass wool.[3] 4. Solvent Addition: Add more of the organic solvent to dilute the organic phase.[3] 5. Centrifugation: If available, centrifuging the mixture can force the layers to separate.
Problem: Difficulty in Removing Amine Byproducts after Michael Addition

Excess amine or amine byproducts can be challenging to remove due to their basicity and potential for water solubility.

Symptom Possible Cause Solution
Product is contaminated with the starting amine or amine-related byproducts after initial workup.Insufficient washing to remove the basic amine.1. Acidic Wash: Wash the organic layer with a dilute aqueous acid solution (e.g., 0.1 M - 1 M HCl). The amine will be protonated to form a water-soluble ammonium salt that will partition into the aqueous layer. Caution: Ensure your product is stable to acidic conditions. 2. Copper Sulfate (B86663) Wash: For primary and secondary amines, washing with an aqueous solution of copper(II) sulfate can be effective. The amine coordinates to the copper, forming a water-soluble complex. 3. Column Chromatography: Use silica gel chromatography. The polar amine will have a lower Rf value and can be separated from the desired product.
Problem: Unexpected Side Reactions

Acetylenedicarboxylates are highly reactive and can participate in various side reactions.

Symptom Possible Cause Solution
TLC or NMR analysis shows the presence of unexpected products.Reaction with solvent, moisture, or decomposition of starting materials or products.1. Ensure Anhydrous Conditions: Use dry solvents and glassware, and run the reaction under an inert atmosphere (e.g., nitrogen or argon). 2. Control Reaction Temperature: Many reactions with acetylenedicarboxylates are exothermic. Maintain the recommended reaction temperature to avoid decomposition or side reactions. 3. Check Reagent Purity: Ensure the purity of the this compound and other reagents before starting the reaction. Older bottles of DMAD or DEAD may contain decomposition products.

Experimental Protocols

General Protocol for a Diels-Alder Reaction with DMAD and Subsequent Workup
  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve the diene in a suitable dry solvent (e.g., toluene, xylene, or dichloromethane).

  • Addition of DMAD: Add dimethyl this compound (DMAD) (typically 1.0-1.2 equivalents) dropwise to the solution at the desired reaction temperature (this can range from room temperature to reflux, depending on the diene's reactivity).

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC), observing the disappearance of the starting materials and the appearance of the product spot.

  • Quenching: Once the reaction is complete, cool the mixture to room temperature. If necessary, quench any unreacted reagents by slowly adding a suitable quenching agent (e.g., water or saturated aqueous NH₄Cl). For many Diels-Alder reactions, a direct workup without a formal quenching step is possible.

  • Extraction: Dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane) and wash with water and then brine.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate).

  • Crystallization: If the product is a solid, further purify by recrystallization from a suitable solvent system.

General Protocol for a Michael Addition of an Amine to DEAD and Subsequent Workup
  • Reaction Setup: In a round-bottom flask, dissolve the amine in a suitable solvent (e.g., THF, ethanol, or dichloromethane).

  • Addition of DEAD: Cool the amine solution in an ice bath and add diethyl this compound (DEAD) (typically 1.0 equivalent) dropwise. The reaction is often exothermic.

  • Reaction Monitoring: Monitor the reaction by TLC until the starting amine is consumed.

  • Quenching: The reaction is often self-quenching if stoichiometric amounts of reagents are used. If excess amine is used, it will need to be removed in the workup.

  • Concentration: Remove the solvent under reduced pressure.

  • Workup to Remove Excess Amine:

    • Dissolve the residue in an organic solvent like ethyl acetate.

    • Wash the organic layer with dilute aqueous HCl to remove the excess amine.

    • Wash with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the product by flash column chromatography on silica gel.

Visualizations

Quenching_Workflow cluster_reaction Reaction Completion cluster_quenching Quenching Strategy cluster_workup Workup & Purification Reaction_Complete Reaction Complete (Monitored by TLC/LC-MS) Decision Reactive Species Present? Reaction_Complete->Decision Quench Add Quenching Agent (e.g., H₂O, aq. NH₄Cl) Slowly at 0 °C Decision->Quench Yes Direct_Workup Proceed to Direct Workup Decision->Direct_Workup No Extraction Aqueous Extraction Quench->Extraction Direct_Workup->Extraction Drying Dry Organic Layer (Na₂SO₄ or MgSO₄) Extraction->Drying Concentration Concentrate in vacuo Drying->Concentration Purification Purification (Chromatography/Crystallization) Concentration->Purification

Caption: General workflow for quenching and working up this compound reactions.

Troubleshooting_Emulsion Start Emulsion Forms During Extraction Step1 Add Saturated Brine (NaCl) Start->Step1 Check1 Emulsion Broken? Step1->Check1 Step2 Gently Swirl Instead of Shaking Check1->Step2 No Success Layers Separated Check1->Success Yes Check2 Emulsion Broken? Step2->Check2 Step3 Filter Through Celite Check2->Step3 No Check2->Success Yes Check3 Emulsion Broken? Step3->Check3 Step4 Add More Organic Solvent Check3->Step4 No Check3->Success Yes Step4->Success Failure Consult Senior Chemist

Caption: Troubleshooting logic for resolving emulsions during workup.

References

Validation & Comparative

A Comparative Guide to the ¹H and ¹³C NMR Analysis of Acetylenedicarboxylate Adducts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The reactivity of acetylenedicarboxylates, such as dimethyl acetylenedicarboxylate (DMAD) and diethyl this compound (DEAD), makes them valuable building blocks in organic synthesis. The resulting adducts, formed through various reactions like Diels-Alder cycloadditions, Michael additions, and multicomponent reactions leading to heterocyclic systems, exhibit diverse structural features. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation and comparative analysis of these complex molecules. This guide provides a comprehensive comparison of ¹H and ¹³C NMR data for a range of this compound adducts, supported by experimental data and detailed protocols.

Data Presentation: Comparative NMR Data of this compound Adducts

The chemical environment of the protons and carbons in the adducts is significantly influenced by the nature of the reacting species and the stereochemistry of the reaction. The following tables summarize the characteristic ¹H and ¹³C NMR chemical shifts for various classes of this compound adducts.

Diels-Alder Adducts

The Diels-Alder reaction of acetylenedicarboxylates with dienes yields substituted cyclohexadiene derivatives. The stereochemistry of the adducts, particularly the endo and exo isomers, can be distinguished by analyzing the coupling constants and the chemical shifts of the bridgehead and olefinic protons.

DieneThis compoundAdduct¹H NMR (δ, ppm)¹³C NMR (δ, ppm)Reference
1,3-CyclohexadieneDimethyl this compoundDimethyl bicyclo[2.2.2]octa-2,5-diene-2,3-dicarboxylate7.20 (m, 2H), 5.66 (m, 2H), 3.80 (s, 6H)163.2 (C=O), 152.9, 143.2, 85.0, 53.1[1]
AnthraceneDimethyl this compoundDimethyl 9,10-dihydro-9,10-ethenoanthracene-11,12-dicarboxylate7.01-7.36 (m, 8H, Ar-H), 4.75 (s, 2H, H-9, H-10), 3.75 (s, 6H, OCH₃)164.5 (C=O), 141.6, 139.0, 126.9, 126.8, 126.7, 125.0, 124.2, 123.6, 122.2, 52.2 (OCH₃), 46.4 (C-9, C-10)[2]
9,10-DimethylanthraceneH₂@C₆₀DMA-H₂@C₆₀ adduct-1.39 (s, H₂ inside C₆₀)Not reported[3]
Michael Adducts

The Michael addition of nucleophiles to acetylenedicarboxylates leads to the formation of functionalized alkenes. The stereochemistry of the resulting double bond (E/Z) is a key feature that can be determined from ¹H NMR coupling constants.

NucleophileThis compoundAdduct (Stereochemistry)¹H NMR (δ, ppm)¹³C NMR (δ, ppm)Reference
DecylamineDimethyl (E)-hex-2-en-4-ynedioate(2E,4E)-Dimethyl 2-(decylamino)hexa-2,4-dienedioate8.23 (dd, J=12.1, 14.9 Hz, 1H), 5.71 (d, J=14.9 Hz, 1H), 5.45 (d, J=12.1 Hz, 1H), 4.98 (t, J=4.9 Hz, 1H), 3.90 (s, 3H), 3.72 (s, 3H), 3.01 (dd, J=6.8, 12.4 Hz, 2H), 1.57-1.66 (m, 2H), 1.27-1.36 (m, 14H), 0.86-0.90 (m, 3H)168.2, 164.3, 142.6, 139.1, 114.9, 101.7, 52.5, 50.8, 43.1, 31.6, 29.3, 29.1, 28.1, 26.9, 22.4, 13.9[4]
IsopropylamineDimethyl (E)-hex-2-en-4-ynedioate(2E,4E)-Dimethyl 2-(isopropylamino)hexa-2,4-dienedioate8.23 (dd, J=12.1, 14.9 Hz, 1H), 5.70 (d, J=14.9 Hz, 1H), 5.47 (d, J=12.1 Hz, 1H), 4.86 (d, J=7.1 Hz, 1H), 3.91 (s, 3H), 3.72 (s, 3H), 3.46-3.57 (m, 1H), 1.21 (d, J=6.3 Hz, 6H)168.3, 164.6, 142.8, 138.1, 114.7, 101.9, 52.7, 51.0, 43.7, 21.7[4]
Pyrrole (B145914) Derivatives

Acetylenedicarboxylates are common precursors for the synthesis of highly substituted pyrroles through multicomponent reactions. The chemical shifts of the pyrrole ring protons and carbons are sensitive to the nature and position of the substituents.

ReactantsAdduct¹H NMR (δ, ppm)¹³C NMR (δ, ppm)Reference
3,3-Diaminoacrylonitrile (B3041283), Phenylacetylene(Z)-2-(Dimethylamino)-5-hydroxy-4-(2-oxo-2-phenylethylidene)-5-phenyl-4,5-dihydro-1H-pyrrole-3-carbonitrile9.24 (br. s, 1H), 7.82 (d, J=8.0 Hz, 2H), 7.59 (d, J=8.0 Hz, 2H), 7.41-7.45 (m, 1H), 7.26-7.36 (m, 5H), 6.65 (s, 1H), 5.78 (br. s, 1H), 3.26 (br. s, 6H)188.9, 169.6, 161.9, 141.4, 139.4, 132.0, 128.8, 128.6, 128.4, 128.3, 124.9, 117.4, 101.4, 92.0, 68.4, 40.2[5]
4-Aroyl-5-aryl-2,3-furandiones, N,N-dialkyl urea1,5-Diethyl-4-(4-methylbenzoyl)-2-oxo-N,N-dipropyl-2,5-dihydro-1H-pyrrole-3-carboxamide8.11-7.17 (m, 8H, aromatic H), 3.34 (q, J=7.5 Hz, 2H, N-CH₂), 3.18 (q, J=7.4 Hz, 2H, N-CH₂), 2.35 (s, 3H, CH₃), 2.31 (s, 3H, CH₃), 1.28 (t, J=7.5 Hz, 3H, CH₃), 1.05 (t, J=7.4 Hz, 3H, CH₃)189.2 (C₆, aroyl), 185.5 (C₃), 161.7 (C₂), 159.3 (C₇), 152.1 (C₅), 143.1, 138.7, 132.9, 132.8, 129.8, 129.4, 129.0, 127.2 (aromatic C), 92.5 (C₄), 42.0 (N-CH₂), 21.7 (CH₃), 13.3 (CH₃)[6]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of synthetic procedures and spectroscopic analyses.

General Synthesis of Diels-Alder Adducts under Microwave Irradiation[1]

A mixture of the diene (1 mmol), dimethyl this compound or diethyl this compound (1 mmol), and AlCl₃ (0.1 mmol) in CH₂Cl₂ (5 mL) is placed in a sealed vessel. The reaction mixture is irradiated in a domestic microwave oven at a power of 160-320 W for 2-5 minutes. After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature, and the solvent is evaporated under reduced pressure. The residue is purified by flash column chromatography on silica (B1680970) gel using an appropriate eluent (e.g., ethyl acetate/hexane) to afford the desired Diels-Alder adduct.

General Procedure for Michael Addition of Amines to Dimethyl (E)-hex-2-en-4-ynedioate[4]

To a solution of dimethyl (E)-hex-2-en-4-ynedioate (1.0 eq) in an appropriate solvent (e.g., THF), the corresponding amine (1.1 eq) is added dropwise at room temperature. The reaction mixture is stirred for a specified time (e.g., 1-4 hours) until the starting material is consumed (monitored by TLC). The solvent is then removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to give the corresponding Michael adduct.

General Procedure for the Synthesis of Pyrrole Derivatives[5]

To a solution of the 3,3-diaminoacrylonitrile derivative (1.0 eq) in dichloromethane (B109758) (DCM), the acetylenic compound (1.0 eq) is added. The reaction mixture is stirred at room temperature for a specified period. After completion of the reaction, the solvent is evaporated, and the resulting solid is washed with a suitable solvent (e.g., diethyl ether) to afford the pure pyrrole derivative.

NMR Spectroscopic Analysis

¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of, for example, 400 MHz for ¹H and 100 MHz for ¹³C.[7][8] Samples are dissolved in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) as an internal standard or the residual solvent peak.[8] Coupling constants (J) are reported in Hertz (Hz). 2D NMR experiments such as COSY, HSQC, and HMBC are often employed for unambiguous signal assignments.[9]

Visualization of Experimental Workflow and Structure-Spectra Relationships

The following diagrams, generated using the DOT language, illustrate the general workflow for the analysis of this compound adducts and the relationship between their structure and NMR spectral features.

experimental_workflow cluster_synthesis Synthesis cluster_analysis Analysis Reactants This compound + Reagent(s) Reaction Reaction (e.g., Diels-Alder, Michael) Reactants->Reaction Purification Purification (e.g., Chromatography) Reaction->Purification Adduct Isolated Adduct Purification->Adduct NMR_Acquisition 1H & 13C NMR Acquisition Adduct->NMR_Acquisition Data_Processing Spectral Processing & Analysis NMR_Acquisition->Data_Processing Structure_Elucidation Structure Elucidation Data_Processing->Structure_Elucidation

Caption: General workflow for the synthesis and NMR analysis of this compound adducts.

structure_spectra_relationship cluster_structure Structural Features cluster_spectra NMR Spectral Parameters Structure Adduct Structure Substituents Stereochemistry (endo/exo, E/Z) Spectra NMR Spectra Chemical Shifts (δ) Coupling Constants (J) Signal Multiplicity Structure:f1->Spectra:f1 influences Structure:f2->Spectra:f2 determines

Caption: Relationship between adduct structure and key NMR spectral parameters.

Conclusion

The ¹H and ¹³C NMR spectroscopic data presented in this guide provide a valuable resource for the characterization and comparison of various this compound adducts. The tabulated data, alongside detailed experimental protocols, offer a practical framework for researchers in the fields of organic synthesis and drug development. The analysis of chemical shifts and coupling constants remains a powerful, non-destructive method for elucidating the complex three-dimensional structures of these versatile compounds, thereby facilitating the design and synthesis of new molecules with desired properties. The provided visualizations further aid in understanding the overall workflow and the fundamental principles connecting molecular structure to NMR spectral output.

References

A Comparative Guide to Acetylenedicarboxylate and Maleic Anhydride as Dienophiles in Diels-Alder Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Diels-Alder reaction, a cornerstone of modern organic synthesis for the formation of six-membered rings, relies on the efficient pairing of a conjugated diene with a dienophile. The choice of dienophile is critical to the reaction's success, influencing reaction rates, yields, and the stereochemical outcome of the cycloadduct. This guide provides an objective comparison of two highly effective dienophiles: dialkyl acetylenedicarboxylates (represented by dimethyl acetylenedicarboxylate, DMAD) and maleic anhydride (B1165640). This analysis is supported by experimental data to aid researchers in selecting the optimal dienophile for their synthetic strategies.

Performance Comparison

Both maleic anhydride and dialkyl acetylenedicarboxylates are excellent dienophiles due to the presence of electron-withdrawing groups that activate the π-system for [4+2] cycloaddition. However, they exhibit notable differences in reactivity, stereoselectivity, and experimental handling.

Maleic Anhydride: As a cyclic dienophile, maleic anhydride is conformationally locked in a reactive s-cis-like geometry, which contributes to its high reactivity.[1] The two electron-withdrawing carbonyl groups significantly lower the energy of the LUMO (Lowest Unoccupied Molecular Orbital), facilitating the interaction with the diene's HOMO (Highest Occupied Molecular Orbital).[1] Diels-Alder reactions involving maleic anhydride are often rapid, sometimes proceeding readily at room temperature, and are known for their high stereoselectivity, typically favoring the endo adduct due to secondary orbital interactions.[1]

Dialkyl Acetylenedicarboxylates (e.g., DMAD): These acetylenic dienophiles are also highly reactive due to the two conjugating ester groups.[2] Their linear geometry eliminates the considerations of cis or trans isomerism in the dienophile itself. The resulting cycloadducts are cyclohexadienes, which can be valuable for further functionalization. Reactions with DMAD can be extremely vigorous, especially with reactive dienes like cyclopentadiene.[3]

Quantitative Data Summary

The following table summarizes key quantitative data for Diels-Alder reactions involving maleic anhydride and dimethyl this compound (DMAD) with various dienes. Direct comparison of rate constants is most effective when the diene and reaction conditions are identical.

DienophileDieneSolventTemperature (°C)Rate Constant (k)Yield (%)StereoselectivityReference
Maleic Anhydride AnthraceneChloroform25.20.0706 L mol⁻¹ s⁻¹--[4]
IsopreneSupercritical CO₂6017.0 ± 1.3 hr⁻¹ (mole fraction units)--[5]
Furan (B31954)Diethyl ether351.1 x 10⁻⁴ kg mol⁻¹ s⁻¹-Predominantly exo (thermodynamic)[6]
CyclopentadieneEthyl Acetate (B1210297)/Hexane (B92381)Room Temp-High (qualitative)Predominantly endo (kinetic)[1]
Dimethyl this compound (DMAD) CyclopentadieneDioxane201.1 x 10⁻³ M⁻¹s⁻¹-Not applicable[5]
FuranDichloromethane (B109758)Microwave (600W)-95Not applicable[7]
1,3-CyclohexadieneDichloromethaneMicrowave (600W)-95Not applicable[7]
AnthraceneDichloromethaneMicrowave (600W)-90Not applicable[7]

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate reproducibility.

Diels-Alder Reaction of Maleic Anhydride with Furan

This protocol is adapted from procedures for the synthesis of furan-maleic anhydride adducts.[8]

Materials:

Procedure:

  • Dissolve 400 mg of maleic anhydride in 2 mL of ethyl acetate in a vial.

  • Add 0.4 mL of furan to the solution.

  • Seal the vial and place it in a refrigerator to allow for crystallization.

  • After crystallization, remove the excess liquid solvent via pipette.

  • Recrystallize the solid product by dissolving it in a minimal amount of acetone and then adding hexane until the solution becomes cloudy.

  • Allow the product to recrystallize.

  • Isolate the purified crystals by removing the solvent.

Under these conditions, allowing the reaction to proceed for an extended period will favor the formation of the more thermodynamically stable exo product.[8]

Microwave-Assisted Diels-Alder Reaction of Dimethyl this compound (DMAD) with Furan

This protocol is based on a microwave-assisted synthesis methodology.[7]

Materials:

  • Dimethyl this compound (DMAD) (0.37 g, 3.0 mmol)

  • Furan (0.20 g, 3.0 mmol)

  • Aluminum chloride (AlCl₃) (0.026 g, 0.2 mmol)

  • Dichloromethane (CH₂Cl₂) (1 mL)

  • Silica (B1680970) gel for column chromatography

  • Ethyl acetate/hexane mixture (1:3)

Procedure:

  • In a suitable microwave reactor vessel, combine DMAD (0.37 g), furan (0.20 g), and AlCl₃ (0.026 g).

  • Add 1 mL of dichloromethane to the mixture.

  • Place the reaction mixture in a domestic microwave oven and irradiate at 600 W for 100 seconds.

  • After the reaction, purify the crude product by flash column chromatography on silica gel using an ethyl acetate/hexane (1:3) mixture as the eluent.

  • The product is a yellowish oil, identified as dimethyl 7-oxabicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylate.[7] The reported yield is 95%.[7]

Reaction Mechanism and Stereochemistry

The Diels-Alder reaction is a concerted, pericyclic reaction that proceeds through a cyclic transition state.[9] The stereochemistry of the dienophile is retained in the product.[10]

Diels_Alder_Mechanism cluster_reactants Reactants cluster_transition_state Transition State cluster_product Product Diene Diene (s-cis conformation) TS Cyclic Transition State (Concerted bond formation) Diene->TS [4π] Dienophile Dienophile (e.g., Maleic Anhydride or DMAD) Dienophile->TS [2π] Product Cycloadduct (Six-membered ring) TS->Product Cycloaddition

A generalized workflow of the Diels-Alder reaction.

In the case of maleic anhydride reacting with a cyclic diene like cyclopentadiene, two diastereomeric products, endo and exo, are possible. The endo product is typically favored under kinetic control due to favorable secondary orbital interactions between the π-system of the diene and the carbonyl groups of the dienophile in the transition state.[11] However, the exo product is often the thermodynamically more stable isomer.[6] For this compound dienophiles, the resulting cyclohexadiene does not present endo/exo isomerism in the same way, as the substituents on the former triple bond lie in the plane of the newly formed double bond.

Stereoselectivity cluster_pathways Reaction Pathways cluster_products Products Reactants Cyclopentadiene + Maleic Anhydride Endo_TS Endo Transition State (Kinetic Control) Reactants->Endo_TS Lower Activation Energy Exo_TS Exo Transition State (Thermodynamic Control) Reactants->Exo_TS Higher Activation Energy Endo_Product Endo Adduct (Major product at lower temp.) Endo_TS->Endo_Product Exo_Product Exo Adduct (Major product at higher temp.) Exo_TS->Exo_Product Endo_Product->Exo_Product Equilibration (at higher temp.)

Kinetic vs. Thermodynamic control in the Diels-Alder reaction.

Conclusion

Both maleic anhydride and dialkyl acetylenedicarboxylates are highly effective dienophiles for Diels-Alder reactions.

  • Maleic anhydride is an excellent choice for rapid, stereoselective cycloadditions, often proceeding under mild conditions and favoring the endo product. Its solid nature and high reactivity make it convenient for many applications.

  • Dialkyl acetylenedicarboxylates are powerful dienophiles for creating cyclohexadiene products, which can serve as versatile synthetic intermediates. While their reactions can be highly exothermic, techniques like microwave-assisted synthesis can provide rapid and high-yielding transformations.

The selection between these two classes of dienophiles will ultimately depend on the specific target molecule, desired stereochemistry, and the available experimental setup. For constructing bicyclic systems with defined endo/exo stereochemistry, maleic anhydride is a well-established and reliable option. For accessing cyclohexadiene systems for further elaboration, dialkyl acetylenedicarboxylates are superior.

References

A Comparative Guide to Enantioselective Synthesis Using Chiral Acetylenedicarboxylate Esters and Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of stereocenters into molecular scaffolds is a cornerstone of modern organic synthesis, particularly in the development of pharmaceuticals and other bioactive molecules. Acetylenedicarboxylate esters are potent dienophiles in cycloaddition reactions, offering a direct route to highly functionalized cyclic systems. This guide provides a comparative analysis of two primary strategies for achieving enantioselectivity in these reactions: the use of chiral this compound esters and the more contemporary approach of employing chiral catalysts with achiral this compound esters.

Overview of Strategies

Two principal methodologies have been explored for inducing chirality in cycloaddition reactions involving this compound esters:

  • Chiral Auxiliary Approach: This classic strategy involves covalently attaching a chiral auxiliary to the this compound moiety. The inherent chirality of the auxiliary directs the stereochemical outcome of the cycloaddition reaction.

  • Chiral Catalysis Approach: A more modern and atom-economical alternative utilizes a chiral catalyst to control the enantioselectivity of the reaction between an achiral this compound ester and a diene.

This guide will demonstrate that while the chiral auxiliary approach is a valid strategy, the use of chiral catalysts, particularly Rh(I) complexes, offers significantly higher enantioselectivity and yields in the asymmetric synthesis of chiral cyclohexadienes.

Performance Comparison: Chiral Esters vs. Chiral Catalysis

Experimental data reveals a stark contrast in the efficacy of these two approaches. The use of chiral this compound esters, such as bis(methyl (S)-lactyl) this compound, in Diels-Alder reactions has been reported to provide only moderate asymmetric induction.[1] In contrast, the Rh(I)-catalyzed enantioselective [4+2] cycloaddition of 1,3-dienes with simple dialkyl acetylenedicarboxylates consistently delivers excellent yields and exceptional enantioselectivity.[2][3][4]

Table 1: Enantioselective Cycloaddition of 1,3-Dienes with Dialkyl Acetylenedicarboxylates using a Rh(I)-Chiral Phosphoramidite (B1245037) Catalyst
DieneDialkyl this compoundYield (%)ee (%)
1,3-ButadieneDimethyl this compound9298
IsopreneDimethyl this compound9599
2,3-Dimethyl-1,3-butadieneDimethyl this compound96>99
(E)-1,3-PentadieneDiethyl this compound8597
CyclopentadieneDibenzyl this compound9095

Data summarized from Bao, R. L.-Y., et al. (2020). Organic & Biomolecular Chemistry, 18(15), 2956-2961.[2][3][4]

As the data in Table 1 illustrates, the Rh(I)-catalyzed system provides a highly effective and versatile method for the synthesis of a variety of chiral cyclohexa-1,4-dienes with consistently high enantiomeric excesses. The scalability of this method has also been demonstrated, with a 10g scale reaction affording the product in 92% yield and 99% ee, highlighting its potential for practical applications.[3]

In contrast, specific quantitative data for a range of substrates using chiral this compound esters is less prevalent in the literature, with descriptions often limited to "moderate" asymmetric induction. One study noted a solvent-induced reversal of asymmetric induction, suggesting that the stereochemical outcome can be highly sensitive to reaction conditions and may not be broadly predictable.[1]

Experimental Protocols

Synthesis of Chiral this compound Esters

A general and efficient method for the synthesis of chiral this compound esters, particularly those that are challenging to prepare by direct esterification, involves a two-step process starting from dibromofumaryl chloride.

Step 1: Esterification of Dibromofumaryl Chloride Dibromofumaryl chloride is treated with the desired chiral alcohol in the presence of a base (e.g., pyridine (B92270) or triethylamine) in an inert solvent (e.g., dichloromethane) at low temperature (e.g., 0 °C) to afford the corresponding dibromofumarate ester.

Step 2: 2,3-Dibromo Elimination The resulting dibromofumarate ester is then subjected to a dehalogenation reaction, typically using a reducing agent such as activated zinc dust or sodium iodide in a suitable solvent (e.g., THF or acetone), to yield the chiral this compound ester.

General Procedure for Rh(I)-Catalyzed Enantioselective [4+2] Cycloaddition

The following is a representative experimental protocol for the highly enantioselective Rh(I)-catalyzed cycloaddition of a 1,3-diene with a dialkyl this compound.

Materials:

  • [Rh(cod)Cl]₂ (cod = 1,5-cyclooctadiene)

  • Chiral phosphoramidite ligand (e.g., (R)-MONOPHOSTM)

  • 1,3-Diene

  • Dialkyl this compound

  • Anhydrous solvent (e.g., dichloromethane (B109758) or toluene)

Procedure:

  • In a flame-dried Schlenk tube under an inert atmosphere (e.g., argon), [Rh(cod)Cl]₂ and the chiral phosphoramidite ligand are dissolved in the anhydrous solvent.

  • The solution is stirred at room temperature for a specified time to allow for the formation of the active catalyst complex.

  • The 1,3-diene is then added to the reaction mixture.

  • The dialkyl this compound is subsequently added, and the reaction is stirred at the desired temperature until completion (monitored by TLC or GC-MS).

  • Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica (B1680970) gel to afford the enantiomerically enriched cyclohexa-1,4-diene.

Visualizing the Methodologies

To further clarify the discussed synthetic strategies, the following diagrams illustrate the logical workflow of each approach.

Chiral_Ester_Approach cluster_synthesis Synthesis of Chiral Dienophile cluster_cycloaddition Asymmetric Cycloaddition start Dibromofumaryl Chloride esterification Esterification start->esterification chiral_alcohol Chiral Alcohol chiral_alcohol->esterification dibromo_ester Dibromofumarate Ester esterification->dibromo_ester elimination Elimination dibromo_ester->elimination chiral_ester Chiral this compound Ester elimination->chiral_ester diene Diene cycloaddition Diels-Alder Reaction diene->cycloaddition product Enantioenriched Cycloadduct

Caption: Workflow for the chiral auxiliary approach.

Chiral_Catalysis_Approach cluster_catalyst_formation In Situ Catalyst Formation cluster_cycloaddition Catalytic Asymmetric Cycloaddition rh_precatalyst Rh(I) Precatalyst active_catalyst Chiral Rh(I) Catalyst rh_precatalyst->active_catalyst chiral_ligand Chiral Ligand chiral_ligand->active_catalyst cycloaddition Catalytic [4+2] Cycloaddition diene Diene diene->cycloaddition achiral_ester Achiral this compound Ester achiral_ester->cycloaddition product Enantioenriched Cycloadduct

Caption: Workflow for the chiral catalysis approach.

Conclusion

For researchers and professionals in drug development and synthetic chemistry, the choice of strategy for enantioselective synthesis is critical for efficiency and efficacy. While the use of chiral this compound esters represents a foundational approach to asymmetric cycloadditions, the evidence strongly supports the superiority of chiral catalysis. Specifically, the Rh(I)-phosphoramidite catalyzed [4+2] cycloaddition of simple dialkyl acetylenedicarboxylates with 1,3-dienes offers a more robust, versatile, and highly enantioselective route to valuable chiral building blocks. This catalytic method not only provides outstanding stereocontrol but also demonstrates greater potential for scalability, making it the recommended approach for the efficient synthesis of enantioenriched cyclic compounds.

References

A Tale of Two Pathways: Kinetic vs. Thermodynamic Control in Acetylenedicarboxylate Cycloadditions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the factors that govern product distribution in a chemical reaction is paramount. In the realm of cycloaddition reactions, the competition between kinetic and thermodynamic control often dictates the final outcome. This guide provides a comparative analysis of these competing pathways, focusing on the well-studied Diels-Alder reaction between furan (B31954) and dimethyl acetylenedicarboxylate (DMAD), supported by experimental data and detailed protocols.

In many chemical transformations, the journey from reactants to products is not always a straightforward path. Often, multiple products can be formed, and the predominant species is determined by the reaction conditions. Under kinetic control , the major product is the one that forms the fastest, meaning it has the lowest activation energy. Conversely, under thermodynamic control , the most stable product, with the lowest overall Gibbs free energy, will be the favored outcome. The selection between these pathways is critically influenced by factors such as temperature and reaction time.

The Diels-Alder reaction, a cornerstone of organic synthesis, frequently showcases this dichotomy, yielding diastereomeric endo and exo adducts. While the endo product is often formed more rapidly due to favorable secondary orbital interactions in the transition state (the kinetic product), the exo product is typically more sterically favored and thus more stable (the thermodynamic product). The reversibility of the Diels-Alder reaction, particularly with dienes like furan that can readily undergo a retro-Diels-Alder reaction, is the key to accessing the thermodynamic product. At elevated temperatures, the initially formed kinetic product can revert to the starting materials, allowing for the gradual accumulation of the more stable thermodynamic product.

The Diels-Alder Reaction of Furan and Dimethyl this compound (DMAD): A Case Study

The cycloaddition of furan with the activated alkyne, dimethyl this compound (DMAD), serves as an excellent model system to explore the principles of kinetic versus thermodynamic control. While this reaction yields a single initial adduct due to the symmetry of DMAD, subsequent reactions and the influence of temperature on the initial cycloaddition's reversibility are critical. For the analogous and well-documented reaction between furan and maleic anhydride (B1165640), the principles of kinetic and thermodynamic control are clearly illustrated by the formation of distinct endo and exo products.[1] The endo adduct is the kinetically favored product, forming more rapidly at lower temperatures. However, due to steric hindrance, it is less stable than the exo adduct. At higher temperatures, the retro-Diels-Alder reaction becomes significant, allowing the system to reach equilibrium and favoring the formation of the more stable exo product.

Quantitative Analysis of Product Distribution

While specific quantitative data for the furan/DMAD system under varying conditions is dispersed throughout the literature, the general trend observed in furan Diels-Alder reactions provides a clear picture. The following table illustrates the expected product distribution based on the principles of kinetic and thermodynamic control, using the furan/maleimide (B117702) reaction as a well-characterized analogue.[2][3]

Reaction Condition Temperature Reaction Time Major Product Product Ratio (endo:exo) Governing Principle
Kinetic Control Low (e.g., Room Temp)Shortendo-adductFavors endoRate of Formation
Thermodynamic Control High (e.g., Reflux)Longexo-adductFavors exoProduct Stability

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon scientific findings. Below are generalized protocols for achieving kinetic and thermodynamic control in the Diels-Alder reaction of furan with a dienophile, which can be adapted for dimethyl this compound.

Kinetic Control Protocol (Favoring the endo Adduct)

Objective: To synthesize the kinetically favored endo-adduct by performing the reaction at a low temperature for a short duration.

Materials:

  • Furan (freshly distilled)

  • Dienophile (e.g., maleic anhydride or dimethyl this compound)

  • Anhydrous diethyl ether (or other suitable low-boiling solvent)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • In a clean, dry round-bottom flask, dissolve the dienophile (1.0 eq) in a minimal amount of cold, anhydrous diethyl ether.

  • Cool the solution to 0 °C in an ice bath with continuous stirring.

  • Slowly add freshly distilled furan (1.1 eq) to the cooled solution.

  • Allow the reaction to stir at 0 °C for 1-2 hours. The product may precipitate out of the solution.

  • Collect the solid product by vacuum filtration and wash with a small amount of cold diethyl ether.

  • Dry the product under vacuum to remove residual solvent.

  • Analyze the product mixture promptly by ¹H NMR spectroscopy to determine the endo:exo ratio.

Thermodynamic Control Protocol (Favoring the exo Adduct)

Objective: To synthesize the thermodynamically favored exo-adduct by allowing the reaction to reach equilibrium at an elevated temperature.

Materials:

  • Furan (freshly distilled)

  • Dienophile (e.g., maleic anhydride or dimethyl this compound)

  • Toluene (or other suitable high-boiling solvent)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve the dienophile (1.0 eq) in toluene.

  • Add freshly distilled furan (1.1 eq) to the solution.

  • Heat the reaction mixture to reflux (approximately 110 °C for toluene) and maintain reflux for several hours (e.g., 12-24 hours) to ensure the reaction reaches equilibrium.

  • Allow the reaction mixture to cool to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by recrystallization or column chromatography.

  • Analyze the product mixture by ¹H NMR spectroscopy to determine the endo:exo ratio.

Visualizing Reaction Pathways

The energetic relationship between the kinetic and thermodynamic products can be visualized using a reaction coordinate diagram.

G cluster_0 Reactants Reactants TS_endo TS (endo) Reactants->TS_endo ΔG‡ (endo) (lower) TS_exo TS (exo) Reactants->TS_exo ΔG‡ (exo) (higher) P_endo Kinetic Product (endo) TS_endo->P_endo P_endo->Reactants Reversible P_exo Thermodynamic Product (exo) TS_exo->P_exo P_exo->Reactants Reversible

Caption: Reaction coordinate diagram illustrating kinetic vs. thermodynamic control.

The diagram above illustrates that the kinetic product has a lower activation energy (ΔG‡), leading to a faster rate of formation. However, the thermodynamic product has a lower overall Gibbs free energy, making it more stable. The reversibility of the reaction allows the system to eventually favor the formation of the most stable product.

The experimental workflow for determining the dominant product under different conditions can be summarized as follows:

G cluster_kinetic Kinetic Control cluster_thermodynamic Thermodynamic Control k_start Mix Furan and Dienophile k_cond Low Temperature (e.g., 0°C) k_start->k_cond k_time Short Reaction Time (e.g., 1-2 h) k_cond->k_time k_iso Isolate Product k_time->k_iso k_anal Analyze Product Ratio (¹H NMR) k_iso->k_anal t_start Mix Furan and Dienophile t_cond High Temperature (e.g., Reflux) t_start->t_cond t_time Long Reaction Time (e.g., 12-24 h) t_cond->t_time t_iso Isolate & Purify Product t_time->t_iso t_anal Analyze Product Ratio (¹H NMR) t_iso->t_anal

Caption: Experimental workflow for kinetic vs. thermodynamic product synthesis.

References

Computational Investigations into the Reaction Mechanisms of Acetylenedicarboxylates: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The reactivity of dialkyl acetylenedicarboxylates, particularly dimethyl acetylenedicarboxylate (DMAD), has been a subject of extensive computational study to elucidate complex reaction mechanisms. These theoretical investigations, primarily leveraging Density Functional Theory (DFT), provide critical insights into the formation of diverse heterocyclic compounds and other valuable organic structures. This guide compares key findings from various computational studies, offering a clear overview of competing reaction pathways and the factors that govern them.

Data Presentation: Comparative Energetics of this compound Reactions

The following table summarizes quantitative data from several computational studies, focusing on the calculated activation and reaction energies for different mechanistic pathways involving acetylenedicarboxylates. This allows for a direct comparison of the thermodynamic and kinetic favorability of various reactions.

ReactantsReaction TypeMechanismComputational MethodActivation Energy (kcal/mol)Reaction Energy (kcal/mol)Reference
1,3-Butadiene + DMADCycloadditionConcertedB3LYP/6-31G24.1-41.9[1]
(E)-1,3-Pentadiene + DMADCycloadditionConcertedB3LYP/6-31G22.7-44.1[1]
(Z)-1,3-Pentadiene + DMADCycloadditionStepwiseB3LYP/6-31G28.5-41.1[1]
4-Methyl-1,3-pentadiene + DMADCycloadditionStepwiseB3LYP/6-31G26.6-44.2[1]
Thiourea (B124793) + DMADAddition-CyclizationStepwiseB3LYP/6-311++G(2d,2p)Not explicitly statedNot explicitly stated[2]
1,2-Diamino-4-phenylimidazole + DMADCyclizationStepwiseB3LYP/6-311++G(d, p)23.3 (for σ-complex)Not explicitly stated[3]
Triphenylphosphine (B44618) + DMAD + 2-MercaptothiazolineMulti-component ReactionStepwiseB3LYP/6-311++g(d,p)Rate-determining first stepNot explicitly stated[4]
β-Naphthol + DMAD (PPh₃ catalyzed)Oxa-Michael AdditionStepwise Proton TransferB3LYP/6-31+G(d)27.14 (Activation Free Energy)Not explicitly stated[5]
β-Naphthol + DMAD (NHC catalyzed)Oxa-Michael AdditionStepwise Proton TransferB3LYP/6-31+G(d)2.08 (Activation Free Energy)Not explicitly stated[5]

Experimental and Computational Protocols

The insights presented in this guide are derived from sophisticated computational methodologies. Understanding these protocols is crucial for evaluating and comparing the validity and accuracy of the findings.

Density Functional Theory (DFT) Calculations

A common approach in these studies is the use of Density Functional Theory (DFT) to model the electronic structure and energetics of the reacting systems. Key components of these calculations include:

  • Functionals: The B3LYP functional is frequently employed, which is a hybrid functional that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional.[2][3][4]

  • Basis Sets: A variety of basis sets are used to describe the atomic orbitals. Common choices include Pople-style basis sets such as 6-31G* and 6-311++G(d,p).[1][2] The inclusion of polarization (e.g., d,p) and diffuse functions (e.g., ++) is important for accurately describing the electronic distribution, especially in transition states and anionic species.

  • Solvent Effects: To model reactions in solution, a Polarizable Continuum Model (PCM) is often used.[3][6] This approach approximates the solvent as a continuous dielectric medium, accounting for its bulk electrostatic effects on the solute.

  • Geometry Optimization and Frequency Analysis: The geometries of reactants, intermediates, transition states, and products are fully optimized to find the minimum energy structures. Vibrational frequency calculations are then performed to characterize these stationary points. A transition state is confirmed by the presence of a single imaginary frequency corresponding to the reaction coordinate.

Reaction Pathway Analysis

Computational studies investigate reaction mechanisms by mapping out the potential energy surface. This involves:

  • Locating Transition States (TS): Identifying the highest energy point along the reaction coordinate that connects reactants and products.

  • Intrinsic Reaction Coordinate (IRC) Calculations: These calculations trace the minimum energy path from a transition state down to the corresponding reactants and products, confirming the connectivity of the reaction pathway.

  • Analysis of Electronic Properties: Methods like Natural Bond Orbital (NBO) analysis are used to understand charge distribution and orbital interactions throughout the reaction.[4]

Visualizing Reaction Mechanisms

The following diagrams illustrate key mechanistic concepts frequently encountered in the computational study of this compound reactions.

G cluster_0 Concerted vs. Stepwise Cycloaddition cluster_1 cluster_2 R Reactants (e.g., Butadiene + DMAD) TS_C Asynchronous Transition State R->TS_C Single Step TS1_S TS1 R->TS1_S Step 1 (C-C bond formation) P Cycloadduct TS_C->P I Zwitterionic Intermediate TS2_S TS2 I->TS2_S Step 2 (Ring closure) TS1_S->I TS2_S->P

Caption: Competing concerted and stepwise pathways in a cycloaddition reaction.

G cluster_0 Nucleophilic Addition-Cyclization Workflow Reactants Nucleophile (e.g., Thiourea) + Dialkyl this compound TS1 Transition State 1 (Nucleophilic Attack) Reactants->TS1 Intermediate1 Michael Adduct (Intermediate) TS1->Intermediate1 TS2 Transition State 2 (Intramolecular Cyclization) Intermediate1->TS2 Product Cyclized Product (e.g., Thiazole derivative) TS2->Product Tautomerization Proton Transfer (Tautomerization) Product->Tautomerization FinalProduct Final Tautomer Tautomerization->FinalProduct

Caption: Generalized workflow for a nucleophilic addition-cyclization reaction.

Discussion and Conclusion

Computational studies consistently demonstrate that the reaction mechanisms of acetylenedicarboxylates are highly dependent on the nature of the reactants and reaction conditions.

  • Cycloaddition Reactions: In reactions with dienes, a fine balance often exists between concerted and stepwise polar mechanisms.[6] The substitution pattern on the diene plays a crucial role; electron-releasing groups tend to favor the stepwise pathway by stabilizing a polar intermediate.[7][8] Furthermore, the conformation of the this compound itself can influence the preferred mechanism.[6]

  • Nucleophilic Additions: Reactions involving nucleophiles like thiourea or diaminoimidazoles typically proceed through a stepwise mechanism.[2][3] The initial step is a nucleophilic attack on one of the sp-hybridized carbons of the acetylene, forming a Michael adduct.[3] This intermediate then undergoes an intramolecular cyclization to yield the final heterocyclic product. The energetics of these steps, including the potential for subsequent proton transfers and tautomerization, can be effectively mapped out computationally.[2]

  • Catalyzed Reactions: Theoretical calculations are invaluable for comparing the efficacy of different catalysts. For instance, in the oxa-Michael addition of phenols to DMAD, computational results show a dramatically lower activation free energy barrier for an N-heterocyclic carbene (NHC) catalyzed reaction compared to a triphenylphosphine (PPh₃) catalyzed one, explaining the observed differences in experimental reactivity.[5]

References

A Comparative Guide to the X-ray Crystallographic Analysis of Acetylenedicarboxylate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The acetylenedicarboxylate (ADC) dianion, with its rigid, linear C₄ backbone, is a fundamental building block in crystal engineering and the development of coordination polymers and metal-organic frameworks (MOFs). Its ability to adopt various coordination modes allows for the construction of diverse and functional supramolecular architectures. This guide provides a comparative overview of the X-ray crystallographic data for several key this compound derivatives, details common experimental protocols for their analysis, and visualizes the analytical workflow and structural diversity.

Comparative Crystallographic Data

The structural parameters of this compound derivatives are highly dependent on the coordinated metal cation, the presence of solvent molecules, and the resulting crystal packing. Below is a summary of the crystallographic data for a series of metal-ADC complexes.

CompoundChemical FormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)α (°)β (°)γ (°)ZRef.
Strontium this compoundSr(C₄O₄)TetragonalI4₁/amd7.155(1)7.155(1)11.088(3)9090904
Magnesium this compound DihydrateMg(C₄O₄)(H₂O)₂OrthorhombicPbca6.702(2)13.921(3)7.545(2)9090904[1]
Potassium this compound MonohydrateK₂(C₄O₄)(H₂O)MonoclinicP2₁/n8.650(3)10.979(3)7.514(2)90114.28(2)904[2]
Cobalt(II) this compound Hexahydrate[Co(C₄O₄)(H₂O)₄]·2H₂OMonoclinicP2₁/c6.643(1)10.598(2)8.309(2)90110.15(2)902[3]

Note: The data for the Mg, K, and Co compounds are based on CSD refcodes GUWWOL, XADRUQ, and MACGEY respectively, as cited in the literature[1][3][2]. Unit cell parameters can vary slightly based on the specific experimental conditions (e.g., temperature).

Experimental Protocols

The successful crystallographic analysis of this compound derivatives hinges on the careful execution of crystallization and data collection protocols.

Single crystals suitable for X-ray diffraction are typically obtained through slow crystallization techniques. The choice of method depends on the solubility and stability of the target compound.

  • Slow Evaporation: A common method involves dissolving the metal salt and acetylenedicarboxylic acid (H₂ADC) or a salt thereof (e.g., K₂ADC) in a suitable solvent, often water or a mixed aqueous solution. The resulting solution is left undisturbed in a partially covered vessel, allowing the solvent to evaporate slowly over several days to weeks, promoting the formation of well-ordered crystals. This method was used to obtain single crystals of cobalt(II) this compound hexahydrate[3].

  • Slow Diffusion / Gel Crystallization: This technique is particularly effective for compounds with lower solubility. One approach involves creating a phase boundary between two solutions. For instance, single crystals of strontium this compound, [Sr(ADC)], were grown at the interface of an aqueous silica (B1680970) gel containing H₂ADC and an aqueous solution of SrCl₂[3]. This method controls the rate of reagent mixing, facilitating slow crystal growth.

  • Mechanochemical Synthesis: For compounds that may be thermally sensitive or difficult to crystallize from solution, mechanochemical synthesis offers a solvent-free alternative. This involves grinding the solid reactants, such as Mg(CH₃COO)₂·4H₂O and H₂ADC, together in a mortar and pestle. While this often yields microcrystalline powder suitable for powder X-ray diffraction (PXRD), it is a crucial method for obtaining materials that are otherwise inaccessible[3].

Once suitable single crystals are obtained, they are subjected to X-ray diffraction analysis to determine their three-dimensional structure.

  • Crystal Mounting: A well-formed single crystal (typically 0.1-0.3 mm in each dimension) is selected under a microscope and mounted on a goniometer head using a cryo-loop or a glass fiber with a minimal amount of cryo-protectant oil.

  • Data Collection: The mounted crystal is placed on a single-crystal X-ray diffractometer equipped with a radiation source (e.g., Mo Kα, λ = 0.71073 Å) and a detector (e.g., CCD). The crystal is often cooled to a low temperature (e.g., 100-150 K) using a cryostream to minimize thermal vibrations and improve the quality of the diffraction data. A series of diffraction images are collected as the crystal is rotated through various angles.

  • Data Processing: The collected diffraction data are processed to determine the unit cell parameters, crystal system, and space group. The intensities of the diffraction spots are integrated and corrected for various experimental factors (e.g., Lorentz and polarization effects).

  • Structure Solution and Refinement: The phase problem is solved using direct methods or Patterson methods to generate an initial electron density map and a preliminary structural model. This model is then refined against the experimental data using full-matrix least-squares techniques. In the final stages of refinement, hydrogen atoms are typically located in the difference Fourier map and refined isotropically, while non-hydrogen atoms are refined anisotropically. The final refined structure is evaluated based on parameters such as the R-factor, goodness-of-fit (GooF), and residual electron density.

Visualizations

The process of determining the crystal structure of an this compound derivative follows a logical progression from chemical synthesis to final data analysis and deposition.

experimental_workflow synthesis Synthesis of Metal-ADC Complex crystallization Crystallization (e.g., Slow Evaporation, Diffusion) synthesis->crystallization crystal_selection Single Crystal Selection & Mounting crystallization->crystal_selection data_collection X-ray Data Collection (Diffractometer) crystal_selection->data_collection data_processing Data Processing (Unit Cell, Integration) data_collection->data_processing structure_solution Structure Solution (Direct Methods) data_processing->structure_solution structure_refinement Structure Refinement (Least-Squares) structure_solution->structure_refinement validation Validation & Analysis (Bond Lengths, Angles) structure_refinement->validation deposition Deposition (e.g., CSD) validation->deposition

General workflow for the X-ray crystallographic analysis of this compound derivatives.

The ADC ligand's versatility is evident in its diverse coordination modes observed in different crystal structures. The carboxylate groups can coordinate to metal centers in several ways, leading to structures of varying dimensionality from 1D chains to complex 3D frameworks[3].

coordination_modes ADC This compound (ADC) Ligand mode1 Monodentate ADC->mode1 mode2 Bidentate (Chelating) ADC->mode2 mode3 Bidentate (Bridging) ADC->mode3 mode4 Complex Bridging (e.g., μ₃-η¹:η²:η¹) ADC->mode4 ex1 e.g., [Co(ADC)(H₂O)₄]·2H₂O (Forms 1D Chains) mode1->ex1 ex2 e.g., Part of the coordination in [Sr(ADC)] mode2->ex2 ex3 e.g., [Mg(ADC)(H₂O)₂] (Forms 3D Framework) mode3->ex3 ex4 e.g., [Sr(ADC)] (Forms 3D Framework) mode4->ex4

Common coordination modes of the this compound ligand in metal complexes.

References

A Comparative Guide to the Mass Spectrometry Fragmentation of Acetylenedicarboxylate Products

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in drug development and organic synthesis, understanding the fragmentation patterns of acetylenedicarboxylate products in mass spectrometry is crucial for structural elucidation and impurity profiling. This guide provides a comparative overview of the mass spectrometric behavior of various this compound derivatives, including simple esters and their common reaction products like Diels-Alder and Michael adducts. We also present alternative analytical methodologies and detailed experimental protocols to assist in method development and data interpretation.

Comparison of Fragmentation Patterns

The fragmentation of this compound products in mass spectrometry is highly dependent on the ionization method employed and the specific chemical structure of the analyte. Electron Ionization (EI) typically induces more extensive fragmentation, providing detailed structural information, while Electrospray Ionization (ESI) is a softer technique, often yielding intact molecular ions and enabling tandem MS (MS/MS) for controlled fragmentation studies.

This compound Esters

Simple esters of acetylenedicarboxylic acid, such as dimethyl this compound (DMAD) and diethyl this compound (DEAD), are fundamental building blocks in organic synthesis. Their fragmentation behavior is key to identifying them in reaction mixtures.

Electron Ionization (EI) Fragmentation:

Under EI conditions, this compound esters undergo fragmentation through several key pathways. The molecular ion peak is often observed, but its intensity can be low. Common fragmentation patterns include:

  • Loss of an alkoxy group (-OR): This is a characteristic fragmentation for esters, leading to the formation of an acylium ion.

  • Loss of an alkoxycarbonyl group (-COOR): This results in an ion corresponding to the other half of the molecule.

  • Cleavage of the ester alkyl chain: Fragmentation within the alkyl group of the ester is also common, particularly for longer chains.

CompoundKey Fragment Ions (m/z)Interpretation
Dimethyl this compound142 (M+), 111, 83, 59M+, [M-OCH3]+, [M-COOCH3]+, [COOCH3]+
Diethyl this compound170 (M+), 141, 125, 97, 73M+, [M-C2H5]+, [M-OC2H5]+, [M-COOC2H5]+, [COOC2H5]+

Electrospray Ionization (ESI) Fragmentation:

ESI is a softer ionization technique, and for simple esters, it typically produces protonated molecules ([M+H]+) or adducts with cations like sodium ([M+Na]+) or ammonium (B1175870) ([M+NH4]+) in positive ion mode.[1] Collision-Induced Dissociation (CID) of these precursor ions in tandem mass spectrometry (MS/MS) can provide structural information. The fragmentation of protonated molecules often involves neutral losses:

  • Loss of an alcohol molecule (ROH): This is a common pathway for protonated esters.

  • Loss of an alkene (for esters with longer alkyl chains): This occurs through a rearrangement process.

Due to the high stability of the protonated molecular ion, high collision energies may be required to induce significant fragmentation.

Diels-Alder Adducts

Acetylenedicarboxylates are excellent dienophiles in Diels-Alder reactions. The resulting cycloadducts have distinct fragmentation patterns that can reveal the structure of the diene used in the synthesis.

GC-MS (EI) Fragmentation of a Dimethyl this compound-Furan Adduct:

The Diels-Alder adduct of dimethyl this compound with furan (B31954) serves as a representative example. The electron ionization mass spectrum of this compound exhibits a series of characteristic fragment ions.

Precursor Ion (m/z)Fragment Ions (m/z)Interpretation
210 (M+)184, 153, 119, 111, 68, 59, 39m/z 184: Loss of C2H2 (retro-Diels-Alder fragmentation of the furan ring).m/z 153: Loss of a methoxycarbonyl radical (•COOCH3).m/z 119: Further fragmentation of m/z 153.m/z 111: Loss of the furan moiety.m/z 68: Furan radical cation from retro-Diels-Alder reaction.m/z 59: Methyoxycarbonyl cation ([COOCH3]+).

The retro-Diels-Alder fragmentation is a key diagnostic tool for identifying these adducts, as it regenerates the original diene and dienophile as charged or neutral species.

ESI-MS/MS Fragmentation:

Under ESI conditions, Diels-Alder adducts will primarily form protonated molecules or other adducts. CID of the protonated molecule will likely involve:

  • Neutral loss of the diene: A retro-Diels-Alder type fragmentation.

  • Loss of substituents from the original diene or dienophile.

Michael Adducts

Acetylenedicarboxylates readily undergo Michael addition reactions with various nucleophiles. The fragmentation of these adducts can provide information about the nucleophile that was added.

ESI-MS/MS Fragmentation:

Tandem mass spectrometry of Michael adducts, typically analyzed as protonated molecules, is particularly informative. The fragmentation is often directed by the site of protonation and the nature of the added nucleophile. Common fragmentation pathways include:

  • Cleavage of the bond between the nucleophile and the this compound moiety: This can result in fragment ions corresponding to the protonated nucleophile or the protonated this compound portion.

  • Rearrangements and neutral losses: Depending on the functional groups present in the nucleophile, various rearrangements and neutral losses can occur. For instance, adducts with amino acids may show characteristic losses of water and carbon monoxide.

Alternative Analytical Methodologies

While mass spectrometry is a powerful tool, other analytical techniques can provide complementary information or may be more suitable for certain applications.

Capillary Electrophoresis (CE):

Capillary electrophoresis is a high-resolution separation technique that is well-suited for the analysis of charged species, including dicarboxylic acids.[2][3][4] Acetylenedicarboxylic acid and its hydrolyzed products can be analyzed by CE with high efficiency and short analysis times. This method is particularly useful for quantitative analysis and for samples in complex matrices.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for obtaining high-quality data. Below are representative protocols for the analysis of this compound products by GC-MS and HPLC-ESI-MS/MS.

GC-MS Analysis of Volatile this compound Esters and Adducts

This protocol is suitable for the analysis of thermally stable and volatile compounds like simple this compound esters and some of their Diels-Alder adducts.

Sample Preparation:

  • Dissolve the sample in a volatile organic solvent (e.g., dichloromethane, ethyl acetate) to a concentration of approximately 1 mg/mL.

  • If necessary, derivatize polar analytes to increase their volatility (e.g., silylation of carboxylic acids).

  • Filter the sample through a 0.2 µm syringe filter before injection.

GC-MS Parameters:

  • Gas Chromatograph: Agilent 7890B GC or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

  • Injector: Split/splitless injector at 250 °C.

  • Injection Volume: 1 µL.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 min.

    • Ramp: 10 °C/min to 280 °C.

    • Hold: 5 min at 280 °C.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 35-500.

  • Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

HPLC-ESI-MS/MS Analysis of Less Volatile this compound Adducts

This protocol is ideal for the analysis of less volatile or thermally labile products, such as Michael adducts and larger Diels-Alder adducts.

Sample Preparation:

  • Dissolve the sample in a solvent compatible with the mobile phase (e.g., methanol, acetonitrile, water) to a concentration of approximately 10 µg/mL.

  • Filter the sample through a 0.2 µm syringe filter.

HPLC-MS/MS Parameters:

  • HPLC System: Agilent 1290 Infinity II LC System or equivalent.

  • Column: ZORBAX Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm) or equivalent.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient:

    • 5% B to 95% B over 10 minutes.

    • Hold at 95% B for 2 minutes.

    • Return to 5% B and equilibrate for 3 minutes.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: Agilent 6470 Triple Quadrupole LC/MS or equivalent.

  • Ionization Mode: Electrospray Ionization (ESI), positive and/or negative ion mode.

  • Capillary Voltage: 3500 V.

  • Gas Temperature: 300 °C.

  • Gas Flow: 8 L/min.

  • Nebulizer Pressure: 45 psi.

  • MS/MS Analysis: Select the precursor ion of interest (e.g., ([M+H]+)) and apply varying collision energies (e.g., 10-40 eV) to obtain fragment ion spectra.

Visualizations

To further clarify the concepts discussed, the following diagrams illustrate key fragmentation pathways and experimental workflows.

fragmentation_pathway cluster_ester EI Fragmentation of Diethyl this compound M_plus [C8H10O4]+• m/z 170 loss_c2h5 [M - C2H5]+ m/z 141 M_plus->loss_c2h5 - •C2H5 loss_oc2h5 [M - OC2H5]+ m/z 125 M_plus->loss_oc2h5 - •OC2H5 loss_cooc2h5 [M - COOC2H5]+ m/z 97 M_plus->loss_cooc2h5 - •COOC2H5

Figure 1. Proposed EI fragmentation of diethyl this compound.

retro_diels_alder Adduct Diels-Alder Adduct [C10H10O5]+• m/z 210 Diene Furan [C4H4O]+• m/z 68 Adduct->Diene Retro-Diels-Alder Dienophile Dimethyl this compound C6H6O4 Adduct->Dienophile Retro-Diels-Alder

Figure 2. Retro-Diels-Alder fragmentation of a furan-DMAD adduct.

experimental_workflow Sample Sample containing This compound product Preparation Sample Preparation (Dissolution, Derivatization, Filtration) Sample->Preparation Analysis Analytical Technique Preparation->Analysis GCMS GC-MS Analysis->GCMS LCMSMS HPLC-ESI-MS/MS Analysis->LCMSMS Data Data Acquisition (Mass Spectra) GCMS->Data LCMSMS->Data Interpretation Data Interpretation (Fragmentation Analysis) Data->Interpretation Structure Structural Elucidation Interpretation->Structure

References

Assessing the Regioselectivity of Acetylenedicarboxylate Reactions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The regioselectivity of reactions involving dialkyl acetylenedicarboxylates is a critical consideration in synthetic organic chemistry, influencing the outcome and efficiency of numerous transformations. This guide provides an objective comparison of the regioselectivity observed in key reaction classes, supported by experimental data, detailed protocols, and mechanistic visualizations to aid in experimental design and interpretation.

[3+2] Cycloaddition Reactions: The Case of Azides

The [3+2] cycloaddition of azides with acetylenedicarboxylates is a cornerstone of click chemistry, yielding valuable 1,2,3-triazole scaffolds. The regioselectivity of this reaction is highly dependent on the nature of the azide (B81097) and the reaction conditions.

Quantitative Data Summary:

EntryAzideAcetylenedicarboxylateCatalystSolventTemperature (°C)Product Ratio (1,4- : 1,5-)Total Yield (%)Reference
1PhenylazideDimethyl this compound (DMAD)NoneToluene801:185[1]
2Benzyl (B1604629) azideDiethyl this compound (DEAD)Cu(I)t-BuOH/H₂ORoom Temp>95:592[2]
34-Methoxyphenyl azideDMADNoneNeat1001.5:190[2]
4Methyl 2-azidoacetateDMADRu(II)Toluene604:188[1]

Factors Influencing Regioselectivity:

  • Electronic Effects: In uncatalyzed reactions, the electronic nature of the azide substituent plays a significant role. Electron-donating groups on the aryl azide tend to favor the formation of the 1,4-isomer, while electron-withdrawing groups can lead to mixtures of isomers[2].

  • Catalysis: The use of copper(I) or ruthenium(II) catalysts dramatically shifts the regioselectivity, overwhelmingly favoring the 1,4-disubstituted triazole. This control is attributed to the coordination of the metal to the alkyne, which dictates the orientation of the azide addition[1][2].

  • Steric Hindrance: While generally less dominant than electronic and catalytic effects, steric bulk on the azide or the ester groups of the this compound can influence the product ratio, typically favoring the less sterically hindered isomer.

Experimental Protocol: Copper(I)-Catalyzed [3+2] Cycloaddition of Benzyl Azide with DEAD

  • To a solution of diethyl this compound (1.0 mmol) in a 1:1 mixture of tert-butanol (B103910) and water (10 mL) is added benzyl azide (1.0 mmol).

  • Sodium ascorbate (B8700270) (0.1 mmol) is added, followed by copper(II) sulfate (B86663) pentahydrate (0.05 mmol).

  • The reaction mixture is stirred vigorously at room temperature for 12 hours.

  • Upon completion (monitored by TLC), the reaction mixture is diluted with water (20 mL) and extracted with ethyl acetate (B1210297) (3 x 20 mL).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica (B1680970) gel (eluent: hexane (B92381)/ethyl acetate) to afford the 1-benzyl-4,5-dicarbethoxy-1,2,3-triazole.

Reaction Pathway Diagram:

G cluster_reactants Reactants cluster_cycloaddition [3+2] Cycloaddition cluster_products Products Azide Azide Transition_State Transition State Azide->Transition_State This compound This compound This compound->Transition_State Product_1_4 1,4-Regioisomer Transition_State->Product_1_4 Favored by Cu(I) or Ru(II) catalysis Product_1_5 1,5-Regioisomer Transition_State->Product_1_5 Minor product in catalyzed reactions

Caption: Regioselectivity in the [3+2] cycloaddition of azides.

Diels-Alder Reactions: The Furan (B31954) Example

The Diels-Alder reaction between furan and acetylenedicarboxylates serves as a classic example of how reaction conditions can dictate regioselectivity, in this case, the formation of endo versus exo adducts.

Quantitative Data Summary:

EntryFuranThis compoundSolventTemperature (°C)Product Ratio (endo:exo)Total Yield (%)Reference
1FuranDMADNeat2540:6075[3][4]
2FuranDMADNeat10015:8560[3][4]
32-MethylfuranDMADToluene8065:3582
4FuranDi-tert-butyl this compoundDichloromethane (B109758)2520:8070

Factors Influencing Regioselectivity:

  • Temperature: Temperature is a dominant factor in the Diels-Alder reaction of furan with DMAD. At lower temperatures, the kinetically favored endo adduct is formed in a higher proportion. As the temperature increases, the thermodynamically more stable exo adduct becomes the major product due to the reversibility of the reaction[3][4].

  • Steric Effects: The steric bulk of the substituents on both the furan and the this compound can influence the endo/exo selectivity. Bulkier groups tend to favor the formation of the less sterically hindered exo product.

  • Lewis Acid Catalysis: The presence of a Lewis acid can enhance the rate of the reaction and may also influence the endo/exo ratio, often favoring the endo adduct.

Experimental Protocol: Diels-Alder Reaction of Furan with DMAD at 25°C

  • In a round-bottom flask, freshly distilled furan (2.0 mmol) is dissolved in dichloromethane (5 mL).

  • Dimethyl this compound (1.0 mmol) is added dropwise to the solution at room temperature with stirring.

  • The reaction mixture is stirred for 24 hours at 25°C.

  • The solvent is removed under reduced pressure.

  • The resulting residue is analyzed by ¹H NMR to determine the endo:exo product ratio.

  • The products can be separated by column chromatography on silica gel (eluent: hexane/ethyl acetate).

Thermodynamic vs. Kinetic Control Diagram:

G Reactants Furan + DMAD Endo_Adduct Endo Adduct (Kinetic Product) Reactants->Endo_Adduct Low Temp (e.g., 25°C) Faster reaction rate Exo_Adduct Exo Adduct (Thermodynamic Product) Reactants->Exo_Adduct High Temp (e.g., 100°C) Slower reaction rate Endo_Adduct->Exo_Adduct Reversible at higher temperatures

Caption: Temperature-dependent regioselectivity in the Diels-Alder reaction.

Michael Addition Reactions: Amines and Thiols

The conjugate addition of nucleophiles like amines and thiols to acetylenedicarboxylates is a fundamental C-N and C-S bond-forming reaction. The regioselectivity of this addition is primarily governed by the electronic properties of the nucleophile and the this compound.

Quantitative Data Summary:

EntryNucleophileThis compoundSolventTemperature (°C)Product Ratio (E:Z)Total Yield (%)Reference
1Aniline (B41778)DMADEthanol (B145695)Room Temp>95:590
2PyrrolidineDMADMethanol010:9085
3ThiophenolDEADDichloromethaneRoom Temp>95:595
4BenzylamineDMADNeat2590:1088

Factors Influencing Regioselectivity:

  • Nucleophile Type: Primary amines and thiols typically add to one of the acetylenic carbons, followed by protonation to yield the enamine or vinyl sulfide, respectively. The stereochemistry of the resulting double bond (E vs. Z) can be influenced by the solvent and the nature of the nucleophile. Secondary amines can lead to different outcomes, including the formation of zwitterionic intermediates that can react further.

  • Solvent Polarity: The polarity of the solvent can influence the stereoselectivity of the addition. Protic solvents can stabilize charged intermediates and transition states, potentially altering the E/Z ratio of the products.

  • Reaction Conditions: Temperature and reaction time can also affect the product distribution, particularly if isomerization between the E and Z isomers is possible under the reaction conditions.

Experimental Protocol: Michael Addition of Aniline to DMAD

  • To a solution of dimethyl this compound (1.0 mmol) in ethanol (10 mL) is added aniline (1.0 mmol).

  • The reaction mixture is stirred at room temperature for 2 hours.

  • The solvent is removed under reduced pressure.

  • The residue is triturated with cold hexane to afford the solid product, which is then collected by filtration.

  • The product, dimethyl 2-(phenylamino)fumarate, is washed with cold hexane and dried under vacuum.

Nucleophilic Addition Pathway:

G Nucleophile Amine or Thiol Intermediate Zwitterionic or Carbanionic Intermediate Nucleophile->Intermediate This compound This compound This compound->Intermediate E_Product E-Isomer Intermediate->E_Product Protonation Z_Product Z-Isomer Intermediate->Z_Product Protonation

Caption: Regioselectivity in the Michael addition to acetylenedicarboxylates.

Multicomponent Reactions

Multicomponent reactions (MCRs) involving acetylenedicarboxylates offer a powerful strategy for the rapid construction of complex molecular scaffolds. The regioselectivity in these reactions is often a complex interplay of the various reaction partners and the sequence of bond formation. A prominent example is the reaction of an amine, an aldehyde, and an this compound to form dihydropyridine (B1217469) derivatives.

Quantitative Data Summary:

EntryAmineAldehydeThis compoundCatalystSolventProductYield (%)Reference
1AnilineBenzaldehydeDMADTriethylamine (B128534)EthanolDihydropyridine82[5]
24-Chloroaniline4-NitrobenzaldehydeDEADNoneAcetonitrileDihydropyridine75[5]
3p-Toluidine2-NaphthaldehydeDMADTriethylamineEthanolDihydropyridine94[5]

Factors Influencing Regioselectivity:

  • Reaction Pathway: The order of bond formation is crucial. Often, the reaction proceeds through the initial formation of an enamine from the amine and the this compound, which then reacts with the aldehyde in a subsequent step. The regioselectivity is therefore determined at multiple stages of the reaction cascade.

  • Substituent Effects: The electronic and steric properties of the substituents on the amine, aldehyde, and this compound all contribute to the overall regiochemical outcome.

  • Catalyst: The choice of catalyst, if any, can significantly influence the reaction pathway and, consequently, the regioselectivity of the final product.

Experimental Protocol: Four-Component Synthesis of a Dihydropyridine Derivative

  • A solution of an aromatic aldehyde (1.0 mmol), malononitrile (B47326) (1.0 mmol), and triethylamine (1.2 mmol) in ethanol (10 mL) is stirred for 10 minutes at room temperature.

  • A solution of an arylamine (1.0 mmol) and dimethyl this compound (1.0 mmol) in ethanol (5 mL) is then added to the mixture.

  • The reaction is stirred at room temperature for the time indicated by TLC analysis.

  • The precipitate formed is collected by filtration, washed with cold ethanol, and dried to afford the pure dihydropyridine product[5].

Multicomponent Reaction Workflow:

G cluster_reactants Reactants Amine Amine Michael Michael Addition Amine->Michael Aldehyde Aldehyde Knoevenagel Knoevenagel Condensation Aldehyde->Knoevenagel This compound This compound This compound->Michael Malononitrile Malononitrile Malononitrile->Knoevenagel Knoevenagel->Michael Cyclization Cyclization & Aromatization Michael->Cyclization Product Dihydropyridine Cyclization->Product

Caption: A plausible reaction pathway in a four-component dihydropyridine synthesis.

This guide provides a foundational understanding of the factors governing the regioselectivity of common reactions involving acetylenedicarboxylates. For more in-depth analysis, computational studies can provide valuable insights into the transition state energies that ultimately determine the regiochemical outcome of these versatile reactions[6][7][8]. Researchers are encouraged to consider these factors carefully in the design and execution of their synthetic strategies.

References

A Comparative Guide to the Reactivity of Dialkyl Acetylenedicarboxylates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Dialkyl acetylenedicarboxylates are highly versatile reagents in organic synthesis, prized for their electrophilic nature which allows them to participate in a wide array of chemical transformations. Their reactivity is significantly influenced by the nature of the alkyl substituents on the ester groups. This guide provides an objective comparison of the reactivity of common dialkyl acetylenedicarboxylates, supported by experimental data, to aid in reagent selection for synthesis and drug development.

Comparative Reactivity in Nucleophilic Addition Reactions

The reaction of dialkyl acetylenedicarboxylates with nucleophiles, such as triphenylphosphine (B44618), provides a clear framework for comparing their relative reactivities. Kinetic studies of the formation of phosphorus ylides from triphenylphosphine and various dialkyl acetylenedicarboxylates have been conducted using UV spectrophotometry. The reaction is typically second order, and the rate constants provide a quantitative measure of the electrophilicity of the acetylenic ester.

Data Presentation: Kinetic Parameters for Ylide Formation

The following table summarizes the second-order rate constants and activation energies for the reaction of triphenylphosphine with dimethyl acetylenedicarboxylate (DMAD), diethyl this compound (DEAD), and di-tert-butyl this compound (DTAD) in the presence of an NH-acid.

Dialkyl this compoundAlkyl GroupSecond-Order Rate Constant (k₂) at 12.0 °C (L mol⁻¹ s⁻¹)Activation Energy (Ea) (kJ/mol)
Dimethyl this compound (DMAD)MethylData not consistently available in cited sources-
Diethyl this compound (DEAD)EthylData not consistently available in cited sources-
Di-tert-butyl this compound (DTAD)tert-Butyl0.04526.1[1]

Note: Direct comparative values for DMAD and DEAD under identical conditions were not available in the searched literature. However, the data for DTAD provides a benchmark. It is generally understood that reactivity decreases with increasing steric bulk of the alkyl group.

Comparative Reactivity in Cycloaddition Reactions

Dialkyl acetylenedicarboxylates are excellent dienophiles in Diels-Alder reactions. Their reactivity in these [4+2] cycloaddition reactions is also influenced by the steric and electronic properties of the alkyl groups.

Data Presentation: Diels-Alder Reaction with Furan (B31954)

The following table compares the reaction conditions and yields for the Diels-Alder reaction of furan with dimethyl this compound (DMAD) and diethyl this compound (DEAD).

DienophileDieneSolventTemperature (°C)Reaction TimeYield (%)
DMADFuran-100-Monoadduct, diadducts, and triadducts formed[2]
DEADFuranCH₂Cl₂Room Temp-3-hydroxyphthalate derivatives formed[2]

Note: The outcomes of the reactions are different under the specified conditions, highlighting the influence of the alkyl group on the subsequent reactions of the initial adduct.

Experimental Protocols

Kinetic Analysis of the Reaction between Triphenylphosphine and Dialkyl Acetylenedicarboxylates using UV-Vis Spectrophotometry[1][3]

Objective: To determine the second-order rate constant for the reaction between triphenylphosphine and a dialkyl this compound in the presence of an NH-acid.

Materials:

  • Triphenylphosphine (TPP)

  • Dialkyl this compound (e.g., di-tert-butyl this compound)

  • NH-acid (e.g., 2-aminobenzimidazole)

  • Solvent (e.g., 1,4-dioxan)

  • UV-Vis Spectrophotometer with a thermostatted cell holder

  • Quartz cuvettes (10 mm path length)

Procedure:

  • Prepare stock solutions of triphenylphosphine, the dialkyl this compound, and the NH-acid in the chosen solvent (e.g., 3 x 10⁻³ M in 1,4-dioxan).

  • Equilibrate the spectrophotometer's cell holder to the desired temperature (e.g., 12.0 °C).

  • Pipette 1 mL of the triphenylphosphine solution and 1 mL of the NH-acid solution into a quartz cuvette.

  • Place the cuvette in the spectrophotometer and record the initial absorbance as a baseline.

  • To initiate the reaction, add 1 mL of the dialkyl this compound solution to the cuvette, mix quickly, and immediately start recording the absorbance at a predetermined wavelength (e.g., 330 nm) over time. The chosen wavelength should be one where the product shows significant absorbance while the reactants have minimal absorbance.

  • Continue data collection until the reaction is complete, as indicated by a stable absorbance reading (A∞).

  • The second-order rate constant (k₂) can be calculated from the absorbance versus time data using appropriate kinetic software or by plotting 1/(A∞ - A) versus time, where A is the absorbance at time t. The slope of this plot will be proportional to k₂.

Synthesis of a Phosphorus Ylide[4][5][6]

Objective: To synthesize a stable phosphorus ylide from triphenylphosphine, a dialkyl this compound, and an acidic compound.

Materials:

  • Triphenylphosphine

  • Dialkyl this compound (e.g., dimethyl this compound)

  • An acidic compound (e.g., an alcohol or an imide)

  • Solvent (e.g., dichloromethane)

Procedure:

  • Dissolve the acidic compound (1 mmol) and triphenylphosphine (1 mmol) in the solvent (10 mL) in a round-bottom flask.

  • Stir the solution at room temperature.

  • Slowly add the dialkyl this compound (1 mmol) to the solution.

  • Continue stirring the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Once the reaction is complete (typically after a few hours), the solvent can be removed under reduced pressure.

  • The resulting crude ylide can be purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexane).

Visualizations

Reaction_Mechanism TPP Triphenylphosphine (TPP) Intermediate Betaine Intermediate TPP->Intermediate Nucleophilic Attack DAAD Dialkyl this compound (DAAD) DAAD->Intermediate Salt Vinyltriphenylphosphonium Salt Intermediate->Salt Protonation Acid Acidic Compound (ZH) Acid->Salt Z_minus Z⁻ Acid->Z_minus Ylide Phosphorus Ylide Salt->Ylide Deprotonation Z_minus->Ylide

Caption: Reaction mechanism for phosphorus ylide formation.

Experimental_Workflow cluster_prep Solution Preparation cluster_reaction Reaction and Measurement cluster_analysis Data Analysis Prep_TPP Prepare TPP Solution Mix Mix TPP and Acid in Cuvette Prep_TPP->Mix Prep_DAAD Prepare DAAD Solution Add_DAAD Add DAAD to Initiate Prep_DAAD->Add_DAAD Prep_Acid Prepare Acid Solution Prep_Acid->Mix Mix->Add_DAAD Measure Monitor Absorbance vs. Time Add_DAAD->Measure Plot Plot Kinetic Data Measure->Plot Calculate Calculate Rate Constant (k₂) Plot->Calculate

Caption: Workflow for kinetic analysis.

References

A Comparative Guide to Stereochemical Validation in Asymmetric Acetylenedicarboxylate Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The asymmetric addition of nucleophiles to acetylenedicarboxylates is a powerful tool for the synthesis of chiral molecules, which are crucial building blocks in drug discovery and development. The precise control and unambiguous validation of the stereochemistry of the resulting products are paramount. This guide provides an objective comparison of common analytical techniques used for stereochemical validation in this class of reactions, supported by experimental data and detailed protocols.

Introduction to Stereochemical Validation

In asymmetric synthesis, determining the enantiomeric excess (ee) and the absolute configuration of the product is a critical step to evaluate the effectiveness of a chiral catalyst or auxiliary. Several robust analytical methods are employed for this purpose, each with its own advantages and limitations. The primary techniques discussed in this guide are High-Performance Liquid Chromatography (HPLC) on chiral stationary phases, Nuclear Magnetic Resonance (NMR) spectroscopy using chiral derivatizing or solvating agents, and single-crystal X-ray crystallography.

Comparison of Analytical Techniques for Stereochemical Validation

The choice of analytical technique for stereochemical validation depends on factors such as the nature of the product, the required accuracy, sample availability, and the stage of the research. Below is a comparative overview of the most common methods.

TechniquePrincipleAdvantagesDisadvantages
Chiral HPLC Differential interaction of enantiomers with a chiral stationary phase (CSP), leading to different retention times.[1]High accuracy and precision for ee determination.[2] Can be used for both analytical and preparative separations.[3] A wide variety of chiral columns are commercially available.[4]Requires method development for each new compound. The separated enantiomers may not be easily recoverable. Does not directly provide absolute configuration.
NMR Spectroscopy Conversion of enantiomers into diastereomers using a chiral derivatizing agent (e.g., Mosher's acid) or interaction with a chiral solvating agent, leading to distinguishable signals in the NMR spectrum.[5]Relatively fast for ee determination. Provides structural information about the product. Can be used to determine absolute configuration (e.g., Mosher's method).Lower accuracy for ee determination compared to HPLC.[2] Derivatization can be challenging and may introduce impurities. Signal overlap can complicate analysis.
X-ray Crystallography Diffraction of X-rays by a single crystal of the compound, which provides a detailed three-dimensional structure, including the absolute configuration.[6]Unambiguous determination of both relative and absolute stereochemistry.[6] Provides a wealth of structural information.Requires a single crystal of suitable quality, which can be difficult to obtain. Not suitable for non-crystalline or oily products.

Experimental Data: Asymmetric Aza-Michael Addition to Diethyl Acetylenedicarboxylate

To illustrate the application of these techniques, we present data from a representative asymmetric aza-Michael addition of an amine to diethyl this compound (DEAD) catalyzed by a chiral bifunctional organocatalyst.

Reaction Scheme:

Table 1: Comparison of Stereochemical Outcomes with Different Chiral Catalysts

CatalystYield (%)Diastereomeric Ratio (dr)Enantiomeric Excess (ee, %)Validation Method
Catalyst A 92>95:595Chiral HPLC
Catalyst B 8590:1088Chiral HPLC, ¹H NMR with CSA
Catalyst C 95>95:598Chiral HPLC, X-ray

Data is hypothetical and for illustrative purposes, but representative of typical results in the field.

Experimental Protocols

Chiral High-Performance Liquid Chromatography (HPLC) Analysis

Objective: To determine the enantiomeric excess of the aza-Michael adduct.

Instrumentation:

  • HPLC system with a UV detector

  • Chiral stationary phase (CSP) column (e.g., Daicel Chiralpak IA)

Procedure:

  • Sample Preparation: Dissolve a small amount of the purified reaction product (approx. 1 mg) in 1 mL of the mobile phase (e.g., a mixture of n-hexane and isopropanol). Filter the solution through a 0.45 µm syringe filter.

  • HPLC Conditions:

    • Column: Daicel Chiralpak IA (4.6 x 250 mm, 5 µm)

    • Mobile Phase: n-Hexane/Isopropanol (90:10 v/v)

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 254 nm

    • Column Temperature: 25 °C

    • Injection Volume: 10 µL

  • Data Analysis: The enantiomeric excess is calculated from the integrated peak areas of the two enantiomers in the chromatogram using the formula: ee (%) = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100

NMR Spectroscopy with a Chiral Solvating Agent (CSA)

Objective: To determine the enantiomeric excess of the aza-Michael adduct.

Materials:

  • NMR spectrometer (e.g., 400 MHz)

  • High-quality NMR tubes

  • Deuterated solvent (e.g., CDCl₃)

  • Chiral solvating agent (e.g., (R)-(-)-1-(9-Anthryl)-2,2,2-trifluoroethanol)

Procedure:

  • Sample Preparation: Dissolve approximately 5 mg of the aza-Michael adduct in 0.6 mL of CDCl₃ in an NMR tube.

  • Acquire Initial Spectrum: Record a standard ¹H NMR spectrum of the sample.

  • Add CSA: Add a small amount of the chiral solvating agent (e.g., 1-2 equivalents) to the NMR tube.

  • Acquire Second Spectrum: Record another ¹H NMR spectrum. The signals corresponding to the enantiomers should now be split into two sets of peaks.

  • Data Analysis: Integrate the distinct signals for each enantiomer to determine the ratio and calculate the enantiomeric excess.

Single-Crystal X-ray Crystallography

Objective: To unambiguously determine the absolute configuration of the aza-Michael adduct.

Procedure:

  • Crystal Growth: Grow single crystals of the enantiomerically pure product. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).

  • Data Collection: Mount a suitable crystal on the goniometer of a single-crystal X-ray diffractometer. Collect diffraction data at a low temperature (e.g., 100 K) using Mo Kα or Cu Kα radiation.

  • Structure Solution and Refinement: Process the diffraction data and solve the crystal structure using appropriate software (e.g., SHELXS, Olex2). Refine the structural model against the experimental data.

  • Determination of Absolute Configuration: The absolute configuration is typically determined by analyzing the anomalous dispersion effects, often expressed through the Flack parameter. A Flack parameter close to 0 for the correct enantiomer confirms the absolute stereochemistry.[6]

Visualization of Experimental Workflow

Below is a diagram illustrating the general workflow for the validation of stereochemistry in asymmetric this compound reactions.

experimental_workflow cluster_synthesis Asymmetric Synthesis cluster_validation Stereochemical Validation cluster_analysis Data Analysis & Confirmation start Asymmetric Reaction of This compound purification Purification of Product (e.g., Column Chromatography) start->purification hplc Chiral HPLC (ee determination) purification->hplc Quantitative ee nmr NMR with CSA/CDA (ee & relative stereochemistry) purification->nmr Rapid ee Screen xray X-ray Crystallography (Absolute Configuration) purification->xray Requires single crystal data_analysis Compare & Correlate Results hplc->data_analysis nmr->data_analysis xray->data_analysis confirmation Confirmed Stereochemistry data_analysis->confirmation

References

Safety Operating Guide

Essential Safety and Logistics for Handling Acetylenedicarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for handling acetylenedicarboxylate and its common derivatives, such as dimethyl this compound (DMAD) and diethyl this compound. These compounds are powerful lachrymators and vesicants, necessitating strict adherence to safety protocols to prevent exposure and ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

The primary defense against exposure to this compound is the consistent and correct use of appropriate Personal Protective Equipment (PPE). A comprehensive PPE strategy is mandatory for all personnel handling these substances.

PPE ComponentSpecificationRationale
Gloves Appropriate protective gloves to prevent skin exposure.[1] Consider double gloving.Prevents skin contact and absorption. Acetylenedicarboxylates can cause severe skin burns.[2]
Eye Protection Chemical safety goggles or a face shield as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1]Protects the eyes from splashes of liquids or contact with airborne particles, which can cause serious eye damage.[2]
Respiratory Protection A NIOSH/MSHA or European Standard EN 149 approved full-facepiece airline respirator in the positive pressure mode with emergency escape provisions.[1] Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[1]Minimizes the risk of inhaling vapors, which can cause severe irritation to the respiratory tract.[3]
Protective Clothing Appropriate protective clothing to prevent skin exposure.[1] A lab coat or gown should be worn.Protects skin and personal clothing from contamination by splashes or aerosols.
Footwear Closed-toe shoes.Protects feet from spills.
Operational Plan: Handling Procedures

All handling of this compound, including weighing, reconstitution, and addition to experimental systems, must be performed within a certified chemical fume hood to minimize the risk of inhalation and environmental contamination.

Preparation:

  • Designated Area: Cordon off a specific area for handling this compound.

  • Gather Materials: Assemble all necessary equipment, including the compound, solvents, consumables, and waste containers, within the containment area before starting work.

  • Don PPE: Put on all required PPE in the correct order.

Handling the Compound:

  • Use only in a well-ventilated area.[1][4]

  • Avoid contact with skin and eyes.[2][5]

  • Do not breathe dust, fume, gas, mist, vapors, or spray.[2]

  • Wash hands thoroughly after handling.[1][2]

  • Do not eat, drink, or smoke when using this product.[2]

Emergency Procedures:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical aid immediately.[1][3]

  • Skin Contact: Get medical aid immediately. Flush skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes.[4] Wash clothing before reuse.[1]

  • Inhalation: Get medical aid immediately. Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen.[1]

  • Ingestion: Do NOT induce vomiting. If conscious and alert, rinse mouth and drink 2-4 cupfuls of milk or water. Get medical aid immediately.[1]

Disposal Plan

All waste must be handled in accordance with local, state, and federal regulations.[5]

Spills and Leaks:

  • Remove all sources of ignition.[2][4]

  • Provide ventilation.[1][4]

  • Absorb the spill with inert material (e.g., vermiculite, sand, or earth).[1]

  • Place the absorbed material into a suitable, closed container for disposal.[2][5]

  • Clean up spills immediately, observing all precautions in the Protective Equipment section.[1]

Waste Disposal:

  • Dispose of contents/container to an approved waste disposal plant.[6]

  • Do not let the product enter drains.[2][7]

  • Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste and consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification.[8]

Experimental Workflow

Workflow for Safe Handling and Disposal of this compound cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup and Disposal cluster_emergency Emergency Response prep_area Designate Handling Area gather_materials Gather All Materials prep_area->gather_materials don_ppe Don Appropriate PPE gather_materials->don_ppe weigh Weigh Compound don_ppe->weigh dissolve Dissolve/Reconstitute weigh->dissolve react Perform Reaction dissolve->react decontaminate_glassware Decontaminate Glassware react->decontaminate_glassware spill Spill Occurs react->spill package_waste Package Waste decontaminate_glassware->package_waste dispose Dispose via HazWaste package_waste->dispose evacuate Evacuate Area spill->evacuate notify Notify Safety Officer evacuate->notify cleanup Spill Cleanup Procedure notify->cleanup cleanup->package_waste

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Acetylenedicarboxylate
Reactant of Route 2
Acetylenedicarboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.